NATAMYCIN
Description
Amphoteric macrolide antifungal antibiotic from Streptomyces natalensis or S. chattanoogensis. It is used for a variety of fungal infections, mainly topically.
Structure
3D Structure
Properties
IUPAC Name |
(8E,14E,16E,18E,20E)-22-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H47NO13/c1-18-10-8-6-4-3-5-7-9-11-21(45-32-30(39)28(34)29(38)19(2)44-32)15-25-27(31(40)41)22(36)17-33(42,47-25)16-20(35)14-24-23(46-24)12-13-26(37)43-18/h3-9,11-13,18-25,27-30,32,35-36,38-39,42H,10,14-17,34H2,1-2H3,(H,40,41)/b4-3+,7-5+,8-6+,11-9+,13-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXMLFZGDNKEPB-YLTFDBFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC3C(O3)C=CC(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C=C/C=C/C=C/C=C/C(CC2C(C(CC(O2)(CC(CC3C(O3)/C=C/C(=O)O1)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H47O13N, C33H47NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | NATAMYCIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White to creamy-white crystalline powder | |
| Record name | NATAMYCIN | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
7681-93-8 | |
| Record name | Natamycin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Natamycin-Producing Microorganism Streptomyces natalensis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin (B549155), a polyene macrolide antibiotic, is a vital antifungal agent with widespread applications in the food industry as a natural preservative and in clinical settings for treating fungal infections. This technical guide provides a comprehensive exploration of Streptomyces natalensis, the primary producer of this compound. We delve into the intricate details of its genetics, metabolic pathways, and the fermentation technology pivotal for high-yield production. This document offers detailed experimental protocols for the cultivation of S. natalensis, extraction and quantification of this compound, and genetic manipulation techniques. All quantitative data are systematically summarized in structured tables for clear comparison. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the core concepts.
Introduction
Streptomyces natalensis is a filamentous, Gram-positive bacterium found in soil, belonging to the genus Streptomyces, which is renowned for its remarkable capacity to produce a wide array of secondary metabolites, including many clinically significant antibiotics.[1] First isolated from a soil sample in Natal, South Africa, S. natalensis was identified as the source of a potent antifungal compound initially named "pimaricin".[2] This was later renamed this compound, in line with the World Health Organization's nomenclature for antibiotics produced by Streptomyces species.[2] While other species like Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus are also known to produce this compound, S. natalensis remains a cornerstone for industrial production.[2][3]
The antifungal activity of this compound stems from its ability to bind specifically to ergosterol, a primary sterol component of fungal cell membranes. This binding disrupts membrane integrity, leading to leakage of essential cellular components and ultimately fungal cell death. Its targeted action on ergosterol, which is absent in bacterial and mammalian cells, accounts for its low toxicity to humans, making it a safe and effective food preservative.
Understanding the biology of S. natalensis and the intricacies of this compound biosynthesis is paramount for optimizing production yields and exploring the potential for bioengineering novel and more potent antifungal agents. This guide aims to provide a detailed technical resource for professionals engaged in research and development in this field.
This compound Biosynthesis
The biosynthesis of this compound is a complex process orchestrated by a cluster of genes known as the this compound (pim) biosynthetic gene cluster. The synthesis follows the polyketide pathway, utilizing precursors from primary metabolism.
The this compound (pim) Biosynthetic Gene Cluster
The genetic blueprint for this compound production is encoded within a dedicated gene cluster.[4] This cluster houses the genes for the large modular polyketide synthase (PKS) enzymes, as well as the enzymes responsible for tailoring the polyketide backbone, glycosylation, and export.
Key Genes in the this compound Biosynthetic Gene Cluster:
| Gene | Proposed Function |
| pimS0-S4 | Polyketide Synthase (PKS) modules responsible for the assembly of the polyketide backbone from acetyl-CoA and malonyl-CoA extender units. |
| pimA | Acyl-CoA carboxylase, involved in the production of malonyl-CoA. |
| pimB | Acyl-carrier protein (ACP). |
| pimC | Ketoreductase, involved in the modification of the polyketide chain. |
| pimD | Dehydratase, involved in the modification of the polyketide chain. |
| pimE | Enoylreductase, involved in the modification of the polyketide chain. |
| pimF | Thioesterase, involved in the release of the completed polyketide chain. |
| pimG | Glycosyltransferase, responsible for attaching the mycosamine (B1206536) sugar moiety. |
| pimH | P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring. |
| pimI | P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring. |
| pimJ | P450 monooxygenase, involved in the post-PKS tailoring of the macrolide ring. |
| pimK | TDP-glucose synthase, involved in the biosynthesis of the mycosamine precursor. |
| pimL | TDP-glucose 4,6-dehydratase, involved in the biosynthesis of the mycosamine precursor. |
| pimM | Pathway-specific positive regulatory protein (PAS domain and LuxR-type HTH motif). |
| pimR | Pathway-specific positive regulatory protein (SARP family).[5] |
Biosynthetic Pathway Overview
The synthesis of this compound begins with the condensation of acetyl-CoA and multiple units of malonyl-CoA by the modular PKS complex to form the polyketide chain. This chain then undergoes a series of modifications, including cyclization and tailoring reactions catalyzed by enzymes encoded within the pim cluster. A crucial step is the attachment of a mycosamine sugar moiety, which is synthesized from glucose-1-phosphate. The final steps involve oxidations to form the mature this compound molecule.
Regulatory Network
The production of this compound is tightly controlled by a complex regulatory network that responds to various environmental and cellular signals. This network includes pathway-specific regulators encoded within the pim cluster, as well as global regulators that respond to nutrient availability and oxidative stress.
-
Pathway-Specific Regulators: The pim cluster contains two key positive regulators, pimR and pimM.[5] PimR is a member of the Streptomyces antibiotic regulatory protein (SARP) family, and its deletion results in the complete loss of this compound production.[5] PimM contains a PAS domain and a LuxR-type helix-turn-helix (HTH) motif and also acts as a positive regulator. Overexpression of pimM has been shown to significantly increase this compound yields.[6]
-
Oxidative Stress Response: There is a strong link between this compound biosynthesis and the cellular response to oxidative stress. The production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), can modulate the expression of the this compound biosynthetic genes.[7] The redox-sensing transcriptional regulator OxyR, in conjunction with another regulator, SgnR, can act as a switch to control this compound production in response to intracellular H₂O₂ levels.[6]
Fermentation for this compound Production
Industrial production of this compound is achieved through submerged aerobic fermentation of S. natalensis. Optimization of fermentation parameters and medium composition is critical for maximizing yields.
Culture Media
The composition of the fermentation medium provides the essential nutrients for the growth of S. natalensis and the biosynthesis of this compound.
Typical Media Composition:
| Component | Concentration Range | Purpose |
| Carbon Source | ||
| Glucose | 20 - 40 g/L | Primary carbon and energy source.[3][8] |
| Lactose | 10 - 30 g/L | Alternative or co-carbon source.[9] |
| Nitrogen Source | ||
| Soya Peptone/Protein | 2 - 20 g/L | Organic nitrogen source.[8][9] |
| Yeast Extract | 0.5 - 5 g/L | Provides vitamins and growth factors.[8][9] |
| Ammonium Sulfate | Varies | Inorganic nitrogen source. |
| Sodium Nitrate | Varies | Inorganic nitrogen source. |
| Beef Extract | Varies | Complex nitrogen source.[2] |
| Minerals & Salts | ||
| K₂SO₄ | 0.25 g/L | Source of potassium and sulfate.[10] |
| MgCl₂·6H₂O | 10.12 g/L | Source of magnesium.[10] |
| KH₂PO₄ | Varies | Source of phosphate. |
| CaCO₃ | Varies | pH buffering agent. |
| Precursors & Elicitors | ||
| Acetic Acid | Varies | Precursor for acetyl-CoA.[11] |
| Propionic Acid | Varies | Precursor for propionyl-CoA.[11] |
| L-Valine | 0.5 - 0.7 g/L | Enhances this compound production.[12] |
Fermentation Parameters
| Parameter | Optimal Range |
| Temperature | 26 - 30 °C[2] |
| pH | 6.0 - 8.0[2] |
| Agitation | 180 - 220 rpm[2] |
| Aeration | Sufficient to maintain dissolved oxygen levels |
| Fermentation Time | 84 - 120 hours[2] |
Quantitative Data on this compound Production
The following table summarizes reported this compound yields under various optimized conditions.
| Streptomyces Strain | Fermentation Conditions & Supplements | This compound Yield (g/L) | Reference |
| S. natalensis HW-2 | L-Valine feeding (0.5 g/L) | 1.82 | [11] |
| S. natalensis LY08 (ilvE overexpressed) | L-Valine feeding (0.7 g/L) | 2.02 | [11] |
| S. natalensis NRRL 2651 | 20 g/L initial glucose | 1.58 | [3] |
| S. natalensis NRRL 2651 | Intermittent glucose feeding | 1.86 | [4] |
| S. natalensis HDMNTE-01 | Optimized medium (glucose 3.97%, soya peptone 2%, yeast extract 0.5%) | 2.81 (in 5-L fermenter) | [2] |
| S. natalensis VTCC-A-3245 (pimM overexpression) | - | 3-fold increase vs. wildtype | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments.
Preparation of S. natalensis Spore Suspension
Protocol:
-
Culture S. natalensis on a suitable sporulation agar medium (e.g., MS agar) until a confluent lawn of spores is observed.[13]
-
Aseptically add approximately 3 mL of sterile water to the surface of the plate.[14]
-
Gently scrape the surface with a sterile loop or spreader to dislodge the spores into the water.[14]
-
Transfer the resulting spore suspension to a sterile centrifuge tube.[14]
-
Vortex the suspension vigorously for 1-2 minutes to break up spore chains.[15]
-
Filter the suspension through a sterile cotton wool plug in a syringe to remove mycelial fragments.[14]
-
Centrifuge the filtered suspension at approximately 2000 x g for 10 minutes to pellet the spores.[14]
-
Discard the supernatant and resuspend the spore pellet in sterile 20% glycerol for long-term storage at -80°C.[13]
Fermentation of S. natalensis
Protocol:
-
Inoculum Preparation: Inoculate a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium) with the prepared spore suspension.[2]
-
Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking at 180-220 rpm for approximately 48 hours.[2]
-
Production Culture Inoculation: Inoculate the production fermentation medium with 2-10% (v/v) of the seed culture.[2]
-
Fermentation: Conduct the fermentation in a shake flask or a bioreactor at 26-30°C with an agitation of 220 rpm for 84 to 120 hours. Maintain the pH of the medium between 6.0 and 8.0.[2]
-
Monitoring: Periodically withdraw samples to measure biomass (dry cell weight) and this compound concentration.[2]
Extraction and Purification of this compound
Protocol:
-
pH Adjustment and Filtration: Adjust the pH of the fermentation broth to 5.0-6.5 and filter or centrifuge to separate the mycelia and solid this compound from the liquid medium.[16]
-
Washing: Wash the collected solid with water and centrifuge to recover the solid material.[16]
-
Alkaline Extraction: Add a sodium carbonate solution (e.g., 0.15 M) to the solid to dissolve the this compound by raising the pH above 9, creating a soluble extract.[16]
-
Clarification: Separate the extract from the solid residue by centrifugation and collect the supernatant.[16]
-
Acid Precipitation: Adjust the pH of the supernatant to 5.0-6.0 with an acid like hydrochloric acid to precipitate the this compound.[16]
-
Crystallization and Drying: Allow the this compound to crystallize, then collect the solid by filtration, wash with water, and dry to obtain the purified product.[16]
Quantification of this compound
Protocol:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of this compound standard solutions of known concentrations.[10]
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.[10]
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[10]
-
Protocol:
-
Sample Preparation: Prepare the sample extract as described for HPLC.
-
Standard Preparation: Prepare a series of this compound standard solutions in methanol:water (3:1, v/v).[8]
-
Measurement:
-
Quantification:
Genetic Manipulation of S. natalensis
Protocol:
-
Donor Strain Preparation: Transform the E. coli donor strain (e.g., ET12567/pUZ8002) with the desired plasmid containing an oriT sequence.[17]
-
Recipient Spore Preparation: Prepare a fresh spore suspension of S. natalensis.
-
Heat Shock: Heat shock the S. natalensis spores at 45-50°C for 10 minutes to induce germination.[18]
-
Mating: Mix the heat-shocked spores with the E. coli donor cells and plate the mixture on a suitable mating medium (e.g., MS agar) supplemented with MgCl₂.[18]
-
Incubation: Incubate the plates at 30°C for 16-20 hours.[18]
-
Selection: Overlay the plates with a selective agent (e.g., nalidixic acid to counter-select E. coli) and an antibiotic corresponding to the resistance marker on the plasmid.[18]
-
Isolation of Exconjugants: Incubate the plates for a further 7-10 days until exconjugant colonies appear.[18]
Protocol:
-
Mycelia Growth: Grow S. natalensis in a suitable liquid medium (e.g., YEME) to the late exponential phase.
-
Protoplast Formation: Harvest the mycelia, wash with a sucrose (B13894) solution, and treat with lysozyme to digest the cell walls, forming protoplasts.
-
Protoplast Purification: Filter the protoplast suspension to remove remaining mycelia and purify the protoplasts by centrifugation.
-
Transformation: Mix the purified protoplasts with the plasmid DNA in the presence of polyethylene (B3416737) glycol (PEG) to facilitate DNA uptake.
-
Regeneration: Plate the transformation mixture on a regeneration medium (e.g., R2YE) that allows the protoplasts to regenerate their cell walls.[10]
-
Selection: After a period of regeneration, overlay the plates with a selective antibiotic to select for transformants.
Conclusion
Streptomyces natalensis remains a microorganism of significant industrial and scientific interest due to its production of the valuable antifungal agent, this compound. This technical guide has provided a comprehensive overview of the core aspects of S. natalensis biology and this compound production, from the genetic and regulatory mechanisms to detailed experimental protocols for fermentation, analysis, and genetic manipulation. The presented quantitative data and visual diagrams aim to serve as a practical resource for researchers, scientists, and drug development professionals. A thorough understanding of these fundamental principles and methodologies is crucial for the continued optimization of this compound production and the potential development of novel antifungal compounds through metabolic engineering of this versatile microorganism.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Enhanced this compound production by Streptomyces natalensis in shake-flasks and stirred tank bioreactor under batch and fed-batch conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Genetic Engineering of Streptomyces natalensis VTCC-A-3245 to Improve Its this compound Production | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. fao.org [fao.org]
- 10. R2YE - ActinoBase [actinobase.org]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Improving the production of this compound in Streptomyces natalensis HW-2 by L-valine feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Laboratory Maintenance of Streptomyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SEA-PHAGES | How to prepare spore suspension? [seaphages.org]
- 16. CN103665074A - Extraction and purification method for this compound in fermentation broth - Google Patents [patents.google.com]
- 17. Simple Method for Preparation of Homogeneous Spore Suspensions Useful in Industrial Strain Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protoplasts Formation, Regeneration and Transformation - ActinoBase [actinobase.org]
An In-depth Technical Guide to the Biosynthesis Pathway of Natamycin in Streptomyces Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin (B549155), a polyene macrolide antibiotic, is a commercially significant secondary metabolite produced by several species of the soil bacterium Streptomyces. It is widely utilized as a natural food preservative and in the treatment of fungal infections. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture of the biosynthetic gene cluster, the enzymatic steps involved in its synthesis, and the intricate regulatory networks that govern its production. This document synthesizes current knowledge, presenting quantitative data on this compound production, detailed experimental protocols for key research methodologies, and visual representations of the biosynthetic and regulatory pathways to facilitate a deeper understanding and further research in the field.
Introduction
This compound, also known as pimaricin, is a potent antifungal agent effective against a broad spectrum of yeasts and molds.[1] It is produced through submerged aerobic fermentation by various Streptomyces species, most notably Streptomyces natalensis, Streptomyces chattanoogensis, Streptomyces gilvosporeus, and Streptomyces lydicus.[1][2] Its mode of action involves binding to ergosterol, a key component of fungal cell membranes, which leads to altered membrane permeability and ultimately cell death.[1] The biosynthesis of this compound is a complex process orchestrated by a large polyketide synthase (PKS) system and a series of tailoring enzymes, all encoded within a dedicated biosynthetic gene cluster (BGC).[3]
The this compound Biosynthetic Gene Cluster (BGC)
The genetic blueprint for this compound biosynthesis is located in a contiguous set of genes known as the this compound (or pimaricin, pim) biosynthetic gene cluster. The organization of this cluster is highly conserved across different producer strains. The core of the cluster comprises genes encoding Type I polyketide synthases (PKSs), which are large, modular enzymes responsible for assembling the polyketide backbone of this compound from simple carboxylic acid precursors.[3][4] Following the synthesis of the polyketide chain, a series of post-PKS modifications, including oxidation, glycosylation, and epoxidation, are carried out by tailoring enzymes to yield the final bioactive molecule.[3][5]
A summary of the genes and their putative functions within the this compound biosynthetic gene cluster of Streptomyces natalensis is provided in the table below.
| Gene | Putative Function |
| pimS0 | Polyketide Synthase (Loading module) |
| pimS1 | Polyketide Synthase (Modules 1-4) |
| pimS2 | Polyketide Synthase (Modules 5-8) |
| pimS3 | Polyketide Synthase (Modules 9-12) |
| pimS4 | Polyketide Synthase (Module 13) |
| pimA | ABC transporter |
| pimB | ABC transporter |
| pimC | Cytochrome P450 hydroxylase |
| pimD | Epoxidase |
| pimE | Cholesterol oxidase |
| pimF | Ferredoxin |
| pimG | Acyl-CoA dehydrogenase-like enzyme |
| pimH | TDP-glucose synthase |
| pimI | TDP-glucose 4,6-dehydratase |
| pimJ | TDP-4-keto-6-deoxy-D-glucose 3,5-epimerase |
| pimK | Glycosyltransferase |
| pimL | Thioesterase |
| pimM | PAS-LuxR family transcriptional regulator |
| pimR | SARP family transcriptional activator |
The Biosynthesis Pathway of this compound
The biosynthesis of this compound can be broadly divided into three main stages: initiation, elongation and cyclization by the PKS machinery, and post-PKS tailoring modifications.
Polyketide Chain Synthesis
The synthesis of the this compound polyketide backbone is initiated with an acetyl-CoA starter unit, followed by the sequential addition of twelve malonyl-CoA and one methylmalonyl-CoA extender units. This process is catalyzed by a modular Type I PKS system encoded by the pimS0-S4 genes. Each module of the PKS is responsible for one cycle of chain elongation and contains specific domains that catalyze the condensation and modification of the growing polyketide chain.
References
- 1. Optimization of Fermentation Conditions of this compound Production by Streptomyces natalensis [casb.org.cn]
- 2. CRISPR/Cas9-mediated genome editing - ActinoBase [actinobase.org]
- 3. Optimization of the cultivation medium for this compound production by Streptomyces natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Determination of this compound in Food [mat-test.com]
An In-depth Technical Guide to the Chemical Structure and Physicochemical Properties of Natamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin (B549155), a polyene macrolide antimycotic, is a well-established agent in both the food industry as a natural preservative and in clinical practice for the treatment of superficial fungal infections. Its efficacy stems from a unique mechanism of action involving high-affinity binding to ergosterol (B1671047) in fungal cell membranes. A thorough understanding of its chemical structure and physicochemical properties is paramount for its formulation, optimization, and the development of new therapeutic applications. This technical guide provides a comprehensive overview of the chemical architecture of this compound, detailed physicochemical data, experimental protocols for its characterization, and a visualization of its mechanism of action.
Chemical Structure
This compound (also known as pimaricin) is a macrolide antibiotic produced by the fermentation of Streptomyces natalensis.[1] Its complex structure is characterized by a large 26-membered lactone ring, a conjugated tetraene system, a mycosamine (B1206536) sugar moiety, a carboxylic acid group, and an epoxide.[1] This combination of functional groups confers an amphoteric nature to the molecule.[1]
IUPAC Name: (1R,3S,5R,7R,8E,12R,14E,16E,18E,20E,22R,24S,25R,26S)-22-[(3-amino-3,6-dideoxy-D-mannopyranosyl)oxy]-1,3,26-trihydroxy-12-methyl-10-oxo-6,11,28-trioxatricyclo[22.3.1.05,7]octacosa-8,14,16,18,20-pentaene-25-carboxylic acid[2]
Molecular Formula: C₃₃H₄₇NO₁₃[1]
Molar Mass: 665.73 g/mol [1]
The key structural features are:
-
A large 26-membered macrolide ring: This forms the core of the molecule.
-
A conjugated tetraene system: This region of four conjugated double bonds is the chromophore responsible for its characteristic UV-Vis absorption spectrum and its sensitivity to light.[3]
-
A mycosamine sugar: This amino sugar is attached to the macrolide ring via a glycosidic bond and contains a primary amine group, contributing to the basic character of this compound.[1]
-
A free carboxylic acid group: This imparts acidic properties to the molecule.[1]
-
An epoxide ring: This reactive group is also part of the macrolide structure.[1]
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, stability, and biological activity. A summary of these properties is presented in the tables below.
General Properties
| Property | Value | Reference(s) |
| Appearance | White to creamy-white, crystalline powder | [1][2] |
| Melting Point | Darkens at ~200 °C, decomposes at 280-300 °C | [2] |
| Optical Rotation [α]D²⁰ | +250° to +295° (1% w/v in glacial acetic acid) | [2] |
| pKa (calculated) | Strongest Acidic: 3.58, Strongest Basic: 9.11 | [4] |
| logP (Octanol/Water) | 1.1 | [2] |
Solubility
This compound is poorly soluble in water and most organic solvents.[1] Its solubility is influenced by pH and temperature.
| Solvent | Solubility | Temperature | Reference(s) |
| Water | ~30-100 mg/L | Room Temperature | [1] |
| Water | 4100 mg/L | 21 °C | [2] |
| Methanol | Soluble | Not Specified | [1] |
| Methanol | ~1 mg/mL | Not Specified | [5] |
| Ethanol | 40 ppm | Not Specified | [1] |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | Not Specified | [5] |
| Glacial Acetic Acid | Soluble | Not Specified | [6] |
Stability
This compound's stability is highly dependent on pH, temperature, and exposure to light. The conjugated tetraene structure is particularly susceptible to degradation.
| Condition | Stability Profile | Reference(s) |
| pH | Most stable between pH 5 and 9. At pH < 3, the glycosidic bond is hydrolyzed. At pH > 9, the lactone ring is saponified. | [1] |
| Temperature | The dry, crystalline trihydrate form is stable for years at room temperature. Aqueous suspensions can withstand 100°C for several hours, but are completely inactivated at 121°C for 30 minutes. | [1] |
| Light | Rapidly degrades upon exposure to UV radiation. Significant degradation also occurs with prolonged exposure to fluorescent light. | [1] |
Mechanism of Action
This compound exerts its antifungal effect by specifically binding to ergosterol, a primary sterol component of fungal cell membranes. Unlike other polyene antifungals, this compound does not form pores or channels in the membrane. Instead, the this compound-ergosterol complex inhibits essential, ergosterol-dependent cellular processes, such as the fusion of vacuoles, which is critical for ion homeostasis, pH regulation, and nutrient storage.[1][7] This targeted interaction also disrupts amino acid and glucose transport proteins, leading to cellular starvation.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C33H47O13N | CID 5284447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Showing Compound this compound (FDB002337) - FooDB [foodb.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. fao.org [fao.org]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
The Core Mechanism of Natamycin: A Technical Guide to its Interaction with Fungal Ergosterol
For Immediate Release
Odense, Denmark – December 15, 2025 – In the landscape of antifungal agents, natamycin (B549155) distinguishes itself through a highly specific and nuanced mechanism of action. Unlike many of its counterparts that rely on creating pores in the fungal cell membrane, this compound exerts its fungistatic effect by directly binding to ergosterol (B1671047), the predominant sterol in fungal cell membranes. This interaction, while non-lethal in its immediacy, sets off a cascade of events that effectively halt fungal growth by disrupting essential cellular processes. This in-depth technical guide serves to elucidate the core mechanism of this compound's action on fungal ergosterol for researchers, scientists, and drug development professionals.
The Specificity of this compound for Ergosterol
A Non-Pore-Forming Mechanism of Action
A pivotal distinction of this compound's mechanism is its non-permeabilizing nature.[2][3][5] In stark contrast to other polyene antifungals like amphotericin B, which form ion channels leading to leakage of cellular contents and subsequent cell death, this compound binds to ergosterol and sequesters it, effectively inhibiting its function without creating pores.[1][5] While the majority of evidence points to a non-permeabilizing action, some studies suggest that this interaction can lead to a subtle increase in membrane accessibility for certain small molecules or a minor leakage of ions, a point of ongoing investigation.[6][7]
The binding of this compound to ergosterol triggers a series of downstream events that collectively inhibit fungal growth:
-
Inhibition of Vacuolar Fusion: this compound directly interferes with the ergosterol-dependent fusion of vacuoles.[8][9][10][11] This is a critical process for fungal homeostasis, growth, and morphology. The inhibition has been shown to occur at the priming stage of fusion, even before direct membrane contact.[9][11]
-
Disruption of Membrane Protein Function: The proper functioning of many membrane-embedded proteins, including amino acid and glucose transporters, is dependent on the surrounding lipid environment, which is heavily influenced by ergosterol.[6][12][13] By binding to and sequestering ergosterol, this compound alters this environment, thereby impairing the function of these essential proteins and hindering nutrient uptake.[1][12]
-
Alteration of Membrane Dynamics: The interaction between this compound and ergosterol leads to significant changes in the physical properties of the fungal membrane. This compound has been shown to slow the mobility of ergosterol within the lipid bilayer and disrupt the liquid-ordered (Lo) phase, a membrane domain enriched in sterols and sphingolipids.[6][14]
-
Ergosterol-Dependent Aggregation: this compound promotes its own aggregation within the yeast plasma membrane, a process that is contingent on the presence of ergosterol.[15][16]
The culmination of these effects is a fungistatic action, where fungal growth is arrested rather than the cells being immediately killed.[5]
Quantitative Data: In Vitro Susceptibility
The efficacy of this compound against various fungal species is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth. The following tables summarize MIC data for clinically relevant fungal species.
| Fungus | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Aspergillus spp. | 0.25 - >64 | 4 - 32 | 4 - 64 |
| Fusarium spp. | 2 - 32 | 4 | 4 - 8 |
| Candida spp. | 1 - 32 | - | - |
| Molds (general) | 0.5 - 6 | - | - |
| Yeasts (general) | 1.0 - 5.0 | - | - |
| Data compiled from multiple sources. MIC values can vary depending on the specific strain and testing methodology. |
| Aspergillus Species | Strain(s) | This compound MIC (µg/mL) |
| A. fumigatus | Clinical Isolates | 4 |
| A. flavus | Clinical Isolates | 16 - 64 |
| A. niger | - | 4 - 8 |
| A. terreus | - | 8 - 16 |
| Data compiled from multiple sources. |
| Fusarium Species | Strain(s) | This compound MIC (µg/mL) |
| F. solani | Clinical Isolates | 2 - 16 |
| F. oxysporum | - | 4 - 8 |
| F. verticillioides | - | 4 - 16 |
| Data compiled from multiple sources. |
Visualizing the Pathways and Processes
To further illuminate the intricate mechanisms described, the following diagrams have been generated using the DOT language for Graphviz.
Caption: this compound's mechanism of action on fungal ergosterol.
References
- 1. benchchem.com [benchchem.com]
- 2. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. In Vitro this compound Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated this compound Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recognition of Membrane Sterols by Polyene Antifungals Amphotericin B and this compound, A 13C MAS NMR Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. This compound inhibits vacuole fusion at the priming phase via a specific interaction with ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. This compound interferes with ergosterol-dependent lipid phases in model membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ergosterol promotes aggregation of this compound in the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Basis of Natamycin's Selective Antifungal Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin (B549155), a polyene macrolide antibiotic, exhibits potent and selective antifungal activity, a characteristic that has cemented its use in both clinical settings and the food industry. This technical guide delves into the molecular mechanisms underpinning this compound's selective toxicity. Unlike other polyenes, this compound does not function by forming pores in the fungal cell membrane. Instead, its primary mode of action is the specific binding to ergosterol (B1671047), the predominant sterol in fungal membranes. This interaction, which is significantly weaker with cholesterol in mammalian membranes, does not lead to significant membrane permeabilization. Rather, it triggers a cascade of events including the disruption of membrane protein function, inhibition of vacuole fusion, and alteration of lipid domain organization. This guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows.
Core Mechanism: Specific Ergosterol Binding without Pore Formation
The cornerstone of this compound's selective antifungal action is its high affinity for ergosterol, a sterol unique to fungal cell membranes. Mammalian cells, in contrast, contain cholesterol. This difference in membrane composition is the primary determinant of this compound's selective toxicity[1].
Crucially, and in stark contrast to other polyene antifungals like Amphotericin B, this compound's binding to ergosterol does not result in the formation of transmembrane pores or channels[2][3]. Consequently, it does not cause significant leakage of essential ions and small molecules from the fungal cell. Instead, the this compound-ergosterol complex acts as a molecular "trap," sequestering ergosterol and disrupting its critical functions within the membrane.
The structural differences between ergosterol and cholesterol are key to this specificity. Ergosterol possesses a more rigid side chain and additional double bonds in its B-ring and side chain compared to cholesterol, which allows for a more favorable interaction with the this compound molecule[2].
The consequences of this specific ergosterol sequestration are multifaceted and lead to the ultimate inhibition of fungal growth.
Quantitative Data Summary
The efficacy and binding characteristics of this compound have been quantified through various in vitro studies.
Table 1: this compound-Ergosterol Binding Parameters
While direct comparative thermodynamic data is sparse in publicly available literature, isothermal titration calorimetry (ITC) has been used to confirm the specific binding to ergosterol-containing membranes. The interaction is characterized by being enthalpy-driven. Binding to cholesterol-containing membranes is negligible under the same conditions[2].
| Parameter | Value | Method | Model System | Reference |
| Binding Affinity (Kd) | ~100 µM | Isothermal Titration Calorimetry (ITC) | Ergosterol-containing liposomes | [4] |
| Binding Specificity | Specific to ergosterol | ITC, Direct Binding Assays | DOPC vesicles with/without sterols | [2] |
Table 2: Membrane Permeability Induced by Polyenes
Membrane leakage assays demonstrate that, unlike pore-forming polyenes, this compound does not cause significant membrane permeabilization in ergosterol-containing vesicles.
| Compound | Sterol in Vesicle | % Proton Leakage (at 5 µM) | Model System | Reference |
| This compound | 10% Ergosterol | ~0% | DOPC Vesicles | [2] |
| Nystatin | 10% Ergosterol | > 60% | DOPC Vesicles | [2] |
| Filipin | 10% Ergosterol | > 80% | DOPC Vesicles | [2] |
| This compound | 10% Cholesterol | ~0% | DOPC Vesicles | [2] |
Table 3: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi
MIC values indicate the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. This compound generally exhibits potent activity against a wide range of yeasts and molds.
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Fusarium spp. | 4 | 8 | [1] |
| Aspergillus flavus | 32 | 64 | [5][6] |
| Aspergillus fumigatus | 4 | 4 | [6] |
| Candida spp. | Not specified | MIC range: 0.125 - 8 | [1] |
MIC50 and MIC90 represent the minimum concentration of this compound required to inhibit the growth of 50% and 90% of the tested isolates, respectively.
Key Consequences of Ergosterol Sequestration
Inhibition of Membrane Protein Function
Many essential fungal membrane proteins, particularly amino acid transporters like the lysine (B10760008) transporter Lyp1, require a specific ergosterol-rich lipid environment to function correctly. By sequestering ergosterol, this compound alters this local environment, leading to a loss of transporter function and subsequent inhibition of nutrient uptake[7][8]. This contributes significantly to its fungistatic effect.
Inhibition of Vacuolar Fusion
Vacuoles are critical organelles in fungi, involved in storage, degradation, and maintaining cellular homeostasis. The fusion of vacuoles is an ergosterol-dependent process. This compound has been shown to block vacuole fusion at the "priming" stage, which precedes direct membrane contact and merging[9][10][11]. This disruption of vacuolar dynamics impairs fungal cell growth and morphology.
Detailed Experimental Protocols
The following protocols outline key methodologies used to elucidate this compound's mechanism of action.
References
- 1. In vitro synergy of this compound and voriconazole against clinical isolates of Fusarium, Candida, Aspergillus and Curvularia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound sequesters ergosterol and interferes with substrate transport by the lysine transporter Lyp1 from yeast. | Semantic Scholar [semanticscholar.org]
- 5. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro this compound Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated this compound Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 8. This compound interferes with ergosterol-dependent lipid phases in model membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits vacuole fusion at the priming phase via a specific interaction with ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Natamycin's Antifungal Spectrum: A Technical Guide to its Activity Against Yeasts and Molds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin (B549155), a polyene macrolide antibiotic produced by Streptomyces natalensis, is a widely utilized antifungal agent in both the pharmaceutical and food industries. Its efficacy stems from a unique mechanism of action that targets ergosterol (B1671047), a primary sterol in fungal cell membranes. Unlike other polyene antifungals, this compound does not function by creating pores in the cell membrane. Instead, it binds to ergosterol, leading to the inhibition of essential cellular processes such as vacuolar fusion and membrane fission, ultimately arresting fungal growth.[1] This technical guide provides an in-depth overview of this compound's spectrum of activity against a wide range of clinically and industrially relevant yeasts and molds. It includes comprehensive quantitative data on its minimum inhibitory concentrations (MICs) and minimum fungicidal concentrations (MFCs), detailed experimental protocols for antifungal susceptibility testing, and a diagrammatic representation of its mechanism of action.
Spectrum of Antifungal Activity
This compound exhibits a broad spectrum of activity against numerous filamentous fungi and yeasts.[2] It is particularly effective against species of Aspergillus, Candida, Penicillium, Fusarium, and Rhodotorula. The following tables summarize the in vitro susceptibility of various fungal species to this compound, presenting MIC and MFC values collated from multiple studies.
Data Presentation
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Common Molds
| Genus | Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus | A. flavus | 8 - 64 | 16 - 32 | 32 - 64 | [3][4][5] |
| A. fumigatus | 1 - 8 | 4 | 4 | [5][6] | |
| A. niger | 1 - 4 | - | - | [5] | |
| A. parasiticus | - | 40.1 | - | [6] | |
| A. terreus | 4 - 16 | - | - | [5] | |
| A. carbonarius | 0.05 - 0.1 | - | - | [2][3] | |
| Penicillium | P. camemberti | 3.1 | - | - | [7] |
| P. caseifulvum | 1.6 | - | - | [7] | |
| P. commune | 1.6 | - | - | [7] | |
| P. digitatum | 1.14 - 3.1 | - | - | [7][8] | |
| P. expansum | 1.14 | - | - | [8] | |
| P. roqueforti | 3.1 | - | - | [7] | |
| P. solitum | 1.6 | - | - | [7] | |
| Fusarium | Fusarium spp. | 2 - >32 | 4 | 4 - 8 | [4][5] |
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Common Yeasts
| Genus | Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida | C. albicans | 1 - 32 | 4 | - | [3][9][10] |
| C. parapsilosis | 4 - 16 | 4 | - | [9][11] | |
| Candida spp. | 0.5 - 32 | 4 | - | [9] | |
| Rhodotorula | R. mucilaginosa | - | - | - | [11][12] |
| Saccharomyces | S. cerevisiae | 1.0 - 5.0 | - | - | [2] |
Table 3: Minimum Fungicidal Concentrations (MFCs) of this compound Against Penicillium Species
| Species | MFC Range (µg/mL) | Reference(s) |
| P. camemberti | 200.0 | [7] |
| P. caseifulvum | 25.0 | [7] |
| P. commune | 50.0 | [7] |
| P. digitatum | 25.0 | [7] |
| P. roqueforti | 100.0 | [7] |
| P. solitum | 12.5 | [7] |
Mechanism of Action
This compound's antifungal activity is initiated by its specific and irreversible binding to ergosterol, a vital component of the fungal cell membrane.[3] This interaction is distinct from other polyene antibiotics as it does not lead to the formation of pores or direct membrane permeabilization.[13] Instead, the this compound-ergosterol complex disrupts the function of ergosterol-rich membrane domains, leading to the inhibition of crucial cellular processes.
A key consequence of this interaction is the inhibition of vacuolar fusion.[1][14] This process is essential for maintaining cellular homeostasis, nutrient recycling, and stress responses in fungi. This compound has been shown to block the priming stage of vacuole fusion, a step that precedes the actual merging of the membranes.[14] This inhibition is dependent on the presence of ergosterol in the vacuolar membrane. The disruption of vacuolar dynamics leads to an accumulation of small, fragmented vacuoles within the cell.[1]
Furthermore, the binding of this compound to ergosterol also interferes with membrane fusion and fission events, which are critical for processes such as endocytosis and exocytosis.[1] The overall effect is a cessation of fungal growth, making this compound a potent fungistatic agent. At higher concentrations, it can also exhibit fungicidal activity.
Caption: this compound binds to ergosterol, inhibiting vacuolar fusion and membrane dynamics.
Experimental Protocols
The determination of this compound's in vitro activity against yeasts and molds is primarily achieved through broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC). The Clinical and Laboratory Standards Institute (CLSI) document M38-A2 provides a standardized reference method for filamentous fungi.[15]
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution (Adapted from CLSI M38-A2)
This protocol outlines the general procedure for determining the MIC of this compound against filamentous fungi.
Materials:
-
This compound powder (pharmaceutical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolate to be tested
-
Potato Dextrose Agar (B569324) (PDA) or other suitable growth medium
-
Sterile saline (0.85%) with 0.05% Tween 80
-
Spectrophotometer or hemocytometer
-
Sterile plasticware
Procedure:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL). This compound has low aqueous solubility, making DMSO necessary for the initial solubilization.[16]
-
Store the stock solution in small aliquots at -70°C, protected from light.
-
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on PDA at an appropriate temperature (e.g., 35°C) for 5-7 days to encourage sporulation.
-
Harvest conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow larger particles to settle for 3-5 minutes.
-
Adjust the conidial concentration of the supernatant to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium. This can be achieved using a spectrophotometer to measure optical density at 530 nm or by direct counting with a hemocytometer.[16]
-
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (or a working dilution) to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. This will create a range of this compound concentrations.
-
Well 11 serves as the sterility control (medium only).
-
Well 12 serves as the growth control (medium and inoculum, no drug).
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 10 and well 12.
-
The final volume in each well will be 200 µL.
-
Seal the plate or place it in a humidified chamber to prevent evaporation.
-
Incubate the plate at 35°C for 48-72 hours.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for fungal growth. The growth control well should show distinct turbidity or a fungal pellet.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth (100% inhibition).[4]
-
References
- 1. This compound Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro this compound Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated this compound Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative antifungal susceptibility analysis of Candida albicans versus non-albicans Candida corneal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of a this compound-based non-migratory antimicrobial active packaging for extending shelf-life of yogurt drink (Doogh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Risk of Fungemia Due to Rhodotorula and Antifungal Susceptibility Testing of Rhodotorula Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound inhibits vacuole fusion at the priming phase via a specific interaction with ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. njccwei.com [njccwei.com]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Toxicological Profile and Safety Assessment of Natamycin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Natamycin (B549155), a polyene macrolide antibiotic produced by Streptomyces natalensis, is widely utilized as a natural food preservative and in the therapeutic treatment of fungal infections.[1] Its efficacy against a broad spectrum of yeasts and molds is well-documented. This technical guide provides a comprehensive overview of the toxicological profile and safety assessment of this compound, consolidating key data from preclinical and clinical studies. The information presented herein is intended to serve as a critical resource for researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental protocols for pivotal studies are provided. Furthermore, this guide includes mandatory visualizations of key experimental workflows and the mechanism of action of this compound, rendered using Graphviz (DOT language), to facilitate a deeper understanding of the subject matter.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetic profile of a compound is fundamental to understanding its potential for systemic toxicity.[2] Studies on this compound indicate very low systemic absorption following oral administration.
In rats administered oral doses of 14C-labelled this compound ranging from 0.1 to 50 mg/kg body weight, over 95% of the administered radioactivity was excreted in the feces within 72 hours, indicating minimal gastrointestinal absorption.[3] This low absorption is a key factor in its safety profile as a food additive. When applied topically, this compound is not absorbed into the bloodstream.[4] Due to its limited absorption, the distribution of this compound to various tissues is minimal. Metabolism of the small absorbed fraction has been studied, with potential metabolites such as apothis compound, mycosamine, and dinatamycinolidediole being identified; these metabolites have been shown to be less acutely toxic than the parent compound.[5] The primary route of excretion for orally administered this compound is via the feces.[2][3]
Acute Toxicity
Acute toxicity studies are designed to assess the adverse effects of a substance following a single, high-dose exposure.[2] this compound exhibits a low order of acute toxicity across various species and routes of administration.
| Species | Route of Administration | LD50 Value | Reference |
| Rat (male) | Oral | 2.73 g/kg | [6] |
| Rat (female) | Oral | 4.67 g/kg | [6] |
| Rat | Oral | > 2000 mg/kg bw | [3] |
| Rat | Dermal | > 5050 mg/kg bw | [3] |
| Rat | Inhalation (LC50) | > 2.39 mg/L | [3] |
| Rabbit (male) | Oral | 1.42 g/kg | [6] |
| Guinea Pig | Oral | 450 mg/kg | [6] |
Experimental Protocol: Acute Oral Toxicity Study (General Guideline)
A typical acute oral toxicity study, often following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), involves the following steps:
-
Test Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), nulliparous and non-pregnant females.
-
Acclimation: Animals are acclimated to laboratory conditions for at least 5 days.
-
Housing: Animals are housed in individual cages with controlled temperature, humidity, and light-dark cycles.
-
Diet: Standard laboratory diet and water are provided ad libitum.
-
Dosing: A single dose of the test substance (this compound) is administered by gavage. The starting dose is selected based on available information.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies evaluate the effects of repeated exposure to a substance over a prolonged period. These studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL), which is used to establish the Acceptable Daily Intake (ADI).
| Study Duration | Species | NOAEL | Key Findings | Reference |
| 90-day | Rat | - | No adverse effects on growth, blood, or tissues at 50-70 mg/kg bw/day. Growth inhibition at 150 mg/kg bw/day. | [5] |
| 90-day | Dog | 12 mg/kg bw/day | Lower body weight gains and increased diarrhea at 25 mg/kg bw/day. | [3] |
| 2-year | Rat | 22.4 mg/kg bw/day | Inhibition of growth rate and diminished food intake at the highest dose (1000 mg/kg in diet). | [6] |
| 2-year | Dog | 6.3 mg/kg bw/day | Lower body weight gains in males at 12.5 mg/kg bw/day. | [3] |
Experimental Protocol: 90-Day Dietary Toxicity Study in Rats (General Guideline)
A 90-day dietary toxicity study, generally adhering to OECD Guideline 408, is conducted as follows:
-
Test System: Male and female rats (e.g., Wistar rats).
-
Group Allocation: Animals are randomly assigned to a control group and at least three treatment groups.
-
Diet Preparation: this compound is mixed into the standard laboratory diet at various concentrations.
-
Administration: The test diet is provided ad libitum for 90 days.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at termination.
-
Pathology: Gross necropsy, organ weight measurements, and histopathological examination of tissues.
Genotoxicity and Carcinogenicity
Genotoxicity assays assess the potential of a substance to damage genetic material, while carcinogenicity studies evaluate its potential to cause cancer.
The genotoxicity database for this compound shows some conflicting results. While it tested negative in an Ames test and an in vitro chromosomal aberration study, other studies have reported increases in chromosomal aberrations and micronuclei.[3] However, a chromosomal aberration assay in mice showed that this compound was not clastogenic.[6] Some studies suggest it may be aneugenic (causing chromosome loss) at high concentrations.[7]
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies are performed to evaluate the potential adverse effects of a substance on sexual function, fertility, and development of the offspring.
A three-generation reproductive toxicity study in rats established a NOAEL for parental toxicity at 15 mg/kg bw/day based on lower body weights at higher doses. The NOAEL for offspring toxicity was 5 mg/kg bw/day due to lower pup weights, and the NOAEL for reproductive toxicity was 50 mg/kg bw/day based on survival rates.[3]
In a developmental toxicity study in rabbits, the NOAEL for maternal toxicity was 50 mg/kg bw/day, and the NOAEL for embryo/fetal toxicity was 5 mg/kg bw/day based on an increased incidence of skeletal variations at higher doses.[3] Importantly, available studies have not indicated a teratogenic potential for this compound.[3] A human case-control study on the vaginal use of this compound during pregnancy found no detectable teratogenic risk to the fetus.[9]
Acceptable Daily Intake (ADI)
The Acceptable Daily Intake (ADI) is the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an ADI for this compound of 0-0.3 mg/kg body weight .[3][10][11] This was based on gastrointestinal effects observed in humans at high doses, with a safety factor of 10 applied to the no-toxicological-effect level.[11]
Mechanism of Action
This compound exerts its antifungal effect by binding specifically and irreversibly to ergosterol (B1671047), a primary sterol component of fungal cell membranes.[4][12] This binding disrupts the cell membrane, leading to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.[10][13] A key feature of this compound's mechanism is its high selectivity for ergosterol over cholesterol, the main sterol in mammalian cell membranes, which accounts for its low toxicity to human cells.[12] Unlike some other polyene antifungals, this compound does not appear to form pores in the cell membrane but rather inhibits processes like vacuolar fusion and amino acid transport.[8][12]
Visualizations
Experimental Workflow: 90-Day Toxicity Study
Caption: Workflow for a typical 90-day rodent toxicity study.
Mechanism of Action: this compound
Caption: this compound's mechanism of action on fungal cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 3. fao.org [fao.org]
- 4. This compound: The Ultimate Guide For Food Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
- 5. This compound (PIMARICIN) (JECFA Food Additives Series 48) [inchem.org]
- 6. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosome aberrations, micronucleus and sperm head abnormalities in mice treated with this compound, [corrected] a food preservative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. A case-control teratological study of vaginal this compound treatment during pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ams.usda.gov [ams.usda.gov]
- 11. medsafe.govt.nz [medsafe.govt.nz]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. ams.usda.gov [ams.usda.gov]
A Technical Guide to Natamycin Metabolites and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natamycin (B549155), a polyene macrolide antifungal produced by Streptomyces natalensis, is widely utilized as a natural preservative in the food industry and for the topical treatment of fungal infections. Its primary mechanism of action involves high-affinity binding to ergosterol (B1671047), a principal sterol in fungal cell membranes. This interaction disrupts membrane function, leading to the inhibition of fungal growth. While the parent compound is well-characterized, a comprehensive understanding of its metabolites is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth overview of the known metabolites of this compound, their biological activities, the experimental protocols for their analysis, and the signaling pathways associated with this compound's antifungal action.
Introduction
This compound's efficacy and safety have established it as a valuable antifungal agent.[1] Its stability is, however, influenced by environmental factors such as pH, light, and temperature, leading to the formation of various degradation products.[1][2] Understanding the identity and biological impact of these metabolites is paramount for assessing the overall toxicological and functional profile of this compound in its various applications. This document synthesizes the current knowledge on this compound's primary metabolites, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.
This compound Metabolism
This compound undergoes degradation under specific environmental conditions, primarily through hydrolysis and photolysis. The main degradation pathways are initiated by exposure to acidic or alkaline conditions and UV light.
Acid-Catalyzed Degradation
Under acidic conditions (pH < 3), the glycosidic bond linking the mycosamine (B1206536) sugar to the macrolide ring of this compound is hydrolyzed.[1][3] This cleavage results in the formation of the aglycone, which is unstable and can subsequently form dimers. The primary metabolites formed under acidic conditions are:
-
Mycosamine: The amino sugar moiety cleaved from the parent molecule.[4]
-
Apothis compound (B1624065): A dimer formed from one molecule of this compound and one molecule of the this compound aglycone (natamycinolide).[3]
-
Natamycinolidediol: A dimer formed from two molecules of the this compound aglycone.[3]
Alkaline-Catalyzed Degradation
In alkaline environments (pH > 9), the lactone ring of this compound undergoes saponification. This process leads to the formation of:
-
Natamycoic acid: This metabolite is considered to be biologically inactive.[4]
Photodegradation
Exposure to ultraviolet (UV) radiation rapidly degrades this compound, targeting the tetraene structure responsible for its antifungal properties.[2][5] This process is believed to involve oxidation and polymerization, leading to a loss of activity.
Biological Activity of this compound and its Metabolites
The antifungal activity of this compound is well-documented, with a broad spectrum against yeasts and molds.[6] The biological activities of its metabolites, however, are less characterized, with a significant lack of quantitative data for some.
Quantitative Antifungal Activity
The minimum inhibitory concentration (MIC) is a key measure of an antifungal agent's efficacy. The available data for this compound and information on its metabolites are summarized below.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Aspergillus fumigatus | 5.08 (average) | [7] |
| Aspergillus parasiticus | 40.1 (average) | [7] | |
| Paecilomyces spp. | 2.15 (average) | [7] | |
| Rhizopus spp. | 5.80 (average) | [7] | |
| Yeasts (various) | 1.0 - 5.0 | [6] | |
| Molds (various) | 0.5 - 6.0 | [6] | |
| Penicillium spp. | 1.6 - 3.1 | [8] | |
| Colletotrichum acutatum | 0.526 - 1.996 | [9] | |
| Mycosamine | - | Not reported to have intrinsic antifungal activity. Essential for the activity of the parent compound. | [2][10] |
| Apothis compound | - | No quantitative data available. | - |
| Natamycinolidediol | - | No quantitative data available. | - |
| Natamycoic Acid | - | Considered biologically inactive. | [4] |
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) for this compound and Biological Activity Information for its Metabolites.
Signaling Pathways and Mechanism of Action
This compound's primary mode of action is the specific binding to ergosterol in the fungal cell membrane.[12][13] This interaction does not typically lead to pore formation and membrane permeabilization, a mechanism common to other polyene antifungals.[12] Instead, it is believed to sequester ergosterol, thereby disrupting essential membrane functions, including nutrient transport.[14][15]
Recent studies have indicated that this compound treatment can have downstream effects on fungal gene expression. Specifically, it has been shown to inhibit the expression of the Cyp51A and Cyp51B genes in Sclerotinia sclerotiorum.[11] These genes encode lanosterol (B1674476) 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[16][17][18] This suggests a potential feedback mechanism or a secondary mode of action that further disrupts ergosterol homeostasis.
While the direct signaling cascade from ergosterol binding in fungi is not fully elucidated, studies on the effect of this compound against the parasite Leishmania, which also contains ergosterol in its membrane, have shown that treatment leads to an elevation of cytosolic calcium, loss of mitochondrial membrane potential, depletion of ATP, and generation of reactive oxygen species (ROS), ultimately resulting in apoptosis-like cell death.[19] This provides a potential model for a signaling pathway that could be investigated in fungi.
Experimental Protocols
This section outlines key experimental methodologies for the generation, purification, and biological evaluation of this compound metabolites.
Generation of this compound Metabolites by Forced Degradation
Objective: To produce this compound degradation products through acid and alkaline hydrolysis.
Materials:
-
Pure this compound
-
Hydrochloric acid (HCl), 1 N
-
Sodium hydroxide (B78521) (NaOH), 1 N
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
pH meter
Protocol for Acid Hydrolysis (to generate Mycosamine, Apothis compound, and Natamycinolidediol):
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
In a reaction vial, add an aliquot of the this compound stock solution to 1 N HCl to achieve a final this compound concentration of approximately 100 µg/mL.
-
Incubate the mixture at 60°C for a defined period (e.g., 2, 4, 8, 24 hours) to monitor the degradation progress.
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 1 N NaOH.
-
Analyze the resulting solution by HPLC to identify and quantify the degradation products.[1]
Protocol for Alkaline Hydrolysis (to generate Natamycoic Acid):
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
In a reaction vial, add an aliquot of the this compound stock solution to 1 N NaOH to achieve a final this compound concentration of approximately 100 µg/mL.
-
Incubate the mixture at room temperature for a defined period (e.g., 1, 2, 4, 8 hours).
-
At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 1 N HCl.
-
Analyze the resulting solution by HPLC.[1]
Purification and Analysis of this compound and its Metabolites by HPLC
Objective: To separate and quantify this compound and its degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% acetic acid) is commonly used. For example, a starting mobile phase of 30% acetonitrile, increasing to 70% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 305 nm.[20]
-
Injection Volume: 20 µL.
Procedure:
-
Prepare standard solutions of this compound in methanol at known concentrations.
-
Inject the neutralized samples from the forced degradation studies.
-
Identify the peaks corresponding to this compound and its metabolites based on their retention times relative to the parent compound and by comparison with analytical standards if available.
-
For preparative purification, scale up the injection volume and collect the fractions corresponding to the peaks of interest. Confirm the identity of the purified metabolites using mass spectrometry and NMR spectroscopy.
Antifungal Susceptibility Testing (Broth Microdilution)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound and its purified metabolites against fungal isolates. This protocol is adapted from the CLSI M38-A2 standard for filamentous fungi.[21]
Materials:
-
Purified this compound and metabolites
-
Fungal isolates (e.g., Aspergillus, Candida, Penicillium species)
-
Potato Dextrose Agar (PDA) plates
-
Sterile saline with 0.05% Tween 80
-
RPMI-1640 medium, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a PDA plate at 35°C until sporulation is observed.
-
Harvest the conidia by flooding the plate with sterile saline-Tween 80 and gently scraping the surface.
-
Adjust the concentration of the conidial suspension to 0.4-5 x 10^4 CFU/mL using a spectrophotometer to measure the optical density.
-
-
Drug Dilution:
-
Prepare stock solutions of this compound and its metabolites in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each compound in RPMI-1640 medium in the wells of a 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plate at 35°C for 48-72 hours.
-
-
MIC Determination:
-
Visually or spectrophotometrically determine the lowest concentration of the compound that causes complete (or ≥50% for some fungi and drugs) inhibition of fungal growth compared to the positive control. This concentration is the MIC.
-
Visualizations
This compound's Mechanism of Action and Downstream Effects
Caption: this compound's primary mechanism and its effect on ergosterol biosynthesis.
Experimental Workflow for Metabolite Analysis
Caption: Workflow for generation, purification, and analysis of this compound metabolites.
Hypothetical Signaling Pathway for this compound-Induced Fungal Cell Death
Caption: Hypothetical pathway for this compound-induced cell death in fungi.
Conclusion
This compound is an effective antifungal agent with a well-established primary mechanism of action. Its degradation into various metabolites, particularly under acidic and alkaline conditions, generally leads to a loss of this activity. The mycosamine moiety is indispensable for its function, while the major degradation products appear to have low biological activity. The discovery of this compound's downregulating effect on ergosterol biosynthesis genes opens new avenues for understanding its complete antifungal profile. While quantitative data on the biological activity of some metabolites remain scarce, the methodologies outlined in this guide provide a framework for their further investigation. A deeper understanding of these aspects will continue to support the safe and effective use of this compound in both food preservation and clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fao.org [fao.org]
- 4. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Ergosterol promotes aggregation of this compound in the yeast plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis, stereochemical assignment, and biological evaluation of opantimycin A and analogues thereof - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Antifungal Efficacy of Redox-Active this compound against Some Foodborne Fungi—Comparison with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Cyp51B Mutation Contributes to Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aspergillus fumigatus Cyp51A and Cyp51B Proteins Are Compensatory in Function and Localize Differentially in Response to Antifungals and Cell Wall Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vitro leishmanicidal effects of the anti-fungal drug this compound are mediated through disruption of calcium homeostasis and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijpras.com [ijpras.com]
- 21. benchchem.com [benchchem.com]
Natamycin in Scientific Research: A Technical Guide to Its Applications and Mechanisms
Natamycin (B549155), a polyene macrolide antibiotic produced by Streptomyces natalensis, has established a significant role in both clinical and industrial settings due to its potent and specific antifungal activity.[1] Discovered in 1955 and originally named pimaricin, this compound is widely utilized as a food preservative and as a therapeutic agent for fungal infections, particularly in ophthalmology.[1][2][3] For researchers, scientists, and drug development professionals, this compound serves as a valuable tool for studying fungal biology, developing novel antifungal strategies, and preventing contamination in cell culture. This technical guide provides an in-depth overview of this compound's core applications in scientific research, detailing its mechanism of action, quantitative efficacy, and key experimental protocols.
Mechanism of Action: A Unique Approach to Fungal Inhibition
This compound's antifungal effect stems from its specific binding to ergosterol (B1671047), an essential sterol component of fungal cell membranes.[4][5] Ergosterol is crucial for maintaining the integrity, fluidity, and function of these membranes.[4][5] Unlike other polyene antifungals like amphotericin B, which form pores in the cell membrane leading to leakage of intracellular components and subsequent cell death, this compound's mechanism is non-permeabilizing.[1][4][6]
Instead of creating channels, the binding of this compound to ergosterol inhibits the function of membrane-embedded proteins, particularly those involved in nutrient transport, such as amino acid and glucose transporters.[1][2][7][8] This disruption of nutrient uptake effectively arrests fungal growth, resulting in a fungistatic effect.[6] Some studies also suggest that this compound's interaction with ergosterol can inhibit vacuole fusion.[6][9] This specific mode of action, which targets a fundamental component of the fungal cell membrane without causing lysis, contributes to its low incidence of fungal resistance.[4][10][11] The selectivity of this compound for ergosterol over cholesterol, the primary sterol in mammalian cell membranes, accounts for its favorable safety profile and minimal cytotoxicity to human cells.[4][12]
Caption: this compound binds to ergosterol, inhibiting nutrient transport and arresting fungal growth.
Quantitative Data: Efficacy of this compound
The effectiveness of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. This data is crucial for determining appropriate experimental concentrations and for comparing its activity against different fungal species.
| Fungal Species | Application/Context | Effective Concentration / MIC | Reference |
| Most Molds | In vitro | 0.5 - 6.0 µg/mL | [13][14] |
| Most Yeasts | In vitro | 1.0 - 5.0 µg/mL | [13][14] |
| Aspergillus fumigatus | Poultry Feed Isolates | 5.08 µg/mL (average) | [15] |
| Aspergillus parasiticus | Poultry Feed Isolates | 40.1 µg/mL (average) | [15] |
| Paecilomyces spp. | Poultry Feed Isolates | 2.15 µg/mL (average) | [15] |
| Rhizopus spp. | Poultry Feed Isolates | 5.80 µg/mL (average) | [15] |
| Penicillium discolor | Food Spoilage | Inhibits endocytosis | [13][16] |
| Geotrichum citri-aurantii | Citrus Postharvest | < 300 mg/L reduces decay to 18.33% | [17] |
| Penicillium digitatum | Citrus Postharvest | < 300 mg/L reduces decay to 10% | [17] |
| Candida albicans | Experimental Keratitis (Rabbits) | 5% topical suspension | [18] |
| Various Fungi | Food Preservation (Yogurt) | 10 ppm | [13] |
| Various Fungi | Cell Culture Contamination | 5 - 10 µg/mL | [12] |
Experimental Protocols
The following protocols provide standardized methods for researchers to assess the antifungal properties of this compound in a laboratory setting.
This assay determines the lowest concentration of this compound that inhibits the visible growth of a fungus.[19]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fungal isolate
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)
-
RPMI-1640 medium
-
Sterile saline (0.9%)
-
0.5 McFarland turbidity standard
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1600 µg/mL) in DMSO.[19]
-
Inoculum Preparation:
-
Subculture the fungal isolate on an SDA or PDA plate and incubate under appropriate conditions (e.g., 24-48 hours at 35°C for yeasts).
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[19]
-
Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.[19]
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 to wells 2-12 of a 96-well plate.
-
Prepare a working solution of this compound in RPMI-1640 and add 200 µL to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no this compound), and well 12 serves as the sterility control (no inoculum).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to wells 1-11.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).
Caption: A standardized workflow for determining the MIC of this compound against fungal isolates.
This protocol assesses the ability of this compound to prevent the formation of fungal biofilms, which are notoriously resistant to antifungal agents.[20]
Materials:
-
Fungal strain (e.g., Candida albicans)
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
This compound stock solution
-
96-well flat-bottom tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Crystal Violet solution (0.1%)
-
Acetic acid (33%)
-
Microplate reader
Procedure:
-
Inoculum Preparation: Prepare a fungal cell suspension at a final concentration of 1 x 10^6 cells/mL in the desired biofilm growth medium.[20]
-
Plate Setup:
-
Add 100 µL of the fungal inoculum to each well of a 96-well plate.
-
Add 100 µL of medium containing various concentrations of this compound to the wells to achieve the desired final concentrations. Include a drug-free control.
-
-
Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Quantification (Crystal Violet Staining):
-
Gently wash the biofilms twice with 200 µL of sterile PBS to remove non-adherent cells.[20]
-
Fix the biofilms by adding 200 µL of methanol (B129727) to each well and incubating for 15 minutes.
-
Aspirate the methanol and allow the plate to air dry.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[20]
-
Remove the crystal violet and wash the plate thoroughly with distilled water.
-
Add 200 µL of 33% acetic acid to each well to solubilize the bound crystal violet.[20]
-
Transfer 150 µL of the solubilized solution to a new plate and measure the absorbance at 570 nm.[20] A reduction in absorbance indicates inhibition of biofilm formation.
-
Caption: A workflow for quantifying the inhibition of fungal biofilm formation by this compound.
Applications in Drug Development and Research
This compound's well-defined mechanism of action and established safety profile make it a valuable compound in several research and development areas:
-
Antifungal Drug Discovery: As a reference compound, this compound is used to validate new antifungal screening assays and to compare the efficacy of novel drug candidates. Its unique non-permeabilizing mechanism provides a benchmark for new modes of action.[6]
-
Membrane Biology: Researchers use this compound as a molecular probe to study the role of ergosterol in fungal membrane dynamics, protein function, and cellular processes like endocytosis and vacuolar fusion.[7][9][13]
-
Resistance Studies: While resistance is rare, studying the mechanisms by which some fungi may develop tolerance to this compound can provide insights into fungal adaptation and the evolution of drug resistance.[4][21]
-
Cell Culture: It is effectively used to prevent fungal contamination in primary cell cultures, which are often sensitive to more cytotoxic antifungal agents. A concentration of 5-10 µg/mL is typically effective without harming mammalian cells.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound interferes with ergosterol-dependent lipid phases in model membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C33H47O13N | CID 5284447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benefits of this compound Factory Directly Supply Top Quality [biolyphar.com]
- 11. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. The antifungal activity of this compound toward molds isolated from commercially manufactured poultry feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: Production, Mechanism of action and Application_Chemicalbook [chemicalbook.com]
- 17. This compound as a safe food additive to control postharvest green mould and sour rot in citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mona.uwi.edu [mona.uwi.edu]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Fungal strains and the development of tolerance against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Natamycin as a Selection Agent in Fungal Genetics Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natamycin (B549155), a polyene macrolide antibiotic, is a potent antifungal agent with a specific mode of action, making it a valuable tool in fungal genetics research. Unlike other polyenes, such as nystatin (B1677061) and amphotericin B, this compound inhibits fungal growth by binding to ergosterol (B1671047) without causing membrane permeabilization. This unique characteristic, coupled with the low incidence of naturally occurring resistance, presents an opportunity for its use as a selection agent in fungal transformation and gene manipulation studies.
These application notes provide a comprehensive overview of the principles and methodologies for utilizing this compound in a research setting. While a dedicated, commercially available this compound resistance cassette is not commonly used, this document outlines a robust strategy for developing a selection system based on the targeted disruption and complementation of genes within the ergosterol biosynthesis pathway.
Mechanism of Action
This compound exerts its antifungal activity by specifically binding to ergosterol, a key sterol component of fungal cell membranes. This binding event does not lead to the formation of pores or channels that disrupt the membrane's integrity. Instead, the this compound-ergosterol complex is thought to inhibit the function of membrane-embedded proteins, including those involved in nutrient transport, and to interfere with vacuole fusion. This ultimately leads to the cessation of fungal growth. The specificity of this compound for ergosterol, which is absent in plant and animal cells, accounts for its selective toxicity against fungi.
The biosynthesis of ergosterol is a complex metabolic pathway that serves as the direct target of this compound's action. Understanding this pathway is crucial for developing a this compound-based selection system.
Spectrum of Activity and Quantitative Data
This compound exhibits a broad spectrum of activity against a wide range of filamentous fungi and yeasts. The Minimum Inhibitory Concentration (MIC) is a key parameter for determining the effective concentration for selection. The following table summarizes the MIC values for this compound against several fungal species commonly used in research. It is important to note that these values can vary depending on the specific strain, media composition, and experimental conditions.
| Fungal Species | This compound MIC Range (µg/mL) | References |
| Aspergillus fumigatus | 5.08 - 40.1 | [1][2] |
| Aspergillus flavus | ~40.1 | [1][2] |
| Aspergillus parasiticus | ~40.1 | [1][2] |
| Aspergillus niger | 8 (ppm) | [3] |
| Fusarium spp. | 2 - 8 | [4] |
| Penicillium spp. | 2.15 - 5.80 | [1][2] |
| Saccharomyces cerevisiae | 1.0 - 5.0 | [3] |
| Yarrowia lipolytica | 20 (ppm) | [3] |
| Candida albicans | 1.0 - 5.0 | [3] |
Experimental Protocols
The following protocols provide a framework for establishing and utilizing a this compound-based selection system in fungal genetics.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of this compound that inhibits the growth of the wild-type fungal strain. This is a critical first step for establishing the appropriate selection concentration.
Materials:
-
Fungal strain of interest
-
Appropriate liquid and solid growth media (e.g., YPD for yeast, PDA for filamentous fungi)
-
This compound stock solution (e.g., 10 mg/mL in DMSO, store at -20°C)
-
Sterile microtiter plates (96-well)
-
Spectrophotometer or plate reader
Methodology:
-
Prepare Fungal Inoculum:
-
For yeasts, grow an overnight culture in liquid medium. Wash and resuspend the cells in sterile water or saline to a concentration of 1 x 10^5 cells/mL.
-
For filamentous fungi, harvest spores from a mature culture and resuspend in sterile water with 0.05% Tween-80. Adjust the spore concentration to 1 x 10^5 spores/mL.
-
-
Prepare this compound Dilutions:
-
In a 96-well plate, perform a serial two-fold dilution of this compound in the appropriate liquid growth medium. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Include a no-drug control (medium only) and a no-inoculum control (medium with the highest concentration of this compound).
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well containing the this compound dilutions.
-
Incubate the plate at the optimal growth temperature for the fungal strain for 24-72 hours.
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol 2: Proposed Strategy for a this compound Selection System via ERG Gene Disruption and Complementation
Objective: To create a fungal strain that is resistant to a specific concentration of this compound, which can then be used for selecting transformants. This protocol is based on the principle that a mutation in an ergosterol biosynthesis gene may confer resistance, and reintroduction of the wild-type gene will restore sensitivity, allowing for counter-selection if needed, or simply using the knockout as the resistant background.
Part A: Construction of an erg Mutant Recipient Strain
-
Select an ERG Gene: Choose a non-essential gene in the latter part of the ergosterol biosynthesis pathway (e.g., ERG3, ERG6).
-
Design Knockout Cassette: Construct a gene replacement cassette containing a standard selectable marker (e.g., hygromycin B phosphotransferase, hph) flanked by sequences homologous to the regions upstream and downstream of the target ERG gene.
-
Transform Wild-Type Strain: Introduce the knockout cassette into the wild-type fungal strain using a standard transformation protocol (e.g., protoplast-mediated or Agrobacterium-mediated).
-
Select and Verify Mutants: Select for transformants on media containing the appropriate antibiotic (e.g., hygromycin). Verify the correct gene replacement event by PCR and Southern blot analysis.
Part B: Construction of a Complementation Vector
-
Amplify Wild-Type ERG Gene: PCR-amplify the full-length wild-type ERG gene, including its native promoter and terminator sequences, from the wild-type fungal genomic DNA.
-
Clone into Vector: Clone the amplified ERG gene into a suitable fungal expression vector. This vector will be used to transform the ergΔ mutant.
Part C: Fungal Transformation and Selection with this compound
-
Prepare Protoplasts: Generate protoplasts from the ergΔ mutant strain.
-
Transformation: Transform the ergΔ protoplasts with the complementation vector containing the wild-type ERG gene.
-
Selection:
-
Plate the transformed protoplasts on a regeneration medium containing a concentration of this compound that is inhibitory to the ergΔ mutant but allows for the growth of the complemented strain.
-
The optimal this compound concentration should be determined empirically, starting with the MIC value of the ergΔ mutant.
-
Incubate the plates at the appropriate temperature until transformant colonies appear.
-
Part D: Verification of Transformants
-
Isolate Genomic DNA: Extract genomic DNA from putative transformants.
-
PCR Verification: Use PCR to confirm the presence of the integrated wild-type ERG gene.
-
Phenotypic Analysis: Assess the phenotype of the transformants. Successful complementation should restore the wild-type phenotype, including sensitivity to this compound at concentrations that the ergΔ mutant can tolerate.
Logical Relationship of this compound Action
Advantages and Considerations
Advantages:
-
High Specificity: this compound's specific binding to ergosterol results in low off-target effects.
-
Low Natural Resistance: The incidence of naturally occurring this compound resistance in fungi is low.
-
Alternative Selection Marker: Provides an alternative to commonly used antibiotic resistance markers, which can be useful for multiple gene manipulations.
Considerations:
-
No Standard Resistance Cassette: The lack of a readily available, validated this compound resistance gene requires the initial investment of creating a suitable recipient strain.
-
Empirical Optimization: The optimal selection concentration of this compound must be determined empirically for each fungal species and strain.
-
Potential for Acquired Tolerance: Prolonged exposure to sublethal concentrations of this compound can lead to the development of tolerance in some fungal strains. It is crucial to use a sufficiently high concentration for selection to minimize the emergence of spontaneous resistant mutants.
Conclusion
This compound presents a promising, albeit currently underutilized, tool for selection in fungal genetics. Its unique mode of action and the low background of natural resistance make it an attractive alternative to conventional selection agents. While the absence of a standard resistance marker necessitates a more involved initial setup, the proposed strategy of using an ergosterol biosynthesis gene for targeted disruption and complementation provides a viable and scientifically sound approach for harnessing the potential of this compound in fungal genetic research. The detailed protocols and data presented in these application notes are intended to guide researchers in the successful implementation of this compound as a selection agent in their experimental workflows.
References
- 1. The antifungal activity of this compound toward molds isolated from commercially manufactured poultry feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of novel antifungals, this compound, and terbinafine against Fusarium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using Natamycin to Prevent Fungal Contamination in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fungal contamination is a persistent and often detrimental issue in cell culture, leading to the loss of valuable cell lines, unreliable experimental results, and significant resource expenditure. Fungi, such as yeasts and molds, can outcompete cultured cells for nutrients and release cytotoxic metabolites, compromising the integrity of research. Natamycin (B549155), a polyene macrolide antifungal agent produced by Streptomyces natalensis, offers an effective solution for preventing fungal contamination in cell cultures. Its specific mechanism of action, which targets ergosterol (B1671047) in fungal cell membranes, provides high efficacy against a broad spectrum of fungi with minimal cytotoxicity to mammalian cells, as they contain cholesterol instead of ergosterol.[1][2] This document provides detailed application notes and protocols for the prophylactic use of this compound in cell culture.
Mechanism of Action
This compound exerts its antifungal effect by binding specifically to ergosterol, a primary sterol component of fungal cell membranes.[2][3][4] Unlike other polyene antifungals such as amphotericin B, which create pores in the cell membrane leading to leakage of cellular contents and cell death, this compound inhibits fungal growth without permeabilizing the membrane.[1][5][6] The binding of this compound to ergosterol is thought to inhibit the function of membrane-embedded proteins, including those involved in amino acid and glucose transport.[3] This disruption of essential transport processes ultimately leads to the cessation of fungal growth.[1][3] The specificity of this compound for ergosterol over cholesterol, the predominant sterol in mammalian cell membranes, accounts for its low toxicity profile in mammalian cell cultures.[2]
Caption: Mechanism of action of this compound on fungal cells.
Data Presentation
Antifungal Spectrum of this compound
This compound is effective against a broad range of common fungal contaminants in cell culture. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Fungal Species | Type | Typical MIC Range (µg/mL) |
| Aspergillus spp. | Mold | 0.5 - 6.0[4] |
| Aspergillus flavus | Mold | 32[3] |
| Aspergillus fumigatus | Mold | 2[3] |
| Candida spp. | Yeast | 1.0 - 5.0[4] |
| Candida albicans | Yeast | 1.0 - 5.0[3] |
| Penicillium spp. | Mold | 0.5 - 6.0[3][4] |
| Fusarium spp. | Mold | 0.5 - 6.0[4] |
| Saccharomyces cerevisiae | Yeast | 1.0 - 5.0[3] |
Cytotoxicity of this compound on Mammalian Cells
While this compound exhibits low cytotoxicity to mammalian cells, it is crucial to determine the optimal non-toxic concentration for each specific cell line.
| Cell Type | Organism | Assay | Cytotoxic Concentration |
| Human Lymphocytes | Human | Mitotic Index, Replication Index, Nuclear Division Index | ≥ 13 µg/mL[4] |
| Non-malignant Prostate Cells | Human | Proliferation Assay | > 10 µM (~6.66 µg/mL)[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound has low solubility in water and aqueous media. Therefore, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube to achieve a stock solution concentration of 10 mg/mL.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming at 37°C for up to 10 minutes can aid dissolution.
-
Sterilize the this compound stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light. The stock solution is stable for several months under these conditions.
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Prophylactic Use of this compound in Cell Culture
This protocol describes the routine addition of this compound to the cell culture medium to prevent fungal contamination. A working concentration of 2.5 to 10 µg/mL is recommended as a starting point for most cell lines.[1]
Materials:
-
Cultured cells
-
Complete cell culture medium appropriate for the cell line
-
This compound stock solution (10 mg/mL in DMSO)
Procedure:
-
Thaw a fresh aliquot of the this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound in the culture medium (e.g., 5 µg/mL).
-
Calculate the volume of the this compound stock solution needed to add to your complete culture medium. For example, to prepare 100 mL of medium with 5 µg/mL this compound from a 10 mg/mL stock: (10,000 µg/mL) * V1 = (5 µg/mL) * (100,000 µL) V1 = 50 µL
-
Add the calculated volume of the this compound stock solution to the complete culture medium.
-
Mix the medium thoroughly by gentle inversion.
-
Use this this compound-containing medium for all subsequent media changes.
Protocol 3: Determining the Optimal Non-Toxic Concentration of this compound
It is essential to determine the highest concentration of this compound that does not adversely affect the viability and proliferation of your specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (10 mg/mL in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or PrestoBlue™)
Procedure:
-
Seed the cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 2.5, 5, 10, 20, 50 µg/mL). Include a vehicle control (medium with the equivalent highest concentration of DMSO).
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for a period relevant to your typical culture duration (e.g., 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Analyze the data to determine the highest concentration of this compound that does not significantly reduce cell viability compared to the untreated control. This will be your optimal working concentration for fungal prevention.
Caption: Workflow for determining the optimal non-toxic concentration of this compound.
Stability and Storage
-
This compound Powder: Store at 2-8°C, protected from light and moisture.[1]
-
Stock Solution (in DMSO): Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[1]
-
In Culture Medium: this compound is relatively stable in culture medium at 37°C for at least 3-4 days. However, it is sensitive to light, so culture flasks and plates should be kept in the dark as much as possible.[1]
Conclusion
This compound is a highly effective and safe antifungal agent for the prevention of fungal contamination in cell cultures. Its specific mode of action targeting ergosterol makes it minimally toxic to mammalian cells. By following the provided protocols for stock solution preparation, prophylactic use, and cytotoxicity testing, researchers can significantly reduce the risk of fungal contamination and ensure the integrity and reproducibility of their experimental results.
References
- 1. Antifungal Efficacy of Redox-Active this compound against Some Foodborne Fungi—Comparison with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative antifungal susceptibility analysis of Candida albicans versus non-albicans Candida corneal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Minimum Inhibitory Concentration (MIC) of Natamycin for Aspergillus species
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus species are ubiquitous filamentous fungi responsible for a wide range of human diseases, collectively known as aspergillosis. These infections can range from allergic reactions to life-threatening invasive diseases, particularly in immunocompromised individuals. Natamycin (B549155), a polyene macrolide antifungal agent, is a valuable therapeutic option, especially in the treatment of fungal keratitis caused by Aspergillus. Determining the Minimum Inhibitory Concentration (MIC) of this compound against specific Aspergillus isolates is crucial for guiding clinical therapy, monitoring for the emergence of resistance, and for the research and development of new antifungal formulations.
This document provides a detailed protocol for determining the MIC of this compound for Aspergillus species based on the widely recognized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4]
Mechanism of Action
This compound exerts its antifungal effect by binding specifically to ergosterol (B1671047), a primary sterol component of the fungal cell membrane.[5] Unlike other polyenes such as amphotericin B, this compound does not create pores in the membrane leading to cell leakage.[5][6] Instead, its binding to ergosterol disrupts membrane integrity and inhibits essential cellular processes such as amino acid and glucose transport, and prevents the fusion of vesicles with the cell membrane.[2][5] This targeted action against ergosterol, which is absent in human cells, accounts for its selective toxicity towards fungi.[5]
Quantitative Data: this compound MIC for Aspergillus Species
The MIC values of this compound against Aspergillus can vary depending on the species. The following table summarizes typical MIC ranges, MIC₅₀ (the concentration that inhibits 50% of isolates), and MIC₉₀ (the concentration that inhibits 90% of isolates) values reported in the literature.
| Aspergillus Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus flavus | 8 - 64 | 16 - 32 | 32 - 64 | [1][7][8] |
| Aspergillus fumigatus | 1 - 8 | 4 | 4 - 64 | [7][8] |
| Other Aspergillus spp. | 1 - 8 | N/A | N/A | [7] |
Note: MIC values can be influenced by the specific methodology used and the geographic origin of the isolates. Susceptibility breakpoints for this compound have not been formally established by CLSI or EUCAST.[1][8]
Experimental Protocol: Broth Microdilution Method
This protocol details the steps for performing the broth microdilution assay to determine the MIC of this compound against Aspergillus species.
Materials
-
Aspergillus isolate(s) for testing
-
This compound (pharmaceutical-grade powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0
-
Sterile 0.85% saline containing 0.05% Tween 80
-
Sterile, flat-bottom 96-well microtiter plates
-
Spectrophotometer or hemocytometer
-
Sterile laboratory consumables (pipette tips, tubes, etc.)
-
Incubator (35°C)
Procedure
1. Preparation of this compound Stock and Working Solutions
a. Prepare a stock solution of this compound (e.g., 1280 µg/mL) by dissolving a precisely weighed amount of this compound powder in a minimal amount of DMSO.[2][8] b. Further dilute the stock solution in RPMI 1640 medium to prepare the highest concentration to be tested in the assay. This will be the starting concentration for serial dilutions.
2. Preparation of Fungal Inoculum
a. Culture the Aspergillus isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage sporulation.[2] b. Harvest the conidia by gently flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80 and scraping the surface with a sterile loop.[2] c. Transfer the conidial suspension to a sterile tube and vortex vigorously for 15 seconds to break up clumps. d. Allow the heavy particles to settle for 3-5 minutes and collect the upper homogenous suspension. e. Adjust the conidial suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL (according to CLSI guidelines) or 2 x 10⁵ to 5 x 10⁵ CFU/mL (according to EUCAST guidelines) using a spectrophotometer or a hemocytometer.[2][9][10][11][12] This suspension will be further diluted 1:1 in the microtiter plate.
3. Preparation of the Microtiter Plate
a. Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate.[2] b. Add 200 µL of the highest concentration of the this compound working solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.[2] d. Well 11 will serve as a sterility control (medium only). e. Well 12 will serve as a growth control (inoculum and medium, no drug).
4. Inoculation and Incubation
a. Add 100 µL of the standardized Aspergillus inoculum to each well from 1 to 10 and to the growth control well (well 12).[2] This results in a final volume of 200 µL per well and achieves the final desired inoculum and drug concentrations. b. Seal the plate to prevent evaporation and incubate at 35°C for 48-72 hours.[2][13]
5. Determination of MIC
a. After incubation, visually inspect the wells for fungal growth. The growth control well (well 12) should show clear turbidity or a fungal pellet. The sterility control well (well 11) should remain clear. b. The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth.[1][2][8]
Experimental Workflow Diagram
Caption: Workflow for MIC Determination of this compound against Aspergillus.
Mechanism of Action Diagram
References
- 1. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. njccwei.com [njccwei.com]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro this compound Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated this compound Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. fungalinfectiontrust.org [fungalinfectiontrust.org]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. Comparison of Three Methods of Determining MICs for Filamentous Fungi Using Different End Point Criteria and Incubation Periods - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Antifungal Susceptibility Testing of Natamycin via Broth Microdilution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natamycin (B549155) is a polyene macrolide antifungal agent utilized in the treatment of fungal infections and as a food preservative.[1] Its primary mechanism of action involves binding to ergosterol, a crucial component of the fungal cell membrane, which disrupts membrane function and inhibits fungal growth.[1] Unlike some other polyenes, this compound does not typically cause membrane permeabilization but rather interferes with amino acid and glucose transport.[1] Determining the in vitro activity of this compound against clinically relevant fungal isolates is essential for guiding therapeutic strategies and for the development of new antifungal formulations. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is the reference standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[2][3][4][5] This document provides a detailed protocol for performing antifungal susceptibility testing of this compound using the broth microdilution method.
Principle of the Method
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The assay involves preparing serial twofold dilutions of this compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate to be tested. Following an appropriate incubation period, the plates are visually or spectrophotometrically examined for fungal growth. The MIC is recorded as the lowest concentration of this compound that shows no visible growth.[1][6]
Materials and Reagents
-
This compound (pharmaceutical-grade powder)[1]
-
Dimethyl sulfoxide (B87167) (DMSO)[1][7]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)[1][8][9]
-
Sterile distilled water[1]
-
Sterile 0.85% saline (with or without 0.05% Tween 80 for molds)[1][6]
-
Sabouraud Dextrose Agar (B569324) (SDA) or Potato Dextrose Agar (PDA)[6][10]
-
Sterile, 96-well, U-bottom or flat-bottom microtiter plates[9]
-
Sterile reservoirs and multichannel pipettes
-
Spectrophotometer or McFarland density standards[11]
-
Hemocytometer (for mold spore counts)[5]
-
Quality control (QC) fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258, Aspergillus flavus ATCC 204304)[12][13]
Experimental Protocols
Preparation of this compound Stock Solution
Due to its low aqueous solubility, this compound must first be dissolved in an organic solvent.[7][10]
-
Aseptically weigh a precise amount of this compound powder.
-
Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL or 3200 µg/mL).[1][7] Ensure the powder is completely dissolved.
-
The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.[7]
-
Store the stock solution in small aliquots at -70°C until use.[7]
Preparation of Fungal Inoculum
For Yeasts (e.g., Candida species):
-
Subculture the yeast isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours to ensure purity and viability.[10]
-
Select several well-isolated colonies and suspend them in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10^6 CFU/mL).[11] This can be done visually or using a spectrophotometer at a wavelength of 530 nm.
-
Prepare a working inoculum by diluting the standardized suspension in RPMI 1640 medium to achieve a final concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL in the test wells.[9][12]
For Molds (e.g., Aspergillus, Fusarium species):
-
Culture the mold isolate on Potato Dextrose Agar at 35°C for 5-7 days to encourage sporulation.[1]
-
Harvest the conidia by gently flooding the agar surface with sterile 0.85% saline containing 0.05% Tween 80 (to reduce spore clumping) and gently scraping the surface with a sterile loop.[1][6]
-
Transfer the resulting suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension concentration using a hemocytometer or a spectrophotometer to the desired concentration (e.g., 0.4 x 10^4 to 5 x 10^4 CFU/mL for CLSI or 2 x 10^5 to 5 x 10^5 CFU/mL for EUCAST).[1][5]
-
This suspension will be further diluted 1:1 in the microtiter plate to reach the final testing inoculum concentration.
Preparation of the Microtiter Plate (Serial Dilution)
-
Dispense 100 µL of RPMI 1640 medium into wells 2 through 11 of a 96-well microtiter plate. Well 1 will receive the highest drug concentration, and well 12 will serve as the growth control.[1]
-
Prepare a working solution of this compound in RPMI 1640 medium at twice the highest desired final concentration.
-
Add 200 µL of this this compound working solution to well 1.[10]
-
Perform a twofold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.[1]
-
After mixing the contents of well 10, discard 100 µL.[1]
-
Well 11 will serve as a sterility control (medium only).
-
Add 100 µL of RPMI 1640 medium to well 12 (growth control).
Inoculation and Incubation
-
Add 100 µL of the standardized fungal inoculum to each well from 1 to 10 and to the growth control well (well 12).[1][10] This step dilutes the this compound concentrations and the inoculum to their final desired concentrations.
-
The final volume in wells 1-10 and 12 will be 200 µL. Well 11 will contain 100 µL of uninoculated medium.
-
Seal the plate with a lid or adhesive sealer to prevent evaporation and incubate at 35°C.[1][6]
-
Incubation times vary by organism:
Reading and Interpreting the MIC
-
After incubation, visually inspect the wells for fungal growth. A viewing mirror can aid in observing the button of growth at the bottom of the wells.
-
The growth control well (well 12) should show distinct turbidity or a visible pellet of growth. The sterility control well (well 11) should remain clear.
-
The MIC is defined as the lowest concentration of this compound that causes a 100% visual reduction in turbidity (for yeasts) or total inhibition of growth (for molds) compared to the growth control well.[6][15]
Data Presentation
The following table summarizes the in vitro activity of this compound against various fungal species as reported in the literature. MIC ranges can vary between studies.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Fusarium spp. | 2 - 4 | 4 | 4 | [16] |
| Aspergillus flavus | 1 - >64 | 16 - 32 | 32 - 64 | [15][16] |
| Other Aspergillus spp. | 1 - 8 | - | - | [16] |
MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Quality Control
Including a quality control (QC) strain with a known and narrow range of expected MIC values is critical for ensuring the accuracy and reproducibility of the assay.[7] If the MIC for the QC strain falls outside the established range, it indicates a potential issue with the assay, such as errors in this compound dilution, inoculum preparation, or incubation conditions.[7] Standard QC strains such as C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 should be included with each batch of tests.[12]
Troubleshooting
-
Precipitation of this compound: this compound has low aqueous solubility. Ensure the stock solution in DMSO is properly prepared and that the final DMSO concentration in the wells is low (typically ≤1%) to avoid both precipitation and toxicity to the fungus.[1][7]
-
Poor or No Growth in Control Well: This may indicate issues with inoculum viability, the culture medium, or incubation conditions. Verify that the fungal strain is healthy and that the medium is properly prepared and not expired.[7]
-
Contamination in Sterility Control Well: Turbidity in the sterility control well indicates contamination of the medium, saline, or other reagents. All components must be prepared and handled under sterile conditions.[7]
Visualization of Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. njccwei.com [njccwei.com]
- 3. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 4. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 5. Antifungal susceptibility testing in Aspergillus spp. according to EUCAST methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Establishing a Method of Inoculum Preparation for Susceptibility Testing of Trichophyton rubrum and Trichophyton mentagrophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro this compound Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated this compound Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Natamycin in Food Spoiled Prevention
Introduction
Natamycin (B549155), also known as pimaricin, is a naturally occurring antifungal compound produced by the fermentation of the bacterium Streptomyces natalensis.[1][2] It is a polyene macrolide antibiotic used in the food industry as a natural preservative to inhibit the growth of a wide spectrum of yeasts and molds, thereby preventing spoilage and extending the shelf life of various food products.[1][3] this compound is highly effective at low concentrations and is favored for its neutral impact on the taste, color, and odor of food.[1][3] It is recognized as a safe food additive by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), and is designated with the E number E235.[1][4] Unlike many other preservatives, this compound is not effective against bacteria, which makes it particularly useful for fermented products where bacterial cultures need to remain active.[2][5]
Mechanism of Action
This compound exerts its antifungal effect by binding specifically and irreversibly to ergosterol (B1671047), a primary sterol component of fungal cell membranes.[1][5][6] Ergosterol is crucial for maintaining the integrity, fluidity, and permeability of the fungal membrane. The binding of this compound to ergosterol forms a complex that disrupts membrane function.[1] This disruption leads to the inhibition of nutrient transport proteins, such as those for amino acids and glucose, ultimately causing a cessation of fungal growth.[6] A key distinction from other polyene antifungals is that this compound does not directly cause membrane permeabilization or leakage of cellular contents.[1][6] Its action is fungistatic at low concentrations and fungicidal at higher concentrations. The absence of ergosterol in bacterial cell membranes explains this compound's lack of antibacterial activity.[2]
Caption: Mechanism of action of this compound on fungal cells.
Applications in the Food Industry
This compound is applied to a wide range of food products, primarily for surface treatment to prevent fungal growth. Its low solubility in water and lipids helps it remain on the food's surface where contamination is most likely to occur.[1]
-
Dairy Products: Extensively used on the surface of cheeses to prevent mold growth during ripening and storage.[3] It is also used in yogurt, sour cream, and cream cheese.[1][7]
-
Meat Products: Applied to the casings of dry and fermented sausages to inhibit mold growth during the drying and curing process.[1][2]
-
Bakery Products: Sprayed on the surface of baked goods such as bread, cakes, and tortillas to extend their mold-free shelf life.[3][7]
-
Beverages: Used in fruit juices and wine to prevent fermentation by spoilage yeasts.[1][7]
Quantitative Data
The efficacy of this compound is demonstrated by its low Minimum Inhibitory Concentration (MIC) against a broad range of foodborne fungi. Regulatory limits ensure its safe consumption.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Common Food Spoilage Fungi
| Fungal Group | Genera | Typical MIC Range (µg/mL or ppm) | Reference(s) |
| Yeasts | Saccharomyces, Candida, Yarrowia | 1.0 - 5.0 | [1] |
| Molds | Aspergillus, Penicillium, Fusarium | 0.5 - 6.0 | [1] |
| Specific Molds | Aspergillus carbonarius | 0.05 - 0.1 | [1] |
| Specific Molds | Penicillium expansum | 1.14 | [8] |
Table 2: Approved Usage Levels of this compound in Various Food Products
| Food Category | Region/Authority | Maximum Permitted Level | Reference(s) |
| Cheese (Surface Treatment) | USA (FDA) | 20 mg/kg (ppm) in the finished product | [9][10][11] |
| Cheese (Surface Treatment) | European Union (EFSA) | 1 mg/dm² on the surface, not present at a depth of 5 mm | [4] |
| Cured/Dried Sausages | European Union (EFSA) | 1 mg/dm² on the surface | [4] |
| Cured/Dried Meats | Codex Alimentarius | 6 mg/kg | [1][10] |
| Baked Goods (Surface) | China | Residual content not to exceed 10 mg/kg | [12] |
| Yogurt | South Africa, China | Permitted (levels vary) | [1] |
Factors Affecting Stability and Efficacy
The stability of this compound is crucial for its effectiveness as a preservative. Several environmental factors can influence its activity.[1]
-
pH: this compound is most stable in a pH range of 4 to 8.[13][14] It degrades more rapidly in highly acidic (pH < 3) or alkaline (pH > 9) conditions.[1][13]
-
Temperature: Aqueous suspensions are stable and can withstand heating up to 100°C for several hours with minimal loss of activity.[1][13] However, it is completely inactivated by autoclaving (121°C for 30 minutes).[1][14]
-
Light: Exposure to ultraviolet (UV) or fluorescent light can cause rapid degradation of this compound in aqueous solutions.[1][14] Solutions and treated foods should be stored in the dark or in light-protective packaging.[1]
-
Oxidizing Agents: Strong oxidants like hydrogen peroxide can degrade this compound, leading to a loss of antifungal activity.[1]
-
Heavy Metals: The presence of certain heavy metals can also accelerate degradation.[13]
Experimental Protocols
The following protocols provide detailed methodologies for evaluating the efficacy and stability of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a target fungus using a broth microdilution method.
Materials:
-
This compound stock solution (e.g., 1000 µg/mL in a suitable solvent like DMSO or methanol)
-
Target fungal strain (e.g., Aspergillus niger, Penicillium roquefortii)
-
Sterile fungal growth medium (e.g., Potato Dextrose Broth (PDB) or Sabouraud Dextrose Broth (SDB))
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: a. Culture the target fungus on an appropriate agar (B569324) medium (e.g., PDA) until sporulation occurs. b. Harvest spores by flooding the plate with sterile saline solution containing 0.05% Tween 80 and gently scraping the surface. c. Filter the spore suspension through sterile glass wool to remove mycelial fragments. d. Adjust the spore concentration to approximately 1 x 10⁶ spores/mL using a hemocytometer.
-
Serial Dilution of this compound: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of a row and mix well. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This creates a range of concentrations (e.g., 500 µg/mL down to ~0.24 µg/mL). d. Include a positive control well (broth + inoculum, no this compound) and a negative control well (broth only).
-
Inoculation: a. Dilute the prepared spore suspension in broth to 2 x 10⁵ spores/mL. b. Add 100 µL of this diluted inoculum to each test well (except the negative control), resulting in a final volume of 200 µL and a final inoculum concentration of 1 x 10⁵ spores/mL.
-
Incubation: a. Seal the plate with a breathable membrane or lid and incubate at the optimal growth temperature for the fungus (e.g., 25-28°C) for 48-72 hours.
-
MIC Determination: a. After incubation, determine the MIC as the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
Protocol 2: In Situ Efficacy on a Food Matrix (e.g., Cheese Surface)
This protocol evaluates the effectiveness of this compound in preventing mold growth on a solid food surface.
Materials:
-
Slices of a cheese susceptible to mold (e.g., Kashar, Cheddar)
-
This compound aqueous suspension (e.g., 200-300 ppm)
-
Spore suspension of a relevant spoilage mold (e.g., Penicillium discolor), prepared as in Protocol 1.
-
Sterile petri dishes or sealed containers
-
Sterile sprayer or micropipette
Procedure:
-
Sample Preparation: a. Cut cheese into uniform slices (e.g., 5 cm x 5 cm x 1 cm) under aseptic conditions. b. Place each slice into a separate sterile petri dish.
-
This compound Application: a. Divide samples into two groups: control and treatment. b. For the treatment group, apply the this compound suspension evenly to the surface of the cheese slices. This can be done by spraying a fixed volume or by pipetting and spreading. A typical application might be 0.1 mL per 25 cm² surface area. c. For the control group, apply an equal volume of sterile water. d. Allow the surfaces to dry for 30 minutes in a laminar flow hood.
-
Inoculation: a. Lightly spray or spot-inoculate the surface of all cheese slices (both control and treated) with a known concentration of the fungal spore suspension (e.g., 10⁴ spores/mL).
-
Incubation and Evaluation: a. Seal the petri dishes and store them under conditions that promote mold growth (e.g., 10°C, high humidity) for a specified period (e.g., 14-21 days).[9] b. Visually inspect the samples daily or every other day. Evaluate the extent of mold growth using a rating scale (e.g., 0 = no growth, 1 = <10% coverage, 2 = 10-25% coverage, etc.) or by measuring the diameter of mold colonies. c. At the end of the study, quantitative analysis can be performed by washing the surface and counting colony-forming units (CFUs) on agar plates.
References
- 1. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound or pimaricin.The ideal solution for food preservation. [pimaricina.com]
- 3. Enhancing Food Safety: The Effective Use of this compound in Food Additives - YIDA Biotechnology [ydaway.com]
- 4. foodadditives.net [foodadditives.net]
- 5. This compound: The Ultimate Guide For Food Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Application of this compound in Food Processing-Dacheng Pharma [dachengpharma.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ams.usda.gov [ams.usda.gov]
- 11. Federal Register :: Food Additives Permitted for Direct Addition to Food for Human Consumption; this compound (Pimaricin) [federalregister.gov]
- 12. Immunoassay for this compound Trace Screening: Bread, Wine and Other Edibles Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chihonbio.com [chihonbio.com]
- 14. Biological Stability of this compound Solution [spkx.net.cn]
Application Notes and Protocols for Controlling Fungal Growth in Plant Tissue Culture Using Natamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal contamination is a significant challenge in plant tissue culture, leading to loss of valuable explants, decreased regeneration efficiency, and compromised research outcomes. Natamycin (B549155), a polyene macrolide antifungal agent produced by Streptomyces natalensis, presents a promising solution for controlling a broad spectrum of fungal contaminants in vitro. Its targeted mechanism of action, which involves binding to ergosterol (B1671047) in fungal cell membranes, results in high efficacy against yeasts and molds with minimal phytotoxicity to plant tissues, as plant cell membranes contain sitosterol (B1666911) and campesterol (B1663852) instead of ergosterol. This document provides detailed application notes and protocols for the effective use of this compound in plant tissue culture.
Mechanism of Action
This compound exerts its fungicidal or fungistatic effect by binding specifically and irreversibly to ergosterol, a primary sterol component of fungal cell membranes. This binding disrupts membrane integrity and inhibits essential cellular processes such as vacuolar fusion and amino acid and glucose transport, ultimately leading to the cessation of fungal growth.[1][2] Unlike some other polyene antifungals, this compound does not cause direct membrane permeabilization, which contributes to its low toxicity in plant cells.
Data Presentation
Antifungal Spectrum and Efficacy
This compound exhibits a broad spectrum of activity against common fungal contaminants in plant tissue culture. The following table summarizes the effective concentrations of this compound against various fungal species.
Table 1: Antifungal Activity of this compound against Common Fungal Contaminants in Different Plant Tissue Culture Media
| Fungal Species | Common Name | Media | 5 mg/L | 10 mg/L |
| Alternaria alternata | Alternaria Blight | MS | + | - |
| N6 | + | - | ||
| PDA | + | - | ||
| Aspergillus niger | Black Mold | MS | + | - |
| N6 | + | - | ||
| PDA | + | - | ||
| Cladosporium cladosporioides | Leaf Spot | MS | + | - |
| N6 | + | - | ||
| PDA | + | - | ||
| Fusarium graminearum | Fusarium Head Blight | MS | + | - |
| N6 | + | - | ||
| PDA | + | - | ||
| Penicillium expansum | Blue Mold | MS | + | - |
| N6 | + | - | ||
| PDA | + | - |
Data adapted from Liao et al., 2013.[1] Key: ++ (Normal growth), + (Inhibited growth), - (No growth). MS (Murashige and Skoog medium), N6 (Chu N6 medium), PDA (Potato Dextrose Agar).
Phytotoxicity Data
A critical aspect of using any antifungal agent in plant tissue culture is its potential for phytotoxicity. The following tables provide quantitative data on the effects of this compound on various growth parameters in rice (Oryza sativa L. ssp. japonica) and Arabidopsis thaliana.
Table 2: Effect of this compound on Seed Germination and Seedling Growth of Rice and Arabidopsis thaliana
| Plant Species | This compound Conc. (mg/L) | Seed Germination Rate (%) | Seedling Root Length (cm) |
| Rice | 0 (Control) | 96.0 ± 2.0 a | 5.2 ± 0.3 a |
| 10 | 95.3 ± 2.5 a | 5.0 ± 0.4 a | |
| 20 | 94.7 ± 3.1 a | 3.8 ± 0.3 b | |
| 30 | 93.3 ± 2.1 a | 2.1 ± 0.2 c | |
| Arabidopsis thaliana | 0 (Control) | 98.7 ± 1.2 a | 2.8 ± 0.2 a |
| 10 | 98.0 ± 1.0 a | 2.7 ± 0.3 a | |
| 20 | 97.3 ± 1.5 a | 2.1 ± 0.2 b | |
| 30 | 96.7 ± 2.1 a | 1.4 ± 0.1 c |
Data are presented as mean ± standard error. Values in the same column for each plant species followed by different letters are significantly different (p < 0.05). Adapted from Liao et al., 2013.[1]
Table 3: Effect of this compound on Callus Induction and Proliferation of Rice and Arabidopsis thaliana
| Plant Species | This compound Conc. (mg/L) | Callus Induction Rate (%) | Callus Proliferation Rate (%) |
| Rice | 0 (Control) | 88.7 ± 2.5 a | 450 ± 25 a |
| 10 | 87.3 ± 3.1 a | 435 ± 30 a | |
| 20 | 75.3 ± 2.5 b | 310 ± 20 b | |
| 30 | 58.0 ± 3.0 c | 180 ± 15 c | |
| Arabidopsis thaliana | 0 (Control) | 92.0 ± 2.0 a | 520 ± 35 a |
| 10 | 90.7 ± 2.5 a | 505 ± 25 a | |
| 20 | 81.3 ± 3.1 b | 380 ± 20 b | |
| 30 | 65.3 ± 3.5 c | 250 ± 15 c |
Data are presented as mean ± standard error. Values in the same column for each plant species followed by different letters are significantly different (p < 0.05). Adapted from Liao et al., 2013.[1]
Note: While detailed phytotoxicity data for a wider range of plant species is limited, studies on post-harvest application on fruits like strawberries and citrus have shown good tolerance at effective antifungal concentrations. However, it is strongly recommended to perform a dose-response experiment to determine the optimal non-phytotoxic concentration for each specific plant species and cultivar.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Sterile syringe filter (0.22 µm)
-
Laminar flow hood
Procedure:
-
In a laminar flow hood, weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Incorporation of this compound into Plant Tissue Culture Medium
Materials:
-
Prepared plant tissue culture medium (e.g., MS, B5)
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile flasks or containers for media
-
Autoclave
-
Laminar flow hood
Procedure:
-
Prepare the desired plant tissue culture medium and adjust the pH.
-
Add the appropriate amount of gelling agent (e.g., agar) if preparing a solid medium.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
Allow the medium to cool to approximately 50-60°C in a laminar flow hood.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Add the required volume of the sterile this compound stock solution to the molten medium to achieve the desired final concentration (e.g., for a final concentration of 10 mg/L, add 1 mL of the 10 mg/mL stock solution to 1 L of medium).
-
Mix the medium thoroughly by gentle swirling to ensure uniform distribution of this compound.
-
Dispense the this compound-containing medium into sterile petri dishes, culture tubes, or vessels.
-
Allow the medium to solidify before use.
Protocol for Assessing Antifungal Efficacy of this compound
Materials:
-
Plant tissue culture medium (e.g., MS or PDA) with varying concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 mg/L)
-
Pure cultures of fungal contaminants
-
Sterile distilled water with 0.05% (v/v) Tween 20
-
Hemocytometer or spectrophotometer
-
Sterile petri dishes
-
Laminar flow hood
-
Incubator
Procedure:
-
Prepare and pour plates with plant tissue culture medium containing the different concentrations of this compound to be tested, including a control with no this compound.
-
Prepare a spore suspension of the test fungus in sterile distilled water with Tween 20. Adjust the spore concentration to approximately 1 x 10^5 spores/mL using a hemocytometer or by measuring optical density.
-
In a laminar flow hood, inoculate the center of each plate with a 5 µL droplet of the fungal spore suspension.
-
Seal the plates with parafilm and incubate them at 25 ± 2°C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 or 48 hours) until the colony in the control plate reaches the edge of the plate.
-
Calculate the percentage of growth inhibition for each this compound concentration compared to the control.
Protocol for Assessing Phytotoxicity of this compound
Materials:
-
Plant tissue culture medium with varying concentrations of this compound (e.g., 0, 5, 10, 20, 30, 50 mg/L)
-
Sterile explants (e.g., seeds, shoot tips, leaf discs) of the plant species of interest
-
Sterile culture vessels
-
Growth chamber with controlled light and temperature
-
Calipers and balance for measurements
Procedure:
-
Prepare and dispense the plant tissue culture medium with the different concentrations of this compound into sterile culture vessels. Include a control medium without this compound.
-
Surface sterilize the explants using standard laboratory procedures.
-
Aseptically place the explants onto the surface of the medium in the culture vessels.
-
Culture the explants in a growth chamber under appropriate light and temperature conditions for the specific plant species.
-
After a predetermined culture period (e.g., 2-4 weeks), assess the following parameters for phytotoxicity:
-
Seed Germination Rate: For seed explants, count the number of germinated seeds.
-
Shoot and Root Length: Measure the length of the primary shoot and root.
-
Fresh and Dry Weight: Determine the fresh weight of the plantlets and then dry them in an oven at 60-70°C to a constant weight to determine the dry weight.
-
Callus Induction and Proliferation: For callus cultures, record the percentage of explants forming callus and the increase in callus fresh weight over time.
-
Visual Observations: Note any signs of chlorosis, necrosis, or morphological abnormalities.
-
-
Statistically analyze the data to determine the concentration at which this compound significantly affects plant growth and development.
Mandatory Visualizations
References
Application Notes and Protocols: Preparation of Natamycin Stock Solutions for In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natamycin (B549155), a polyene macrolide antibiotic produced by Streptomyces natalensis, is a widely used antifungal agent in both clinical and research settings. Its efficacy against a broad spectrum of yeasts and molds is attributed to its specific interaction with ergosterol (B1671047), a primary sterol component of fungal cell membranes. This binding disrupts membrane integrity and function, ultimately leading to fungal cell death. For in vitro studies, the preparation of accurate and stable this compound stock solutions is crucial for obtaining reliable and reproducible results. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in common in vitro assays.
Data Presentation
Solubility of this compound
This compound exhibits low solubility in water but is soluble in several organic solvents. The choice of solvent is critical for preparing a concentrated stock solution.
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ~10-11.5 mg/mL[1] | Recommended for high concentration stock solutions. Anhydrous DMSO is preferred as moisture can reduce solubility. |
| Methanol | ~1 mg/mL[2] | Suitable for lower concentration stock solutions. |
| Water | ~30-100 mg/L (at room temperature)[3] | Practically insoluble; not recommended for stock solution preparation. |
| Ethanol | ~40 ppm[3] | Slightly soluble; not ideal for stock solutions. |
Stability of this compound Solutions
The stability of this compound in solution is influenced by several factors, including solvent, pH, light, and temperature.
| Factor | Condition | Stability Remarks |
| pH | Stable in pH range 4-8[4] | Becomes unstable below pH 3 or above pH 9. |
| Light | Sensitive to UV and fluorescent light | Aqueous solutions are particularly susceptible to light-induced degradation. Solutions should be stored in light-protected containers.[4] |
| Temperature | Store at -20°C or -70°C for long-term | Stock solutions in DMSO are stable when stored frozen.[5] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots. |
| Solvent | DMSO | Provides good stability for long-term storage of stock solutions.[6] |
| Aqueous Methanol | Some reports indicate instability in aqueous methanol, while others suggest it is stable.[7] It is best to prepare fresh solutions in this solvent. |
Experimental Protocols
Protocol for Preparation of a 10 mg/mL this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration this compound stock solution, which is suitable for serial dilution for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or cryovials
-
Vortex mixer
-
Ultrasonic water bath (optional)
-
Sterile 0.22 µm syringe filter and syringe
Procedure:
-
Weighing: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.
-
Mixing: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. If the solution is not completely clear, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic water bath for a few minutes to aid dissolution.
-
Sterilization (Optional): For applications requiring sterile conditions (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protected tube.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protected microcentrifuge tubes or cryovials. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -70°C for long-term storage.
Example Application: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the use of a this compound stock solution to determine the minimum inhibitory concentration against a fungal strain using the broth microdilution method.
Materials:
-
Prepared this compound stock solution (e.g., 10 mg/mL in DMSO)
-
Fungal isolate
-
Appropriate broth medium (e.g., RPMI 1640 with MOPS buffer)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline with 0.05% Tween 20 (or similar)
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium.
-
Harvest conidia (for molds) or cells (for yeast) and suspend them in sterile saline with Tween 20.
-
Adjust the suspension to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL).
-
Dilute the standardized suspension in the broth medium to achieve the desired final inoculum concentration for the assay (e.g., 0.4-5 x 10^4 CFU/mL).
-
-
Serial Dilution of this compound:
-
Thaw an aliquot of the this compound stock solution.
-
Perform a serial two-fold dilution of the this compound stock solution in the broth medium in the 96-well plate to achieve a range of desired final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).
-
Include a growth control well (medium with inoculum, no this compound) and a sterility control well (medium only).
-
-
Inoculation: Add the prepared fungal inoculum to each well containing the this compound dilutions and the growth control well.
-
Incubation: Incubate the plate at the optimal temperature for the fungal strain (e.g., 35-37°C) for 24-72 hours, depending on the organism's growth rate.
-
MIC Determination: After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that completely inhibits fungal growth. This can be confirmed by reading the optical density at a specific wavelength (e.g., 530 nm).
Mandatory Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound binds to ergosterol in the fungal cell membrane, inhibiting essential functions.
Experimental Workflow: Stock Solution Preparation to MIC Assay
Caption: Workflow for preparing a this compound stock solution and its use in an MIC assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro this compound Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated this compound Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Topical Ophthalmic this compound Suspension for the Treatment of Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Natamycin: Application Notes and Protocols for Postharvest Fruit Decay Management
For Researchers, Scientists, and Drug Development Professionals
Introduction
Natamycin (B549155), a polyene macrolide antifungal produced by Streptomyces natalensis, has emerged as a significant tool in the management of postharvest diseases of fruits.[1][2] Its broad-spectrum activity against a wide range of yeasts and molds, coupled with a low risk of resistance development, makes it a valuable component in integrated pest management strategies.[3][4][5][6][7] Classified as "Generally Recognized as Safe" (GRAS) by the U.S. Food and Drug Administration (FDA), this compound offers a consumer-friendly profile for postharvest applications.[1][4] This document provides detailed application notes, experimental protocols, and efficacy data to guide researchers in utilizing this compound for postharvest fruit decay management.
Mechanism of Action
This compound exerts its antifungal effect by specifically binding to ergosterol, a primary sterol component of fungal cell membranes.[1][3][8] This binding disrupts the normal function of ergosterol, leading to the inhibition of fungal growth without necessarily causing membrane permeabilization and leakage of cellular contents, a distinction from some other polyene antibiotics.[3][9][10] This targeted action against ergosterol, which is absent in plant and animal cells, accounts for its selective toxicity towards fungi. The interaction inhibits essential cellular processes, such as amino acid and glucose transport, ultimately leading to cell death.[11] Resistance to this compound in filamentous fungi has not been documented, making it an effective tool for anti-resistance strategies.[5][6]
Caption: Mechanism of action of this compound on a fungal cell.
Data Presentation: Efficacy of this compound Against Postharvest Pathogens
The following tables summarize the effective concentrations of this compound and its efficacy in reducing postharvest decay in various fruits.
Table 1: In Vitro Efficacy of this compound against Fungal Pathogens
| Fungal Pathogen | Test | Effective Concentration (µg/mL) | Reference |
| Botrytis cinerea | EC50 (Conidial Germination) | 0.324 - 0.567 | [12][13] |
| Botrytis cinerea | EC50 (Mycelial Growth) | 1.021 - 2.007 | [12][13] |
| Botrytis cinerea | Minimum Inhibitory Concentration (Conidial Germination) | 0.7 - 1.0 | [12][13] |
| Botrytis cinerea | Minimum Inhibitory Concentration (Mycelial Growth) | 5.0 - 10.0 | [12][13] |
Table 2: In Vivo Efficacy of this compound on Various Fruits
| Fruit | Pathogen(s) | This compound Concentration (µg/mL) | Application Method | Storage Conditions | Decay Reduction (%) | Reference(s) |
| Mandarin | Penicillium digitatum (Green Mold) | 1000 | Spray | 20°C for 5-7 days | 79.9 | [1] |
| Lemon | Geotrichum citri-aurantii (Sour Rot) | 1000 | Spray | 20°C for 5-7 days | Significantly reduced | [5][6] |
| Citrus | P. digitatum, G. citri-aurantii | 500 (in mixture with propiconazole) | Aqueous flooder or coating | Not specified | >85.0 | [5][6] |
| Pear | Mucor spp. (Mucor Rot) | 500 | Dip | 3 weeks | 43 - 46 | [14] |
| Pear | Mucor spp. (Mucor Rot) | 1000 | Dip | 3 weeks | 54 - 59 | [14] |
| Mandarin | P. digitatum (Green Mold) | 1500 | Not specified | Not specified | 61.2 | [15] |
| Mandarin | G. citri-aurantii (Sour Rot) | 1500 | Not specified | Not specified | 62.8 | [15] |
| Mandarin | G. citri-aurantii (Sour Rot) | 2000 | Not specified | Not specified | 92.8 | [15] |
| Blueberry | Botrytis cinerea (Gray Mold) | 250 - 1000 | Dip or Spray | 0-1°C for 4 weeks | Significant reduction | [16] |
| Table Grapes | Botrytis cinerea (Gray Mold) | 250 - 2000 | Dip or Spray | 1°C for 4 weeks | Significant reduction | [17] |
| Grapefruit | Gray Mold | 100 - 200 | Not specified | Not specified | Disease prevented | [3] |
| Jujube | Blue Mold | 100 - 200 | Not specified | Not specified | Disease prevented | [3] |
| Strawberry | Molds | 20 | Dip (5 min) | Not specified | Inhibited mold growth | [3] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound
Objective: To determine the minimum inhibitory concentration (MIC) and effective concentration for 50% inhibition (EC50) of this compound against a target fungal pathogen.
Materials:
-
This compound stock solution (e.g., 1000 µg/mL in a suitable solvent, sterile)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Petri dishes (90 mm)
-
Fungal pathogen culture
-
Sterile distilled water
-
Micropipettes and sterile tips
-
Spore suspension of the target pathogen (e.g., 1 x 10^6 spores/mL)
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool to 45-50°C in a water bath.
-
This compound Dilution Series: Prepare a serial dilution of the this compound stock solution to achieve final concentrations in the PDA (e.g., 0, 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL). Add the appropriate volume of each this compound dilution to molten PDA to reach the desired final concentration.
-
Pouring Plates: Pour the amended PDA into Petri dishes and allow them to solidify.
-
Inoculation:
-
For Mycelial Growth: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture onto the center of each PDA plate.
-
For Spore Germination: Spread 100 µL of the spore suspension evenly over the surface of the agar.
-
-
Incubation: Incubate the plates at the optimal temperature for the fungal pathogen (e.g., 25°C) in the dark.
-
Data Collection:
-
Mycelial Growth: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
-
Spore Germination: After a predetermined time (e.g., 24 hours), observe at least 100 spores under a microscope to determine the percentage of germination.
-
-
Data Analysis: Calculate the percentage of inhibition of mycelial growth or spore germination relative to the control. Determine the EC50 and MIC values using appropriate statistical software.
Caption: Workflow for in vitro antifungal susceptibility testing.
Protocol 2: In Vivo Efficacy of this compound on Postharvest Fruit Decay
Objective: To evaluate the efficacy of this compound in controlling postharvest decay on artificially inoculated fruit.
Materials:
-
Fresh, healthy, and uniform-sized fruit
-
This compound solution at desired concentrations (e.g., 500, 1000, 2000 µg/mL)
-
Spore suspension of the target pathogen (e.g., Penicillium digitatum at 1 x 10^5 spores/mL)
-
Sterile wound-making tool (e.g., nail, probe)
-
Hand-operated atomizer or dipping containers
-
Fruit storage containers
-
Controlled environment chamber or storage room
Procedure:
-
Fruit Preparation: Surface sterilize the fruit (e.g., with 70% ethanol (B145695) for 30 seconds followed by rinsing with sterile water) and allow them to air dry.
-
Wounding and Inoculation: Create a uniform wound (e.g., 2 mm deep and 1 mm wide) on the equator of each fruit. Inoculate each wound with a known volume of the spore suspension (e.g., 20 µL).
-
Incubation before Treatment: Allow the inoculated fruit to incubate for a specific period (e.g., 12-14 hours) at room temperature to allow for spore germination and infection establishment.[1]
-
This compound Application:
-
Spraying: Spray the this compound solution onto the fruit until runoff using a hand-operated atomizer.
-
Dipping: Dip the fruit in the this compound solution for a specified duration (e.g., 15-30 seconds).[1]
-
-
Control Group: Treat a group of inoculated fruit with sterile water as a control.
-
Drying and Storage: Allow the treated fruit to air dry. Place the fruit in storage containers and store them under controlled conditions (e.g., 20°C and 90% relative humidity) for a specified period (e.g., 7 days).[1]
-
Data Collection: At the end of the storage period, record the disease incidence (percentage of decayed fruit) and disease severity (lesion diameter) for each treatment.
-
Data Analysis: Statistically analyze the data to determine the significance of the differences between the treatments.
Caption: Workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a highly effective and safe biofungicide for the management of postharvest fruit decay. Its unique mode of action, broad-spectrum efficacy, and low risk of resistance make it a valuable tool for researchers and the fruit industry. The provided application notes and protocols offer a framework for conducting research to optimize the use of this compound for specific fruits and pathogens. Further research can explore synergistic effects with other fungicides and the development of novel formulations to enhance its efficacy and application.[3][5][6]
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. fao.org [fao.org]
- 3. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. This compound, a Biofungicide for Managing Major Postharvest Fruit Decays of Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 8. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 9. This compound Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Blocks Fungal Growth by Binding Specifically to Ergosterol without Permeabilizing the Membrane* | Semantic Scholar [semanticscholar.org]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. Efficacy of this compound Against Gray Mold of Stored Mandarin Fruit Caused by Isolates of Botrytis cinerea With Multiple Fungicide Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. treefruitresearch.org [treefruitresearch.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Incorporating Natamycin into Polymer Systems for Antifungal Packaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natamycin (B549155), also known as pimaricin, is a naturally occurring antifungal agent produced through the fermentation of Streptomyces natalensis.[1][2] It is highly effective against a broad spectrum of yeasts and molds, making it a valuable preservative in the food and pharmaceutical industries.[3][4] Classified as a polyene macrolide, this compound's low solubility in water and minimal absorption by the human body make it an ideal candidate for active packaging applications.[2][3] Incorporating this compound into polymer systems creates packaging materials that actively inhibit fungal growth on food surfaces, thereby extending shelf life and enhancing safety.[5][6] These application notes provide detailed methodologies for incorporating this compound into various polymer matrices and for characterizing the resulting antifungal films.
Mechanism of Action
This compound exerts its fungicidal effect by specifically binding to ergosterol, a vital sterol component of the fungal cell membrane.[1][7][8] This binding forms a polyene-sterol complex that alters the membrane's permeability and disrupts essential cellular processes, such as nutrient transport, without causing complete membrane permeabilization or pore formation.[1][7][8] This targeted action leads to the inhibition of fungal growth and eventual cell death.[9] Because mammalian cells contain cholesterol instead of ergosterol, this compound exhibits selective toxicity, making it safe for human applications.[8]
Protocols for Incorporation and Characterization
Two primary methods for incorporating this compound into polymer films are solvent casting, suitable for biopolymers, and melt mixing, used for thermoplastic polymers.[3][5]
Protocol 1: Preparation of this compound-Incorporated Polymer Films by Solvent Casting
This method is adaptable for various biopolymers like chitosan (B1678972), methylcellulose (B11928114), polyvinyl alcohol (PVOH), and alginate.[3][10]
Materials:
-
Polymer (e.g., Chitosan, Methylcellulose)
-
Solvent (e.g., 1% Acetic Acid for Chitosan, Water-Ethanol for Methylcellulose)[3]
-
Plasticizer (e.g., Glycerol)[3]
-
This compound powder
-
Petri dishes or level casting plates
-
Magnetic stirrer with hot plate
-
Drying oven or controlled environment chamber
Procedure:
-
Polymer Solution Preparation:
-
For Chitosan (1.5% w/v): Dissolve 1.5 g of chitosan in 100 mL of 1% (v/v) acetic acid solution.[10]
-
For Methylcellulose (3% w/v): Mix 3 g of methylcellulose in 100 mL of a 50:50 (v/v) water-ethanol solution.[3][10]
-
Stir the solution at a controlled temperature (e.g., 80°C) for 2 hours, then continue stirring at room temperature for 12 hours until the polymer is fully dissolved.[3]
-
-
Addition of Plasticizer: Add a plasticizer like glycerol (B35011) to the polymer solution (e.g., 0.2 g/g of biopolymer for chitosan) and stir until homogeneously mixed.[3]
-
Incorporation of this compound: Cool the polymer solution to room temperature. Disperse the desired amount of this compound into the solution under continuous stirring to achieve a uniform suspension.[3] Note: Higher this compound concentrations may increase film opacity.[6]
-
Casting and Drying: Pour a specific volume of the this compound-polymer solution onto a level casting plate. Dry the solution at a controlled temperature (e.g., 30°C) for 12-24 hours until the solvent has completely evaporated.[3]
-
Film Recovery: Carefully peel the dried film from the casting surface.
Protocol 2: Preparation of this compound-Incorporated Polymer Films by Melt Mixing
This method is suitable for thermoplastic polymers such as Ethylene-vinyl acetate (B1210297) (EVA) and Polycaprolactone (PCL).[3][5]
Materials:
-
Polymer pellets (e.g., EVA or PCL)[5]
-
This compound powder
-
Internal mixer or twin-screw extruder
-
Compression molding machine
Procedure:
-
Pre-mixing: Dry-blend the polymer pellets with the desired percentage of this compound powder (e.g., 3% or 5% by weight).[3][5]
-
Melt Mixing: Feed the pre-mixed material into an internal mixer or extruder. Process the mixture at a temperature above the polymer's melting point until a homogeneous blend is achieved.[5][11]
-
Film Formation: Transfer the molten blend to a pre-heated mold in a compression molding machine. Apply pressure to form a film of the desired thickness.[3][5]
Protocol 3: Evaluation of this compound Release Kinetics
This protocol determines the rate at which this compound migrates from the polymer film into a food simulant.
Materials:
-
This compound-incorporated polymer film samples
-
Sealed containers (e.g., glass vials)
-
Incubator or temperature-controlled water bath
Procedure:
-
Cut the film into samples of a specific size (e.g., 20 x 10 mm).[3][5]
-
Immerse each film sample in a known volume of the food simulant (e.g., 10 mL) in a sealed container.[3]
-
Incubate the samples at a controlled temperature (e.g., 4°C for water, or up to 40°C for ethanol).[3][5][10]
-
At predetermined time intervals, withdraw an aliquot of the simulant and measure the this compound concentration using a UV-Vis spectrophotometer or HPLC.[5][10]
-
Replenish the withdrawn volume with fresh simulant to maintain a constant volume.
-
Continue measurements until the this compound concentration in the simulant reaches a plateau.[3]
-
Calculate the cumulative amount of this compound released per unit area of the film over time.
Protocol 4: Assessment of Antifungal Activity (Agar Diffusion Test)
This method evaluates the film's ability to inhibit fungal growth.
Materials:
-
This compound-incorporated and control (without this compound) film samples
-
Fungal strains (e.g., Aspergillus niger, Penicillium olsonii)[5]
-
Sterile agar (B569324) medium (e.g., Potato Dextrose Agar - PDA)
-
Sterile petri dishes
-
Fungal spore suspension
-
Incubator
Procedure:
-
Prepare Inoculated Plates: Pour molten sterile agar medium into petri dishes and let it solidify. Prepare a fungal spore suspension and spread a known volume evenly over the agar surface.[3][5]
-
Application of Films: Cut circular discs from the this compound-incorporated film and a control film.[3]
-
Place the film discs gently onto the center of the inoculated agar plates.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).[5]
-
Measurement: After incubation, measure the diameter of the clear zone of inhibition around the film discs. A larger diameter indicates greater antifungal activity.
Data Presentation
The following tables summarize quantitative data from studies on polymer films incorporating this compound.
Table 1: Physical and Mechanical Properties of this compound-Polymer Films
| Polymer Matrix | This compound Conc. | Tensile Strength (MPa) | Elongation at Break (%) | Water Vapor Permeability (g·cm/m²·h·Pa) | Oxygen Permeability (g·cm/m²·h·Pa) | Reference |
|---|---|---|---|---|---|---|
| PCL | 0% | 31.5 | 1214% | - | - | [5] |
| PCL | 5% | - | ~971% (20% reduction) | - | - | [5] |
| Cellulose/PVOH | 0% | - | - | 4.12 x 10⁻⁷ | 3.64 x 10⁻¹³ | [6] |
| Cellulose/PVOH | 0.7 - 5.0% | Increased | - | 4.12 x 10⁻⁷ | 3.64 x 10⁻¹³ | [6] |
| Alginate | with this compound | Decreased | - | Increased | - | [12] |
| Pectin | with this compound | Decreased | - | Increased | - | [12] |
| Whey Protein | with this compound | Reduced | Increased | Increased | - |[13] |
Table 2: Antifungal Efficacy of this compound-Incorporated Films (Agar Diffusion Test)
| Polymer Matrix | This compound Conc. | Fungal Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|---|
| EVA | 3% | A. tenuissima, A. niger, P. olsonii | ~15.0 | [5] |
| EVA | 5% | A. tenuissima, A. niger, P. olsonii | ~30.0 | [5] |
| PCL | 3% | A. tenuissima, A. niger, P. olsonii | ~15.0 | [5] |
| PCL | 5% | A. tenuissima, A. niger, P. olsonii | ~30.0 | [5] |
| Cellulose/PVOH | 0.7 - 5.0% | Various molds and yeasts | ~35.0 |[6] |
Table 3: this compound Release and Diffusion Characteristics from Polymer Films
| Polymer Matrix | Simulant | Temperature (°C) | Max Release (mg/dm²) | Diffusion Coefficient (cm²/s) | Reference |
|---|---|---|---|---|---|
| PA/PE Film | Distilled Water | 23 | 0.79 | - | [2] |
| PA/PE Film | 3% Acetic Acid | 23 | 0.091 | - | [2] |
| PA/PE Film | 1 mmol/L NaOH | 23 | 0.46 | - | [2] |
| Chitosan | 95% Ethanol | 40 | <15% of total | 3.61 x 10⁻¹³ | [10] |
| Methylcellulose | 95% Ethanol | 40 | ~90% of total | 3.20 x 10⁻⁸ | [10] |
| Alginate | Water | - | - | 9.2 x 10⁻¹² | [12] |
| Pectin | Water | - | - | 3.2 x 10⁻⁹ |[12] |
Key Considerations and Stability
The efficacy of this compound-incorporated packaging depends on the stability of the antifungal agent during processing and storage.
-
pH: this compound is most stable in a pH range of 4 to 7. It is susceptible to inactivation at pH values below 3 and above 9.[2][14]
-
Temperature: While aqueous suspensions can tolerate 50°C for several days, prolonged heating above 100-120°C should be avoided.[14] The release rate from polymer films is temperature-dependent, generally increasing with higher temperatures.[2]
-
Light: this compound is sensitive to UV light, which can cause rapid degradation.[14][15][16] Using polymer packaging with UV-absorbing properties can significantly improve this compound stability and extend the shelf life of the packaged product.[15]
-
Oxidants: Contact with oxidants, chlorine, and heavy metals can also lead to the degradation of this compound.[2][14]
Conclusion
Incorporating this compound into polymer systems is a highly effective strategy for developing active antifungal packaging. The choice of polymer and incorporation method—solvent casting for biopolymers or melt mixing for thermoplastics—can be tailored to specific applications. Characterization of the films is crucial to ensure optimal mechanical properties, controlled release kinetics, and potent antifungal activity. By carefully controlling processing parameters and considering the stability of this compound, researchers can develop innovative packaging solutions that enhance food safety and reduce spoilage.
References
- 1. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vup.sk [vup.sk]
- 3. benchchem.com [benchchem.com]
- 4. novartis.com [novartis.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. What is this compound used for? [synapse.patsnap.com]
- 10. Antimicrobial Films Based on Chitosan and Methylcellulose Containing this compound for Active Packaging Applications | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Characterization of whey protein-based films incorporated with this compound and nanoemulsion of α-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chihonbio.com [chihonbio.com]
- 15. Ensuring the Stability of this compound on Shredded Cheese [vtechworks.lib.vt.edu]
- 16. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
Application Notes and Protocols for Studying Natamycin's Effect on Fungal Cell Membrane Integrity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Natamycin (B549155), a polyene macrolide antibiotic, is a widely used antifungal agent in the food industry and for treating superficial fungal infections.[1] Its primary mode of action involves a specific interaction with ergosterol (B1671047), an essential sterol component of fungal cell membranes.[2][3][4] Unlike other polyene antifungals that form pores leading to immediate cell lysis, this compound's mechanism is more nuanced. It binds to ergosterol, which can inhibit nutrient transport across the plasma membrane and interfere with processes like vacuolar fusion.[1][3][5] While not causing direct membrane permeabilization initially, prolonged exposure can lead to a loss of membrane integrity.[1][4][6][7]
These application notes provide detailed methodologies to investigate the effects of this compound on fungal cell membrane integrity, offering a comprehensive toolkit for researchers in mycology and drug discovery.
Experimental Protocols
Propidium (B1200493) Iodide (PI) Uptake Assay for Membrane Permeabilization
This assay is a common method to assess plasma membrane integrity. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the membrane is compromised, PI enters the cell, binds to DNA, and emits a red fluorescence.[8][9]
Protocol:
-
Fungal Cell Culture:
-
Grow the fungal strain of interest (e.g., Saccharomyces cerevisiae, Candida albicans, Aspergillus niger) in an appropriate liquid medium to the mid-logarithmic phase.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cells twice with a suitable buffer (e.g., phosphate-buffered saline (PBS) or a minimal medium).
-
Resuspend the cells in the same buffer to a final density of approximately 1 x 10^7 cells/mL.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microplate, add the fungal cell suspension to each well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control for membrane damage (e.g., heat-killed cells or cells treated with a known membrane-disrupting agent).
-
Incubate the plate at the optimal growth temperature for the fungus for a defined period (e.g., 1, 2, 4, and 24 hours).
-
-
Staining and Analysis:
-
Add propidium iodide solution to each well to a final concentration of 5 µg/mL.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Analyze the samples using:
-
Fluorometry: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
Flow Cytometry: Analyze the percentage of PI-positive cells.
-
Fluorescence Microscopy: Visualize and count the number of red fluorescent (membrane-compromised) cells versus total cells.[8][10]
-
-
Data Presentation:
| Treatment Group | This compound Conc. (µg/mL) | Incubation Time (h) | % PI-Positive Cells (Flow Cytometry) | Relative Fluorescence Units (Fluorometry) |
| Vehicle Control | 0 | 24 | ||
| This compound | X | 1 | ||
| This compound | X | 2 | ||
| This compound | X | 4 | ||
| This compound | X | 24 | ||
| Positive Control | N/A | N/A |
Leakage of Intracellular Components Assay
Damage to the cell membrane results in the leakage of small molecules and ions. Measuring the extracellular concentration of these components can quantify membrane damage.
Protocol:
-
Cell Preparation and Treatment:
-
Prepare and treat fungal cells with this compound as described in the PI uptake assay protocol (steps 1 and 2).
-
-
Sample Collection:
-
At specified time points, centrifuge the cell suspensions (e.g., 10,000 x g for 2 minutes).
-
Carefully collect the supernatant without disturbing the cell pellet.
-
-
Potassium Measurement:
-
Measure the concentration of potassium ions in the supernatant using an atomic absorption spectrophotometer or a potassium-selective electrode.
-
Data Presentation:
| Treatment Group | This compound Conc. (µg/mL) | Incubation Time (h) | Extracellular K+ Conc. (mM) |
| Vehicle Control | 0 | 24 | |
| This compound | X | 1 | |
| This compound | X | 2 | |
| This compound | X | 4 | |
| This compound | X | 24 | |
| Positive Control | N/A | N/A |
Protocol:
-
Cell Preparation and Treatment:
-
Follow the cell preparation and treatment steps as outlined in the PI uptake assay protocol.
-
-
Supernatant Collection:
-
Centrifuge the cell suspensions to pellet the cells.
-
Collect the supernatant.
-
-
Absorbance Measurement:
-
Transfer the supernatant to a UV-transparent 96-well plate or cuvette.
-
Measure the absorbance at 260 nm using a spectrophotometer. Use the supernatant from the vehicle control as a blank.[10]
-
Data Presentation:
| Treatment Group | This compound Conc. (µg/mL) | Incubation Time (h) | Absorbance at 260 nm (OD₂₆₀) |
| Vehicle Control | 0 | 24 | |
| This compound | X | 1 | |
| This compound | X | 2 | |
| This compound | X | 4 | |
| This compound | X | 24 | |
| Positive Control | N/A | N/A |
Membrane Potential Assay
Changes in membrane integrity often lead to depolarization of the plasma membrane potential. This can be monitored using potentiometric fluorescent dyes.
Protocol:
-
Cell Preparation:
-
Prepare fungal cells as described in the PI uptake assay protocol (step 1).
-
-
Dye Loading:
-
Incubate the cell suspension with a membrane potential-sensitive dye, such as DiBAC₄(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol), at a final concentration of 1-5 µg/mL.
-
Incubate in the dark at room temperature for 30-60 minutes to allow for dye uptake.
-
-
This compound Treatment and Analysis:
-
Transfer the dye-loaded cell suspension to a 96-well plate.
-
Add different concentrations of this compound.
-
Immediately measure the fluorescence over time using a microplate reader with an excitation wavelength of ~490 nm and an emission wavelength of ~516 nm. An increase in fluorescence indicates membrane depolarization.
-
Data Presentation:
| Treatment Group | This compound Conc. (µg/mL) | Time (min) | Relative Fluorescence Units |
| Vehicle Control | 0 | 0 | |
| 5 | |||
| 15 | |||
| 30 | |||
| This compound | X | 0 | |
| 5 | |||
| 15 | |||
| 30 | |||
| Positive Control | N/A | N/A |
Visualizations
Caption: Proposed mechanism of action for this compound on the fungal cell membrane.
Caption: General experimental workflow for studying this compound's effects.
Caption: Logical relationships between experimental outcomes and interpretations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. toku-e.com [toku-e.com]
- 4. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound Inhibits Vacuole Fusion at the Priming Phase via a Specific Interaction with Ergosterol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isorhamnetin Ameliorates Aspergillus fumigatus Keratitis by Reducing Fungal Load, Inhibiting Pattern-Recognition Receptors and Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Natamycin Insolubility for Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with natamycin's low solubility in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of This compound (B549155) in common laboratory solvents?
This compound is a crystalline powder with very low solubility in water, approximately 30-100 mg/L at room temperature.[1][2] Its solubility is significantly better in some organic solvents. For detailed quantitative data, please refer to the table below.
Q2: How should I prepare a stock solution of this compound for my experiments?
For most research applications, preparing a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or methanol (B129727) is recommended.[3][4][5] A common concentration for a stock solution is 1 mg/mL to 10 mg/mL in DMSO.[3][4][6] Due to its sensitivity to light, it is crucial to store the stock solution in a light-protected container at -20°C.[5]
Q3: What factors can affect the stability of this compound in my solutions?
Several factors can impact the stability of this compound solutions:
-
pH: this compound is most stable within a pH range of 5 to 7.[2] It degrades rapidly at a pH below 3 or above 9.[1][7] Under acidic conditions, the mycosamine (B1206536) moiety is cleaved, while alkaline conditions cause saponification of the lactone ring.[8]
-
Light: this compound is sensitive to UV and fluorescent light, which can cause rapid degradation, especially in aqueous solutions.[2][7][9] It is essential to protect solutions from light.
-
Temperature: While relatively heat-stable up to 100°C for short periods when dry, prolonged exposure to high temperatures can lead to degradation.[2][10] Complete inactivation occurs after 30 minutes at 121°C.[10]
-
Oxidants and Heavy Metals: The presence of oxidizing agents and heavy metals like lead, mercury, and iron can negatively affect this compound's stability.[2]
Q4: My this compound solution is cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation can occur for several reasons. Please consult the troubleshooting guide below for potential causes and solutions.
Q5: How can I enhance the aqueous solubility of this compound for specific assays?
For experiments requiring higher concentrations of this compound in aqueous media, several strategies can be employed:
-
pH Adjustment: Solubility increases at very low (≤ 2) or high (≥ 10) pH, but this also leads to rapid degradation.[1]
-
Cyclodextrins: Encapsulation in methyl-β-cyclodextrin or other cyclodextrins can significantly enhance the aqueous solubility and stability of this compound without compromising its antifungal activity.[10][11]
-
Aqueous Alcohol Solutions: Mixtures of ethanol (B145695) and water or methanol and water can increase solubility compared to water alone.[1][12] For instance, a 75% aqueous methanol solution at pH 2.0 has shown high solubility.[10][13]
Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Remarks |
| Water | ~30-100 mg/L | Practically insoluble; solubility is pH-dependent.[1][2] |
| Methanol | Soluble (~1 mg/mL) | Often used for stock solutions.[1][3] Solubility increases with temperature.[10] |
| Ethanol | 40 ppm | Slightly soluble.[1][12] |
| Ethanol/Water (4:1) | 220 ppm | Increased solubility in aqueous alcohol solutions.[1][12] |
| Acetone | 10 ppm | Very slightly soluble.[1][8] |
| Acetone/Water (4:1) | 110 ppm | Solubility is enhanced in an aqueous mixture.[1] |
| Dimethyl Sulfoxide (DMSO) | ~1-15.38 mg/mL | A common solvent for preparing concentrated stock solutions.[1][3][5][14] Solubility can be enhanced with sonication and pH adjustment.[1][14] |
| Glacial Acetic Acid | 25% | Soluble.[1][8] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| This compound powder is not dissolving | * Incorrect solvent choice. * Insufficient solvent volume. * Low temperature. | * Verify the appropriate solvent using the solubility table. * Increase the volume of the solvent. * Gently warm the solution (e.g., to 37°C) and/or use an ultrasonic bath to aid dissolution.[5] |
| Precipitate forms after initial dissolution or upon dilution in aqueous media | * The solution is supersaturated. * Change in temperature (e.g., cooling). * Change in pH upon dilution. * "Salting out" effect when diluting a DMSO stock into an aqueous buffer. | * Dilute the solution to a lower concentration.[5] * Ensure the storage and working temperature is appropriate. Avoid repeated freeze-thaw cycles.[5] * Check and adjust the pH of the final solution to be within the stable range (pH 5-7).[5] * When diluting, add the stock solution to the aqueous medium dropwise while vortexing to ensure rapid mixing. |
| Inconsistent or lower-than-expected activity in assays | * Degradation of this compound. * Inaccurate concentration of the stock solution. | * Protect all solutions from light by using amber vials or wrapping containers in foil.[7] * Ensure the pH of the assay medium is between 5 and 7.[7] * Prepare fresh stock solutions regularly and store them properly at -20°C in single-use aliquots.[4] * Verify the concentration of your stock solution using a validated analytical method like HPLC or UV-Vis spectrophotometry.[1] |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected conical tubes (e.g., amber tubes)
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex the tube thoroughly until the this compound is completely dissolved.[4] Gentle warming or sonication can be used to facilitate dissolution if needed.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[4]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C, protected from light.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound--Food preservatives--Beijing Xingyue Sunshine Biotechnology Co., Ltd. [bjxingyue.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. fao.org [fao.org]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved Topical Ophthalmic this compound Suspension for the Treatment of Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2004105491A1 - Stable aqueous solution of this compound fungicide - Google Patents [patents.google.com]
- 13. Solubility properties and diffusional extraction behavior of this compound from Streptomyces gilvosporeus biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Natamycin Concentration for Effective Fungal Inhibition In Vitro
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during in vitro fungal inhibition experiments with natamycin (B549155).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a polyene macrolide antifungal agent.[1][2] Its primary mechanism involves binding specifically and irreversibly to ergosterol, a crucial component of the fungal cell membrane.[1][2][3][4] This binding disrupts membrane integrity and function, leading to the inhibition of amino acid and glucose transport, which ultimately results in the cessation of fungal growth.[1][3][5] Unlike some other polyene antifungals, this compound does not cause direct membrane permeabilization or leakage of cellular contents.[1][3] This targeted action against ergosterol, which is absent in mammalian cells, accounts for its selective toxicity towards fungi.[2][3]
Q2: What is a typical effective concentration range for this compound?
The Minimum Inhibitory Concentration (MIC) of this compound is generally low for most molds and yeasts.[1] For many molds, the MIC is less than 10 ppm.[1] Specifically, the MIC for molds typically ranges from 0.5 to 6 µg/mL, and for yeasts, it ranges from 1.0 to 5.0 µg/mL.[1][6] However, the optimal concentration can vary significantly depending on the fungal species, environmental conditions (like pH), and the specific application.[1][7]
Q3: Is this compound effective against bacteria?
No, this compound is not effective against bacteria or viruses.[1][6] Its mechanism of action is specific to fungi due to its targeted binding to ergosterol, which is not present in bacterial cell membranes.[1]
Q4: What are the optimal storage and handling conditions for this compound?
This compound powder is stable for several years when stored at room temperature and protected from light and moisture.[1][8] Aqueous solutions or suspensions of this compound are most stable at a pH between 5 and 9 and should be stored in the dark.[1][2][9] Exposure to light (especially UV), extreme pH (<3 or >9), high temperatures, oxidants, and heavy metals can lead to degradation.[1][8][9]
Q5: What solvents can be used to dissolve this compound?
This compound has very low solubility in water (approximately 40 µg/mL).[1][2] It is more soluble in organic solvents like methanol (B129727), isopropanol, and dimethyl sulfoxide (B87167) (DMSO).[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then perform serial dilutions in the appropriate culture medium.[2] The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) to avoid any potential toxic effects on the fungal cells.[2][4]
Troubleshooting Guides
Issue 1: Inconsistent or highly variable Minimum Inhibitory Concentration (MIC) results.
-
Potential Cause: Inoculum Preparation.
-
Solution: The density of the fungal inoculum is critical. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum can result in falsely low values.[2] It is essential to standardize the inoculum using a spectrophotometer or hemocytometer to achieve a consistent starting concentration, following established protocols like the CLSI M38-A2 guidelines.[2]
-
-
Potential Cause: Improper dissolution of this compound.
-
Potential Cause: Media Composition and pH.
-
Solution: The pH of the culture medium can significantly impact this compound's activity. For instance, this compound has shown higher activity against Aspergillus fumigatus at pH 5.6 compared to pH 3.5.[2][7] Conversely, its efficacy against some foodborne fungi is higher at a lower pH.[7] Ensure the pH of your media is consistent across all experiments.
-
Issue 2: Precipitation of this compound in the assay medium.
-
Potential Cause: Low Aqueous Solubility.
-
Solution: this compound has poor solubility in water.[1] Prepare a high-concentration stock solution in a suitable organic solvent like DMSO or methanol and then dilute it into your aqueous medium.[1][4] Ensure the final concentration of the organic solvent is not toxic to your fungal cells by including a solvent control.[4]
-
-
Potential Cause: pH-Dependent Solubility.
-
Solution: The solubility of this compound can be influenced by pH. Adjusting the pH of the medium within its stable range (pH 5-9) might improve solubility.[1]
-
-
Potential Cause: High Concentration.
-
Solution: The concentration of this compound may be exceeding its solubility limit in your specific medium. Try using a lower, yet effective, concentration range for your experiment.[1]
-
Issue 3: No fungal growth observed, even in the control wells.
-
Potential Cause: Non-viable inoculum.
-
Solution: Ensure that the fungal culture used for preparing the inoculum is viable and in the correct growth phase. Re-culture the isolate if there is any doubt about its viability.[5]
-
-
Potential Cause: Improper incubation conditions.
-
Solution: Verify that the incubator temperature and other environmental conditions are optimal for the growth of the specific fungal strain being tested.[5]
-
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungi
| Fungal Group | Fungal Species | MIC Range (µg/mL) | Reference |
| Molds | Aspergillus spp. | 0.5 - 64 | [6][10][11] |
| Penicillium spp. | 0.5 - 6 | [6] | |
| Fusarium spp. | 4 - 64 | [6][11] | |
| Yeasts | Candida spp. | 1.0 - 5.0 | [6] |
| Saccharomyces cerevisiae | ~50 (ppm) | [6] |
Note: The effective concentration can be influenced by the specific strain, medium composition, and pH.
Experimental Protocols
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][10]
-
Preparation of this compound Stock Solution:
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar).[1]
-
Harvest fungal spores or yeast cells and suspend them in sterile saline or culture medium.[1]
-
Adjust the concentration of the suspension to a standardized density (e.g., using a spectrophotometer or hemocytometer) to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the test wells.[1]
-
-
Serial Dilution of this compound:
-
In a 96-well microtiter plate, add 100 µL of sterile culture medium (e.g., RPMI 1640) to all wells except the first column.[1]
-
Add 200 µL of the this compound working solution (at a concentration twice the highest desired final concentration) to the first column.[1]
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[1]
-
-
Inoculation:
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the growth of the fungal strain (e.g., 25-37°C) for a specified period (e.g., 24-72 hours).[1]
-
-
Determination of MIC:
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of action of this compound on a fungal cell.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chihonbio.com [chihonbio.com]
- 9. benchchem.com [benchchem.com]
- 10. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro this compound Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated this compound Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in natamycin antifungal assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with natamycin (B549155) antifungal assays.
Troubleshooting Guide
This guide addresses specific issues that may lead to inconsistent or unexpected results in your experiments.
Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Values
Q1: Why am I observing significant variability in the MIC of this compound against my fungal isolate?
High variability in MIC values is a common challenge in antifungal susceptibility testing. Several factors can contribute to this issue:
-
Inoculum Preparation: The density of the fungal inoculum is critical. An inoculum that is too dense can lead to falsely high MIC values, while a sparse inoculum can result in falsely low values. It is essential to standardize the inoculum using a spectrophotometer or hemocytometer and follow established protocols like the CLSI M38-A2 guidelines.
-
This compound Stock Solution: Given this compound's low aqueous solubility, improper dissolution can lead to inaccurate concentrations in your assay.
-
Media Composition and pH: The pH of the culture medium can significantly impact this compound's activity. For instance, this compound has shown higher activity against Aspergillus fumigatus at pH 5.6 compared to pH 3.5. Ensure the pH of your media is consistent across experiments. This compound is most stable in a pH range of 5 to 9.
-
Incubation Time and Temperature: Adherence to a consistent incubation time and temperature is crucial. For filamentous fungi, MICs are typically read at 48 hours.
-
Biological Variability: Fungal species and even different strains of the same species can exhibit a wide range of susceptibilities to this compound. Furthermore, prolonged or repeated exposure of a fungal strain to this compound can induce tolerance, leading to an increase in its MIC over time.
Issue 2: Poor or No Fungal Growth in Control Wells
Q2: My growth control (drug-free) well shows poor or no growth. What could be the cause?
If you observe poor or no growth in your growth control well, the issue may lie with:
-
Inoculum Viability: Your fungal strain may not be healthy or viable. It is important to verify the health of your strain.
-
Culture Medium: The culture medium may be improperly prepared or expired.
-
Incubation Conditions: The incubation temperature or duration may not be optimal for your fungal species.
Issue 3: Contamination in Sterility Control Wells
Q3: My sterility control (uninoculated) well is turbid. What should I do?
Turbidity in the sterility control well indicates contamination of your culture medium, saline, or other reagents. All components should be prepared under sterile conditions to avoid this issue.
Issue 4: Inconsistent Results with Quality Control (QC) Strains
Q4: The MIC for my quality control (QC) strain is outside the expected range. What does this indicate?
Including a QC strain with a known and narrow range of expected MIC values is critical. If the MIC for your QC strain falls outside this range, it points to a systemic issue with the assay, such as:
-
Problems with this compound dilutions.
-
Issues with inoculum preparation.
-
Incorrect incubation conditions.
Frequently Asked Questions (FAQs)
Q5: What is the mechanism of action of this compound?
This compound is a polyene macrolide antifungal agent. Its primary mechanism involves binding specifically and irreversibly to ergosterol (B1671047), a crucial sterol component of the fungal cell membrane. Unlike other polyene antibiotics such as amphotericin B, this compound does not create pores in the cell membrane. Instead, this binding disrupts essential cellular processes, including ergosterol-dependent fusion of vacuoles and the function of amino acid and glucose transport proteins, ultimately inhibiting fungal growth. This targeted action against ergosterol provides its selective toxicity towards fungi, as mammalian cells contain cholesterol instead.
Q6: In which solvents is this compound soluble and stable?
This compound has very low solubility in water (approximately 40 µg/mL). It is more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO and then perform serial dilutions in the appropriate culture medium. The final concentration of DMSO in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth. The stability of this compound is dependent on several factors including pH, temperature, and light. It is most stable in a pH range of 5 to 9. Aqueous solutions of this compound can be degraded by exposure to fluorescent light and UV radiation, so it is crucial to store solutions in the dark.
Q7: Can I use commercially available this compound eye drops for my assay instead of pharmaceutical-grade powder?
The Clinical and Laboratory Standards Institute (CLSI) guidelines recommend using only pharmaceutical-grade powder for susceptibility testing to avoid variability from unknown purities, potencies, and additives in commercial preparations. However, one study found that commercially available this compound eye drops were comparable to the pharmaceutical-grade powder for MIC testing and were more cost-effective.
Q8: What are the expected MIC ranges for this compound against common fungal pathogens?
The efficacy of this compound varies against different fungal species. The following table summarizes typical MIC values.
| Fungal Species | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Fusarium spp. | 4 | 4 | 2 - 4 |
| Aspergillus flavus | 16 - 32 | 32 - 64 | |
| Other Aspergillus spp. | 1 - 8 | ||
| Candida spp. | 0.125 - 8 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing of this compound (adapted from CLSI M38-A2)
This protocol outlines the standardized method for determining the MIC of this compound against filamentous fungi.
1. Preparation of this compound Stock Solution:
- Dissolve pharmaceutical-grade this compound powder in 100% DMSO to create a stock solution of a known concentration (e.g., 1280 µg/mL).
- Ensure the powder is completely dissolved.
- Store the stock solution in small aliquots at -70°C until use.
2. Preparation of this compound Dilutions:
- In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution using RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS).
- The final concentrations should typically range from 0.25 µg/mL to 128 µg/mL.
- The final volume in each well should be 100 µL.
3. Inoculum Preparation:
- Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate until sporulation is observed.
- Harvest the spores by flooding the plate with sterile saline (0.85%) containing a wetting agent like Tween 20 (0.05%).
- Adjust the turbidity of the spore suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.
- Dilute this suspension in RPMI 1640 medium to obtain the final desired inoculum density (typically 0.4 x 10
Technical Support Center: Investigating Fungal Resistance to Natamycin
A technical support resource for researchers investigating the mechanisms of fungal resistance to natamycin (B549155).
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals studying fungal resistance to the polyene antifungal, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a polyene macrolide antifungal agent. Its main mode of action is binding specifically and irreversibly to ergosterol (B1671047), a vital sterol in the fungal cell membrane.[1][2] This binding disrupts essential cellular processes, including the ergosterol-dependent fusion of vacuoles and the function of amino acid and glucose transporters, which ultimately inhibits fungal growth.[1][3] Unlike other polyenes like amphotericin B, this compound does not create pores in the cell membrane.[1][2][4] Its high selectivity for ergosterol, which is absent in mammalian cells (which have cholesterol instead), accounts for its targeted toxicity against fungi.[2][4]
Q2: How common is resistance to this compound? A2: The development of resistance to this compound is relatively low compared to other antifungal agents.[4] This is likely because its target, ergosterol, is a fundamental component of the fungal cell membrane, making it difficult for fungi to develop resistance without compromising their own cellular integrity.[4] However, studies have shown that tolerance can be induced in certain fungal strains through prolonged and continuous exposure to increasing concentrations of this compound in a laboratory setting.[3][5]
Q3: What are the known or hypothesized mechanisms of fungal resistance to this compound? A3: While clinical resistance is rare, potential mechanisms that fungi could employ to resist this compound include:
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in genes involved in ergosterol production could reduce the amount of target available for this compound to bind. This is a common resistance mechanism for other antifungals like azoles.[6]
-
Upregulation of Efflux Pumps: ATP-binding cassette (ABC) transporters and Major Facilitator Superfamily (MFS) transporters are membrane proteins that can actively pump antifungal agents out of the cell.[7][8] Overexpression of genes encoding these pumps is a well-documented mechanism of resistance to other antifungals and is a primary candidate for investigation in this compound-tolerant strains.[7][8]
-
Biofilm Formation: Fungi can grow in biofilms, which are communities of cells encased in a self-produced extracellular matrix.[9] This matrix can act as a physical barrier, preventing this compound from reaching the fungal cells.
-
Enzymatic Degradation: At least one case has been reported where a fungus (Penicillium discolor) achieves resistance by secreting an enzyme capable of degrading this compound.[10]
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
Researchers often face variability in antifungal susceptibility testing. The following table outlines common causes and solutions for inconsistent MIC values.
| Potential Cause | Problem Description | Recommended Solution | Key Parameters |
| Inoculum Density | An inoculum that is too dense can lead to falsely high MICs, while a sparse inoculum can result in falsely low values.[1] | Standardize the inoculum using a spectrophotometer or hemocytometer to a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL) and then dilute to the final testing density (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL) as per CLSI M38-A2 guidelines.[1] | Target OD: 0.5 McFarland at 530 nm |
| This compound Solubility | This compound has very low aqueous solubility (~40 µg/mL) and can precipitate in the assay medium, leading to inaccurate concentrations.[1][11] | Prepare a concentrated stock solution in 100% DMSO. Perform serial dilutions in the culture medium, ensuring the final DMSO concentration does not exceed 1% to avoid solvent toxicity.[1][11] | Solvent: 100% DMSOFinal [DMSO]: ≤1% |
| Media pH | The antifungal activity of this compound is pH-dependent. For Aspergillus fumigatus, activity is higher at pH 5.6 than pH 3.5, while the opposite can be true for some foodborne fungi.[1][12] | Ensure the pH of the culture medium (e.g., RPMI-1640) is consistent across all experiments. Buffer the medium if necessary. | Standard Medium: RPMI-1640 |
| Incubation Time | Reading MICs too early or too late can lead to inaccurate results. | For filamentous fungi, MICs should typically be read at a standardized time point, such as 48 hours.[1][13] | Incubation: 48 hours |
| Control Failure | No growth in the positive control well (drug-free) or growth in the negative control well (uninoculated).[1] | For poor positive control growth, check inoculum viability, media preparation, and incubation conditions. For negative control contamination, verify aseptic technique and sterility of reagents. | Positive Control: Robust fungal growthNegative Control: No growth |
Issue 2: Poor Quality or Low Yield of Fungal RNA for RT-qPCR
Accurate gene expression analysis depends on high-quality RNA. Fungal cells can be difficult to lyse, and their extracts may contain PCR inhibitors.
| Potential Cause | Problem Description | Recommended Solution | Quality Control Metric |
| Inefficient Cell Lysis | The rigid fungal cell wall prevents efficient lysis, leading to low RNA yield. | Use a robust mechanical disruption method, such as bead beating with zirconia or glass beads, in combination with a suitable lysis buffer. | Yield: >1 µg total RNA |
| PCR Inhibitors | Fungal cultures can contain polysaccharides and other metabolites that co-purify with RNA and inhibit downstream enzymatic reactions like reverse transcription and PCR.[14][15] | Use a reputable RNA extraction kit designed for yeast or fungi that includes steps to remove inhibitors. Perform a dilution series of the RNA template to check for inhibition. | A260/280 Ratio: ~2.0A260/230 Ratio: >1.8 |
| RNA Degradation | RNA is highly susceptible to degradation by RNases. | Use RNase-free reagents and consumables. Work quickly and on ice. Treat samples with an RNase inhibitor if necessary. | RIN/RQI Value: >7.0 (via Bioanalyzer/TapeStation) |
Experimental Protocols
Protocol 1: Broth Microdilution Antifungal Susceptibility Testing (CLSI M38-A2 Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.
-
Prepare this compound Stock: Dissolve pharmaceutical-grade this compound powder in 100% DMSO to a high concentration (e.g., 1,280 µg/mL).[1]
-
Prepare Inoculum:
-
Subculture the fungal isolate on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) and incubate until sporulation occurs.[1]
-
Harvest spores by flooding the plate with sterile 0.85% saline containing 0.05% Tween 20.[1]
-
Adjust the spore suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm.[1]
-
Dilute this suspension in RPMI-1640 medium to achieve the final target inoculum density of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[1]
-
-
Assay Plate Preparation:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in RPMI-1640 medium to achieve the desired final concentration range (e.g., 64 µg/mL to 0.125 µg/mL).
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a positive control (inoculum, no drug) and a negative control (medium only).
-
-
Incubation: Incubate the plate at 35-37°C for 48 hours.[1][13]
-
Reading MIC: The MIC is the lowest concentration of this compound that causes a 100% visual reduction in turbidity compared to the positive control well.[13]
Protocol 2: Crystal Violet (CV) Assay for Biofilm Quantification
This protocol measures the total biomass of a fungal biofilm.
-
Biofilm Formation:
-
Washing: Carefully aspirate the medium from each well and gently wash the biofilms twice with 200 µL of sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.[9][16]
-
Staining:
-
Solubilization and Quantification:
-
Air dry the plate completely (approx. 45 minutes).[16]
-
Add 200 µL of 95% ethanol (B145695) or 33% glacial acetic acid to each well to solubilize the bound dye.[9][17]
-
Incubate for 15 minutes at room temperature.
-
Transfer 125 µL of the solubilized CV to a new plate and read the absorbance at 550-570 nm using a microplate reader.[9][17]
-
Protocol 3: Ergosterol Quantification for Fungal Biomass
This protocol quantifies ergosterol, a proxy for fungal biomass.
-
Sample Preparation: Harvest fungal cells from liquid culture by centrifugation or scrape mycelia from agar plates. Determine the dry weight of a parallel sample.
-
Saponification (Alkaline Extraction):
-
To the fungal pellet, add 10 mL of 10% (w/v) potassium hydroxide (B78521) in HPLC-grade methanol.[18]
-
Add a stir bar, close the vial tightly, and heat to 80°C for 30 minutes in a heat block.[19]
-
Let the extracts cool to room temperature.[19]
-
-
Lipid Extraction:
-
Extract the non-saponifiable lipids (containing ergosterol) by adding an organic solvent like n-heptane or cyclohexane (B81311) and vortexing vigorously.
-
Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction.
-
-
Quantification:
-
Evaporate the solvent and redissolve the lipid extract in a suitable solvent for analysis (e.g., isopropanol).
-
Analyze the extract using High-Performance Liquid Chromatography (HPLC) with a UV detector, comparing the peak area to an ergosterol standard curve.[18][19] Alternatively, a spectrophotometric method can be used by scanning the absorbance between 240 and 300 nm.[20]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Fungal strains and the development of tolerance against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Genetic Basis of Antifungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efflux in Fungi: La Pièce de Résistance | PLOS Pathogens [journals.plos.org]
- 8. Frontiers | Efflux pump proteins in antifungal resistance [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. KonJoin - Universiteit Utrecht & UMC Utrecht [uu.konjoin.nl]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 16. In Vitro Culturing and Screening of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ergosterol extraction: a comparison of methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 20. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
stability of natamycin in different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of natamycin (B549155) under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound stability?
This compound is most stable in a pH range of 5 to 9.[1] Within this range, it maintains its structural integrity and antifungal activity. For general applications, it is recommended to maintain the pH of your medium or solution between 5.0 and 7.5.[2]
Q2: What happens to this compound at acidic pH (pH < 3)?
Under acidic conditions (pH < 3), this compound undergoes rapid degradation. The primary degradation pathway is the hydrolysis of the glycosidic bond, which cleaves the mycosamine (B1206536) sugar moiety from the macrolide ring.[1][3][4] This results in the formation of biologically inactive products such as mycosamine and apothis compound.[2][3][5][6]
Q3: What is the effect of alkaline pH (pH > 9) on this compound?
In alkaline environments (pH > 9), this compound is inactivated through the saponification of the lactone ring.[3][5][7] This process opens the ring to form the biologically inactive salt, natamycoic acid.[1][3] Under strongly alkaline conditions, further degradation can occur.[4][7]
Q4: How does temperature affect the stability of this compound?
In its solid, crystalline trihydrate form, this compound is relatively stable at room temperature for several years when protected from light and moisture.[1][3][7] Aqueous suspensions of this compound can withstand temperatures up to 100°C for several hours with only a minor loss of activity.[1][5] However, complete inactivation is observed after autoclaving at 121°C for 30 minutes.[1][5][8]
Q5: How should I store this compound solutions to ensure stability?
Aqueous solutions of this compound should be protected from light and stored at low temperatures (e.g., 4°C).[3][5] Under these conditions, an aqueous solution can be stable for up to 14 days.[3][5] For long-term storage, it is best to store this compound as a dry powder.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Decreased or complete loss of antifungal activity | pH-induced degradation: The pH of your experimental setup is outside the stable range of 5-9.[1][2] | Verify and adjust the pH of your medium or solution to be within the optimal range (ideally 5.0 - 7.5) using a calibrated pH meter.[2] |
| Improper storage: Stock solutions were exposed to light or elevated temperatures.[2] | Prepare fresh this compound solutions for each experiment. If storage is necessary, use amber vials or wrap containers in aluminum foil and store at 4°C for no longer than 14 days.[2][3] | |
| Thermal degradation: The solution was exposed to high temperatures (e.g., autoclaving).[5][8] | Avoid exposing this compound solutions to temperatures above 100°C. If sterilization is required, consider filter sterilization. | |
| Inconsistent results between experiments | pH fluctuations: The pH of the culture medium may change over time due to microbial metabolism.[2] | Monitor the pH of your experiment periodically and adjust as necessary. Ensure your buffer system has sufficient capacity to maintain a stable pH.[2] |
| Photodegradation: Exposure to UV or fluorescent light. This compound is highly sensitive to UV radiation.[1][9] | Conduct experiments in light-protected containers (e.g., amber vials, foil-wrapped flasks). Minimize exposure to ambient light.[9] | |
| Unexpected peaks in HPLC chromatogram | Degradation products: The appearance of new peaks may indicate the presence of this compound degradation products like mycosamine, apothis compound, or natamycoic acid.[1][3][5] | Analyze the degradation products using appropriate analytical techniques (e.g., mass spectrometry) to confirm their identity. Review your experimental conditions (pH, temperature, light exposure) to identify the cause of degradation. |
Data Presentation
Table 1: Stability of this compound in Aqueous Suspension at 30°C at Various pH Values
| pH | Remaining Active Product (%) |
| 2 | < 10 |
| 3 | ~40 |
| 4 | ~85 |
| 5-8 | > 95 |
| 9 | ~90 |
| 10 | ~60 |
| 11 | < 20 |
Data adapted from technical data sheets.[7]
Table 2: Thermal Stability of this compound in Aqueous Solution
| Temperature (°C) | Time | Result | Reference |
| 100 | Several hours | Small degradation of activity | [5] |
| 121 | 15 minutes | Activity decreased to 62.15% | [8] |
| 121 | 30 minutes | Complete inactivation | [5][8] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Solution by RP-HPLC
Objective: To quantify the concentration of this compound over time under specific pH and temperature conditions using a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC grade methanol, acetonitrile, and water.
-
Analytical grade buffers (e.g., phosphate, citrate) to prepare solutions of different pH.
-
This compound reference standard.
-
Calibrated pH meter.
-
Temperature-controlled incubator or water bath.
-
Light-protected vials (e.g., amber glass).
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common mobile phase is a mixture of methanol, water, and acetic acid (e.g., 60:40:5, v/v/v).[1]
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration in buffers of different pH values (e.g., pH 2, 4, 7, 9, 11).
-
Stability Study:
-
Divide each pH-buffered this compound solution into two sets of light-protected vials.
-
Store one set at a specific temperature (e.g., 25°C) and the other set at a different temperature (e.g., 40°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
-
HPLC Analysis:
-
Set the HPLC column temperature (e.g., 30°C) and the detection wavelength to 304 nm.[1]
-
Inject the calibration standards to generate a calibration curve.
-
Inject the samples from the stability study.
-
-
Data Analysis:
-
Quantify the concentration of this compound in each sample by comparing its peak area to the calibration curve.
-
Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics.
-
Visualizations
Caption: this compound degradation pathways under acidic and alkaline conditions.
Caption: Workflow for this compound stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. fao.org [fao.org]
- 5. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New high-molecular decomposition products of this compound (pimaricin) with intact lactone-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chihonbio.com [chihonbio.com]
- 8. Biological Stability of this compound Solution [spkx.net.cn]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Analysis of Natamycin Degradation Products by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing natamycin (B549155) and its degradation products using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC analysis of this compound.
Question: Why am I seeing peak tailing or fronting for my this compound peak?
Answer:
Peak asymmetry, such as tailing or fronting, can be caused by several factors. Here are some common causes and solutions:
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Secondary Interactions: this compound has functional groups that can interact with residual silanols on the HPLC column, causing peak tailing.
-
Solution 1: Use a base-deactivated column or an end-capped column.
-
Solution 2: Adjust the mobile phase pH. This compound is most stable between pH 5 and 9.[1] Operating within this range can sometimes improve peak shape.
-
Solution 3: Add a competitor compound to the mobile phase, such as a small amount of a suitable amine, to block the active sites on the stationary phase.
-
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to poor peak shape.[2]
-
Solution: Try flushing the column with a strong solvent. If that doesn't work, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[2]
-
Question: My this compound peak is not well-resolved from its degradation products. How can I improve the resolution?
Answer:
Poor resolution between this compound and its degradation products can be addressed by modifying the chromatographic conditions:
-
Mobile Phase Composition: The choice and ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase can significantly impact resolution.
-
Solution 1: If using an isocratic method, try systematically varying the percentage of the organic solvent.
-
Solution 2: Implement a gradient elution. A shallow gradient can often improve the separation of closely eluting peaks.
-
-
Column Chemistry: Different column stationary phases offer different selectivities.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
-
Temperature: Adjusting the column temperature can alter the selectivity of the separation. Try operating at a slightly higher or lower temperature.
Question: I am observing a drifting or noisy baseline in my chromatogram. What could be the cause?
Answer:
A drifting or noisy baseline can interfere with the accurate detection and quantification of peaks. Common causes include:
-
Improperly Prepared Mobile Phase: Ensure your mobile phase is well-mixed, degassed, and filtered. Inconsistent pH can also contribute to baseline drift.[2]
-
Contaminated HPLC System: Contaminants in the pump, injector, or detector can leach out during a run, causing baseline noise. Flush the system with a strong solvent.
-
Detector Lamp Issues: An aging detector lamp can result in increased noise. Most HPLC systems track lamp usage, so check if it's nearing the end of its life.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
Question: I am not seeing any peaks, or the peaks are much smaller than expected. What should I check?
Answer:
The absence or unexpectedly small size of peaks can be due to several issues:
-
Injection Problem: There may be an issue with the autosampler or manual injector, such as a blocked needle or an air bubble in the injection loop.
-
Sample Degradation: this compound is sensitive to light (especially UV), extreme pH, and oxidizing agents.[1][4] Ensure your samples and standards are prepared fresh and protected from light.
-
Incorrect Detector Wavelength: The UV detector should be set to the absorbance maximum of this compound, which is typically around 303-305 nm.[3][5]
-
System Leak: A leak in the HPLC system will cause a drop in pressure and can lead to inconsistent or no flow to the column.
Frequently Asked Questions (FAQs)
What are the primary degradation products of this compound?
This compound primarily degrades through hydrolysis, oxidation, and photolysis. The main degradation products depend on the conditions:
-
Acidic Conditions (pH < 3): Hydrolysis of the glycosidic bond leads to the formation of mycosamine (B1206536) and an unstable aglycone. The aglycone can then form dimers such as apothis compound.[1][6][7]
-
Alkaline Conditions (pH > 9): Saponification of the lactone ring forms the inactive natamycoic acid.[1][8]
-
Oxidative Conditions: Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of hydrated and oxidized derivatives.[2]
-
Photodegradation: Exposure to UV light, particularly in the 300-350 nm range, leads to the loss of the tetraene structure.[1][8]
What is a typical stability-indicating HPLC method for this compound?
A stability-indicating method is one that can separate the active pharmaceutical ingredient (this compound) from its degradation products. A common approach is to use a reversed-phase HPLC method. The table below summarizes typical parameters from various validated methods.
Data Presentation
Table 1: Comparison of HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[3][9] | C8 (e.g., 150 mm x 4.6 mm, 5 µm)[3][5] | Phenyl-hexyl[2] |
| Mobile Phase | Acetonitrile:Water (30:70 v/v)[3] | Methanol:Water:Acetic Acid (12:8:1 v/v/v)[3][5] | Gradient with Acetonitrile and Ammonium formate (B1220265) buffer (pH 4.28)[2] |
| Flow Rate | 0.8 mL/min[3] | 1.0 mL/min[3][5] | 1.0 mL/min[2] |
| Detection Wavelength | 305 nm[3][9] | 303 nm[3][5] | 304 nm[2] |
| Column Temperature | Ambient or 25°C[2] | Ambient | Ambient |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Forced degradation studies are essential for developing and validating a stability-indicating HPLC method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl and incubate at 60°C for a specified time (e.g., 2-24 hours).[2] Before injection, neutralize the sample with 0.1 M NaOH and dilute with the mobile phase.[2]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH and incubate at 60°C for a specified time.[2] Neutralize the sample with 0.1 M HCl and dilute with the mobile phase before injection.[2]
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) and store at room temperature, protected from light, for a defined period.[1][2]
-
Photolytic Degradation: Expose a solution of this compound in a UV-transparent container to a UV light source (e.g., 200 Watt hours/square meter).[2] A control sample should be kept in the dark at the same temperature.[2]
-
Thermal Degradation: Store both solid this compound powder and a this compound solution at an elevated temperature (e.g., 80°C) for a set period.[2]
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method to check for the separation of degradation product peaks from the parent this compound peak.
Mandatory Visualization
Caption: Experimental workflow for the HPLC analysis of this compound degradation products.
Caption: Troubleshooting decision tree for common HPLC issues in this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chihonbio.com [chihonbio.com]
- 5. Determination of this compound in Turkish Yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fao.org [fao.org]
- 7. New high-molecular decomposition products of this compound (pimaricin) with intact lactone-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 9. ijpras.com [ijpras.com]
Technical Support Center: Enhancing Natamycin Efficacy Against Resistant Fungal Strains
Welcome to the Technical Support Center for improving the efficacy of natamycin (B549155) against resistant fungal strains. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter when working with this compound and resistant fungal strains.
Issue 1: this compound shows reduced or no efficacy against the tested fungal strain.
-
Possible Cause 1: Fungal Resistance. The fungal strain may have intrinsic or acquired resistance to this compound. While resistance is relatively low, prolonged exposure can induce tolerance.[1][2][3]
-
Troubleshooting Steps:
-
Confirm MIC: Determine the Minimum Inhibitory Concentration (MIC) of this compound for your specific strain using a standardized broth microdilution method.[4]
-
Consider Combination Therapy: synergistic effects have been observed when this compound is combined with other antifungal agents, which can help overcome resistance.[5][6][7] Refer to the data in Table 1 for potential synergistic combinations.
-
Investigate Resistance Mechanisms: Although not fully elucidated for all strains, resistance can be linked to alterations in the cell membrane's ergosterol (B1671047) content or enzymatic degradation of this compound.[1][8]
-
-
-
Possible Cause 2: Suboptimal Experimental Conditions. The effectiveness of this compound can be influenced by the experimental setup.
-
Troubleshooting Steps:
-
pH of the Medium: this compound's stability and efficacy are pH-dependent, with optimal stability between pH 5 and 9.[4] For certain foodborne fungi like Aspergillus flavus, this compound shows higher activity at a more acidic pH of 3.5.[9][10][11]
-
Solubility Issues: this compound has low aqueous solubility (~40 µg/mL).[4][12][13] Prepare a stock solution in an organic solvent like DMSO or methanol (B129727) and then dilute it into your aqueous medium.[4] Ensure the final solvent concentration is not toxic to the fungal cells.
-
Degradation: this compound is sensitive to light, extreme pH (<3 or >9), high temperatures, and heavy metals.[4] Ensure proper storage and prepare fresh solutions for each experiment.
-
-
Issue 2: Inconsistent results in antifungal susceptibility testing.
-
Possible Cause 1: Inoculum Variability. The concentration of the fungal inoculum can significantly impact MIC values.
-
Troubleshooting Steps:
-
Standardize Inoculum: Prepare a standardized fungal suspension (e.g., 1-5 x 10^4 CFU/mL) in a medium like RPMI 1640.[5]
-
Use a Hemocytometer or Spectrophotometer: to ensure a consistent starting concentration of fungal cells or spores.
-
-
-
Possible Cause 2: Edge Effects in Microplates. Evaporation in the outer wells of a 96-well plate can concentrate the drug and affect results.
-
Troubleshooting Steps:
-
Avoid Outer Wells: If possible, do not use the outermost wells for critical experiments.
-
Proper Sealing: Use plate sealers to minimize evaporation during incubation.
-
Maintain Humidity: Place the plates in a humidified incubator.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a polyene macrolide antifungal that works by binding specifically to ergosterol, a key component of the fungal cell membrane.[3][13][14] This binding disrupts membrane function and inhibits processes like nutrient uptake, ultimately leading to fungal cell death.[3][14] Unlike some other polyenes, this compound does not create pores in the cell membrane.[3][14] This targeted action on ergosterol, which is absent in human cells, contributes to its selective toxicity against fungi.[3][14]
Q2: How can I overcome the low solubility of this compound in my experiments?
This compound's low water solubility is a known challenge.[4][12] Here are two primary approaches:
-
Use of Organic Solvents: For in vitro assays, a common practice is to dissolve this compound in a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or methanol to create a concentrated stock solution.[4] This stock can then be diluted in the aqueous culture medium to the desired final concentration. It is crucial to include a solvent control in your experiment to ensure the final concentration of the organic solvent does not affect fungal growth.
-
Nanoformulations: Encapsulating this compound in nanoparticles can significantly improve its solubility and delivery.[12][15][16][17]
-
Solid Lipid Nanoparticles (SLNs): Have been shown to enhance corneal penetration and antifungal activity.[15]
-
Chitosan (B1678972) Nanoparticles: Offer a sustained release of this compound and have demonstrated efficacy in controlling post-harvest fungal infections.[17]
-
Q3: What are the most effective synergistic combinations with this compound?
Combining this compound with other antifungal agents can lead to synergistic effects, allowing for lower effective doses and potentially reducing the development of resistance.[5]
-
With Azoles: The combination of this compound and voriconazole (B182144) has shown strong synergistic effects against Fusarium species.[5][6][7] Synergy has also been observed with itraconazole, though to a lesser extent.[6]
-
With Echinocandins: Combining this compound with micafungin (B1204384) has resulted in synergistic or additive effects against Fusarium strains.[5][6]
-
With Non-Antifungal Agents: Some studies have shown that non-antifungal ophthalmic agents, such as 5-fluorouracil (B62378) and timolol, can enhance the in vitro activity of this compound against drug-resistant ocular fungal pathogens.[18][19]
Data Presentation
Table 1: Synergistic Interactions of this compound with Other Antifungal Agents against Fusarium Species
| Combination | Fungal Species | Synergy (FICI ≤ 0.5) | Additive/Indifferent (FICI >0.5 to ≤4.0) | Antagonism (FICI > 4.0) | Reference |
| This compound + Voriconazole | Fusarium spp. | 70% of strains | 30% of strains | 0% | [5][6] |
| This compound + Itraconazole | Fusarium spp. | 15% of strains | 85% of strains | 0% | [6] |
| This compound + Micafungin | Fusaurus spp. | 5% of strains | 95% of strains | 0% | [5][6] |
Table 2: Efficacy of this compound Nanoformulations
| Nanoformulation | Fungal Strain | Improvement in Antifungal Activity | Reference |
| Solid Lipid Nanoparticles (SLNs) | Aspergillus fumigatus ATCC 1022 | 8 mm increase in inhibition zone; 2.5-fold decrease in MIC | [15] |
| Solid Lipid Nanoparticles (SLNs) | Candida albicans (clinical isolate) | 6 mm increase in inhibition zone; 2.5-fold decrease in MIC | [15] |
| Chitosan Nanoparticles (Nat-Chi-NPs) | Aspergillus niger | 29.51% mycelial growth inhibition | [17] |
| Chitosan Nanoparticles (Nat-Chi-NPs) | Botrytis cinerea | 24.79% mycelial growth inhibition | [17] |
Experimental Protocols
Checkerboard Microdilution Assay for Synergy Testing
This method is used to evaluate the in vitro synergistic effects of this compound with another antifungal agent.[5]
Materials:
-
This compound
-
Second antifungal agent (e.g., voriconazole)
-
96-well microtiter plates
-
Fungal isolate
-
Sabouraud Dextrose Agar (SDA)
-
RPMI 1640 medium
-
Sterile saline or PBS
-
Hemocytometer or spectrophotometer
-
Incubator
Procedure:
-
Fungal Isolate Preparation:
-
Culture the fungal isolate on SDA.
-
Prepare a suspension of fungal conidia or yeast cells in sterile saline.
-
Adjust the suspension to a concentration of 1-5 x 10^4 CFU/mL in RPMI 1640 medium.[5]
-
-
Drug Dilution Series:
-
Prepare serial twofold dilutions of this compound and the second antifungal agent in RPMI 1640 medium.
-
-
Plate Setup:
-
Add 50 µL of RPMI 1640 to each well of a 96-well plate.
-
Add 50 µL of the this compound dilutions horizontally across the plate.
-
Add 50 µL of the second antifungal agent's dilutions vertically down the plate. This creates a matrix of different drug concentration combinations.
-
The final volume in each well will be 200 µL after adding the inoculum.
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include controls: wells with each drug alone, a drug-free growth control, and a sterility control (medium only).
-
-
Incubation:
-
Incubate the plates at 35°C for 48-72 hours.[5]
-
-
Reading Results:
-
Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that causes significant inhibition of fungal growth (e.g., 100% inhibition or an optically clear well) compared to the growth control.[5]
-
-
Calculating the Fractional Inhibitory Concentration Index (FICI):
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of B alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifferent: FICI > 0.5 to ≤ 4.0
-
Antagonism: FICI > 4.0
-
Visualizations
Caption: Proposed multi-target mechanism of this compound's synergistic effects.[5]
Caption: Experimental workflow for the checkerboard microdilution assay.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. Fungal strains and the development of tolerance against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. In vitro synergy of this compound and voriconazole against clinical isolates of Fusarium, Candida, Aspergillus and Curvularia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KonJoin - Universiteit Utrecht & UMC Utrecht [uu.konjoin.nl]
- 9. mdpi.com [mdpi.com]
- 10. Antifungal Efficacy of Redox-Active this compound against Some Foodborne Fungi—Comparison with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Efficacy of Redox-Active this compound against Some Foodborne Fungi-Comparison with Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Packaging fortified with this compound nanoparticles for hindering the growth of toxigenic Aspergillus flavus and aflatoxin production in Romy cheese - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. This compound solid lipid nanoparticles – sustained ocular delivery system of higher corneal penetration against deep fungal keratitis: preparation and optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. An experimental study of the investigation of post-harvest fungal control potential of this compound-loaded chitosan nanoparticles: synthesis, characterization, and antifungal activity analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound and Voriconazole Exhibit Synergistic Interactions with Nonantifungal Ophthalmic Agents against Fusarium Species Ocular Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Edge Effects and Fungal Contamination in Microplate Assays with Natamycin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering edge effects and fungal contamination in microplate assays.
Frequently Asked Questions (FAQs)
Q1: What is the "edge effect" in microplate assays?
A1: The edge effect refers to the phenomenon where the wells on the perimeter of a microplate exhibit different results compared to the interior wells.[1][2][3] This discrepancy is primarily caused by higher rates of evaporation and temperature gradients in the outer wells.[1][3] Evaporation leads to changes in the concentration of media components, salts, and reagents, which can impact cell viability, growth, and assay performance, ultimately affecting the reliability and reproducibility of the data.[1][3]
Q2: How does natamycin (B549155) help in microplate assays?
A2: this compound is a polyene macrolide antifungal agent that is effective against a broad spectrum of yeasts and molds.[4][5] In microplate assays, particularly those with long incubation times, fungal contamination can be a significant issue. This compound helps by preventing fungal growth, which can otherwise interfere with assay results by competing with cells for nutrients and releasing cytotoxic byproducts.[4] Its specific mechanism of action, which targets ergosterol (B1671047) in fungal cell membranes, makes it minimally toxic to mammalian cells that contain cholesterol instead.[4][5]
Q3: Is this compound effective against bacteria?
A3: No, this compound is not effective against bacteria or viruses.[6] Its mode of action is specific to fungi as it targets ergosterol, a component of fungal cell membranes that is absent in bacteria.[6]
Q4: What is the recommended working concentration of this compound for cell culture?
A4: A general starting point for the working concentration of this compound in cell culture media is between 2.5 to 10 µg/mL.[4] However, the optimal concentration can vary depending on the specific cell line and the potential fungal contaminants. It is always recommended to perform a cytotoxicity assay to determine the optimal non-toxic concentration for your particular experimental setup.[4]
Q5: At what pH is this compound most stable?
A5: Aqueous solutions or suspensions of this compound are most stable within a pH range of 5 to 9.[6] Exposure to extreme pH levels (<3 or >9), light, high temperatures, and heavy metals can cause degradation.[6]
Troubleshooting Guides
Issue 1: Inconsistent results in the outer wells of the microplate.
Possible Cause: Evaporation and temperature gradients leading to the edge effect.
Troubleshooting Steps:
-
Create a Humidity Barrier: Fill the outer wells of the microplate with sterile water, media, or 0.5% agarose (B213101) to act as a buffer and minimize evaporation from the experimental wells.[7]
-
Use a Low Evaporation Lid: Utilize microplate lids with condensation rings, as they are designed to reduce fluid loss.[1][2]
-
Seal the Plate: For biochemical assays, use a clear or foil sealing tape. For cell-based assays, a sterile, breathable sealing tape that allows for gas exchange is recommended.[1][2]
-
Optimize Incubation:
-
Randomize Plate Layout: If possible, randomize the placement of samples and controls across the plate to mitigate the systematic bias introduced by the edge effect.[11]
Issue 2: Fungal contamination in the microplate wells.
Possible Cause: Introduction of fungal spores during experimental setup.
Troubleshooting Steps:
-
Aseptic Technique: Strictly follow aseptic techniques during all stages of the experiment, including media preparation, cell seeding, and compound addition.
-
Prophylactic Use of this compound: Add this compound to the cell culture medium at a pre-determined, non-toxic concentration to prevent fungal growth.
-
Prepare this compound Stock Solution Correctly: this compound has low water solubility.[12] Prepare a stock solution in a suitable solvent like DMSO.[4][5]
-
Ensure Homogenous Mixture: When adding the this compound stock solution to the culture medium, mix thoroughly to ensure an even distribution.[6]
Issue 3: Reduced cell viability or altered cell morphology after adding this compound.
Possible Cause: this compound concentration is too high for the specific cell line.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Determine the optimal, non-toxic concentration of this compound for your specific cell line by performing a dose-response experiment.
-
Prepare Fresh Dilutions: Ensure that the this compound stock solution is properly diluted to the desired final concentration in the culture medium.
-
Check Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure that the final concentration of the solvent in the culture medium is not toxic to the cells.
Data Summary
Table 1: Recommended this compound Concentrations for Fungal Inhibition
| Fungal Species | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |
| Molds (general) | 0.5 - 6.0 |
| Yeasts (general) | 1.0 - 5.0 |
| Aspergillus fumigatus | 2.0 |
| Candida albicans | 1.0 - 5.0 |
| Penicillium spp. | 0.5 - 6.0 |
| Saccharomyces cerevisiae | 1.0 - 5.0 |
Data sourced from BenchChem Application Notes.[5]
Table 2: Troubleshooting Summary for Edge Effects
| Symptom | Possible Cause | Recommended Solution |
| Lower volumes in outer wells | Evaporation | Fill outer wells with sterile liquid (water or media). Use a low evaporation lid or sealing tape. Increase incubator humidity to >95%.[1][2][7][8] |
| Inconsistent cell growth between inner and outer wells | Temperature Gradient | Allow the plate to equilibrate at room temperature for 15-60 minutes before incubation.[9][10] Avoid stacking plates in the incubator. |
| High variability in assay readout in perimeter wells | Edge Effect | In addition to the above, consider not using the outer wells for experimental samples. If this is not feasible, implement a randomized plate layout to distribute the effect across different experimental groups.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, light-protecting microcentrifuge tubes
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube.[5]
-
Add 1 mL of cell culture grade DMSO to the tube.[5]
-
Vortex until the this compound is completely dissolved. Gentle warming at 37°C for 10 minutes may aid dissolution.[5]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, light-protecting microcentrifuge tube.[5]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5]
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Prophylactic Use of this compound in Cell Culture
Materials:
-
Complete cell culture medium
-
This compound stock solution (10 mg/mL in DMSO)
Procedure:
-
Thaw a fresh aliquot of the this compound stock solution at room temperature.[4]
-
Determine the desired final concentration of this compound in the culture medium (e.g., 5 µg/mL).
-
Calculate the volume of the this compound stock solution needed. For example, to prepare 100 mL of medium with a final this compound concentration of 5 µg/mL from a 10 mg/mL stock: (10,000 µg/mL) * V1 = (5 µg/mL) * (100 mL) V1 = 0.05 mL or 50 µL
-
Add the calculated volume of the this compound stock solution to the complete culture medium.[4]
-
Mix the medium thoroughly by gentle inversion.[4]
-
Use this this compound-containing medium for all subsequent media changes.[4]
Visualizations
Caption: Workflow for a microplate assay incorporating strategies to mitigate edge effects and prevent fungal contamination with this compound.
References
- 1. Three Ways To Reduce Microplate Edge Effect | Microplate Assays [wellplate.com]
- 2. youtube.com [youtube.com]
- 3. The edge effect in microplate assays [wakoautomation.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Beating the edge effect | Laboratory News [labnews.co.uk]
- 8. Reducing the edge effect - Advancing Cell Culture [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. How to reduce edge effects in cell-based high-throughput experiments? - Biology Stack Exchange [biology.stackexchange.com]
- 11. “Avoiding the Edge Effect – How to increase reproducibility of in vitro microplate experiments?” - paasp network [paasp.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
impact of media composition on natamycin antifungal activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of media composition on the antifungal activity of natamycin (B549155).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a polyene macrolide antifungal agent that functions by binding specifically and irreversibly to ergosterol (B1671047), a primary sterol present in the fungal cell membrane.[1][2] This binding disrupts membrane integrity and inhibits amino acid and glucose transport, which ultimately leads to the cessation of fungal growth.[1][2] Unlike some other polyenes, this compound does not create pores in the membrane but rather inhibits processes such as vacuole fusion.[3] This targeted action against ergosterol, which is absent in bacterial cell membranes, accounts for its selective toxicity towards fungi.[1]
Q2: How does the pH of the experimental medium affect this compound's stability and activity?
A2: The pH of the medium is a critical factor influencing this compound's stability and antifungal efficacy. This compound is most stable in a pH range of 5.0 to 7.5.[4] Outside of this range, its stability decreases significantly. Below pH 3, the glycosidic bond of this compound is hydrolyzed, and above pH 9, the lactone ring is saponified, leading to inactive degradation products.[5] The optimal pH for antifungal activity can be species-dependent. For instance, this compound shows higher activity against Aspergillus fumigatus at pH 5.6 compared to pH 3.5, whereas for some foodborne fungi like Aspergillus flavus, higher activity is observed at the more acidic pH of 3.5.[6][7]
Q3: Can components of the culture medium, such as lipids and proteins, interfere with this compound's activity?
A3: Yes, components of the culture medium can interact with this compound and modulate its antifungal activity. Since this compound's target, ergosterol, is a lipid, the presence of other lipids in the medium could potentially lead to non-specific binding, reducing the effective concentration of this compound available to interact with the fungal cells. Similarly, proteins in the medium, such as serum albumin, can bind to this compound, which may affect its availability and efficacy.[8][9] The extent of this impact can depend on the specific lipid or protein and its concentration.
Q4: What are the recommended solvents for preparing this compound stock solutions?
A4: this compound has low aqueous solubility (approximately 40 µg/mL).[1] Therefore, for experimental purposes, it is recommended to prepare high-concentration stock solutions in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or methanol (B129727).[10] When using a co-solvent, it is crucial to include a solvent control in the experiment to ensure that the final concentration of the solvent in the assay does not affect fungal growth.
Q5: How should this compound solutions be stored to ensure stability?
A5: this compound is sensitive to light, especially UV radiation, which can cause rapid degradation.[4] Therefore, all solutions containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil. Aqueous solutions and suspensions are most stable at a pH between 5 and 9 and should be stored in the dark. For short-term storage, refrigeration at 4°C is recommended. For longer-term storage, it is best to store the stock solution in an appropriate solvent at -20°C or below and to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability or Inconsistent Minimum Inhibitory Concentration (MIC) Values
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Inoculum Density | The density of the fungal inoculum is critical for reproducible MIC results. Ensure that the inoculum is standardized using a spectrophotometer or hemocytometer to achieve a consistent cell or spore concentration across all experiments. Follow established guidelines such as those from the Clinical and Laboratory Standards Institute (CLSI) M38-A2. |
| Improper this compound Stock Solution Preparation | Due to its low aqueous solubility, ensure that the this compound stock solution in DMSO or methanol is fully dissolved before making serial dilutions. Visually inspect for any precipitates. |
| Degradation of this compound | Prepare this compound solutions fresh for each experiment whenever possible. If stored, ensure they are protected from light and stored at the appropriate temperature. Avoid repeated freeze-thaw cycles of stock solutions. |
| pH Fluctuation in the Medium | The metabolic activity of the fungus can alter the pH of the culture medium during incubation. Use a well-buffered medium (e.g., RPMI-1640 with MOPS buffer) to maintain a stable pH throughout the experiment. |
| Interaction with Media Components | Complex media with high lipid or protein content may interfere with this compound. If inconsistent results are observed in complex media, consider performing a control experiment in a minimal, defined medium to assess baseline activity. |
Issue 2: No Fungal Growth in the Growth Control Well
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-viable Inoculum | Ensure the fungal culture is healthy and in the correct growth phase for inoculum preparation. Perform a viability check of the inoculum by plating a small aliquot on appropriate agar (B569324) medium. |
| Improper Incubation Conditions | Verify that the incubator temperature and atmospheric conditions are optimal for the growth of the specific fungal species being tested. |
| Expired or Improperly Prepared Medium | Check the expiration date of the culture medium and its components. Ensure that the medium was prepared and sterilized correctly. |
Issue 3: Contamination in the Sterility Control Well
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents or Equipment | Ensure all reagents (media, saline, etc.) and equipment (pipettes, plates) are sterile. Prepare all solutions and perform all manipulations under aseptic conditions in a laminar flow hood. |
| Poor Aseptic Technique | Review and reinforce proper aseptic techniques for all personnel involved in the experiments. |
Data Presentation: Impact of Media Composition on this compound MIC
The following tables summarize the expected qualitative and potential quantitative impact of media components on the Minimum Inhibitory Concentration (MIC) of this compound against common fungal species. Note: The quantitative data presented here are illustrative examples based on literature findings and should be confirmed experimentally.
Table 1: Effect of pH on this compound MIC (µg/mL)
| Fungal Species | pH 3.5 | pH 5.6 | pH 7.0 | pH 8.5 |
| Aspergillus fumigatus | 16 | 4 | 8 | 16 |
| Aspergillus flavus | 4 | 8 | 8 | 16 |
| Penicillium expansum | 2 | 4 | 4 | 8 |
| Candida albicans | 8 | 2 | 2 | 4 |
Data are hypothetical and based on qualitative descriptions in the literature indicating varied pH optima for different species.[6][7]
Table 2: Potential Impact of Lipid Concentration on this compound MIC (µg/mL) in a Defined Medium (pH 6.5)
| Fungal Species | 0% Lipid (Control) | 1% Olive Oil | 5% Olive Oil |
| Candida albicans | 2 | 4 | 8 |
| Cryptococcus neoformans | 1 | 2 | 4 |
This table illustrates the potential for lipids in the medium to increase the apparent MIC of this compound due to non-specific binding.
Table 3: Potential Impact of Protein Concentration on this compound MIC (µg/mL) in a Defined Medium (pH 7.0)
| Fungal Species | 0% BSA (Control) | 1% BSA | 4% BSA |
| Candida albicans | 2 | 4 | 16 |
| Aspergillus fumigatus | 4 | 8 | 32 |
This table illustrates the potential for proteins like Bovine Serum Albumin (BSA) to increase the apparent MIC of this compound due to binding interactions.[8][9]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Determining this compound MIC (Adapted from CLSI M38-A2)
This protocol outlines the standardized method for determining the MIC of this compound against filamentous fungi.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with 3-(N-morpholino)propanesulfonic acid (MOPS)
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate
-
Sterile saline with 0.05% Tween 80
-
Spectrophotometer
-
Hemocytometer
Procedure:
-
This compound Stock Solution Preparation: Dissolve this compound in DMSO to a final concentration of 1280 µg/mL.
-
Inoculum Preparation:
-
Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation is observed.
-
Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension with RPMI-1640 medium to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.
-
-
Plate Preparation:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the 1280 µg/mL this compound working solution to well 1.
-
Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Well 12 serves as the growth control (medium and inoculum only).
-
Incubation: Incubate the plate at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is a complete inhibition of visible growth compared to the growth control.
Protocol 2: Investigating the Effect of Lipid Concentration on this compound MIC
This protocol is designed to assess how the presence of lipids in the culture medium affects this compound's antifungal activity.
Materials:
-
All materials from Protocol 1
-
Sterile lipid source (e.g., olive oil, cholesterol)
-
Surfactant (e.g., Tween 80) to emulsify the lipid in the medium
Procedure:
-
Medium Preparation: Prepare RPMI-1640 medium with varying concentrations of the lipid (e.g., 0%, 0.5%, 1%, 2%, 5%). A small amount of a sterile, non-fungistatic surfactant may be required to create a stable emulsion. Prepare a separate set of media for each lipid concentration to be tested.
-
Follow Protocol 1: Perform the broth microdilution assay as described in Protocol 1, using the lipid-containing media for all dilutions and for the growth control.
-
Data Analysis: Determine the MIC of this compound at each lipid concentration. Compare the MIC values to assess the impact of the lipid on this compound's efficacy.
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to ergosterol in the fungal cell membrane, inhibiting nutrient transport and leading to cell death.
Experimental Workflow for MIC Determination
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Troubleshooting Logic for Inconsistent MIC Results
Caption: A logical flowchart for troubleshooting sources of variability in this compound MIC assays.
References
- 1. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Physiochemical Characterization of Lipidic Nanoformulations Encapsulating the Antifungal Drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Influence of serum protein binding on the in vitro activity of anti-fungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bates.alma.exlibrisgroup.com [bates.alma.exlibrisgroup.com]
long-term stability and storage conditions for natamycin solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and optimal storage conditions for natamycin (B549155) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound powder?
A1: For long-term stability, it is recommended to store this compound powder, which is typically the stable trihydrate form, in airtight containers at refrigerated temperatures between 2°C and 8°C (36°F and 46°F).[1] While storage at room temperature for several years results in only a few percent loss of activity, refrigeration is the ideal condition to minimize potential degradation.[1][2] The anhydrous form of this compound is unstable and should not be stored at room temperature, as it can lose significant activity in a short period.[2][3]
Q2: How should I store aqueous solutions or suspensions of this compound?
A2: Aqueous solutions and suspensions of this compound should be stored at refrigerated temperatures (e.g., 4°C or 39°F) and protected from light.[1] An aqueous solution of this compound (20 mg/L) was found to be stable for up to 14 days when stored in the dark at 4°C.[4][5] For ophthalmic suspensions, storage between 2-24°C (36-75°F) is recommended, with precautions to prevent freezing and exposure to excessive heat and light.[1]
Q3: What is the optimal pH range for the stability of this compound in aqueous solutions?
A3: this compound is most stable in a pH range of 5 to 9.[1][2][3] The stability of a this compound suspension significantly decreases at pH values lower than 3 and higher than 9.[1][2] Most food products have a pH between 4 and 7, which falls within the stable range for this compound.[1]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is highly sensitive to ultraviolet (UV) radiation and can also be degraded by fluorescent light.[1][3][6] Exposure to UV light leads to the rapid destruction and inactivation of this compound.[1][2][3] For instance, an aqueous solution of this compound (20 mg/L) was completely degraded after 24 hours of exposure to 1000 lux fluorescent lighting at 4°C.[4][5] Therefore, it is critical to store this compound, both as a solid and in solution, in light-protected containers (e.g., amber vials).[1][7]
Q5: What are the main degradation pathways for this compound?
A5: The primary degradation pathways for this compound are influenced by pH and light.
-
Acidic Conditions (pH < 3): The glycosidic bond is hydrolyzed, splitting off the mycosamine (B1206536) sugar moiety to form an unstable aglycone.[2][3][8] This can then form dimers.[2][8][9]
-
Alkaline Conditions (pH > 9): The lactone ring is saponified, forming the biologically inactive natamycoic acid.[2][4][8][10]
-
Photodegradation: Exposure to UV light leads to complex reactions, including isomerization and epoxide ring-opening, resulting in various degradation products.[3][6]
-
Oxidation: this compound is susceptible to oxidative degradation, which can be accelerated by oxygen, peroxides, and certain metal ions (e.g., Fe³⁺, Ni²⁺, Cr³⁺).[2][3]
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Loss of Antifungal Activity | Improper Storage: The solution was stored at room temperature or exposed to light. | Prepare a fresh solution and store it at 2-8°C in a light-protected container (e.g., an amber vial).[1] |
| Incorrect pH: The pH of the solution is outside the optimal range of 5-9. | Adjust the pH of the solution to be within the 5-9 range. This compound degrades rapidly at extreme pH values.[1][2] | |
| Presence of Contaminants: The solution may be contaminated with oxidizing agents or heavy metals. | Use high-purity water and reagents. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.[2] | |
| Precipitation or Cloudiness in Solution | Low Solubility: this compound has low aqueous solubility (~30-100 mg/L at room temperature).[11] | Ensure the concentration is not above its solubility limit at the given temperature and pH. For higher concentrations, a suspension is expected. The use of co-solvents or cyclodextrins can enhance solubility.[11][12] |
| pH Shift: A change in pH could have reduced its solubility. | Verify and adjust the pH to be within the 5-9 stability range.[1][2] | |
| Color Change (e.g., Yellowing) | Degradation: The solution has started to degrade due to exposure to light, heat, or extreme pH. | Discard the solution and prepare a fresh batch, ensuring proper storage and handling procedures are followed.[1][7] |
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Effect of pH and Temperature on this compound Stability in Aqueous Solutions
| pH | Temperature | Stability/Observations | Reference(s) |
| < 3 | Ambient | Rapid degradation; hydrolysis of the glycosidic bond. | [2][3][8] |
| 5 - 9 | Ambient | Optimal stability range. | [1][2][3] |
| > 9 | Ambient | Rapid degradation; saponification of the lactone ring. | [2][4][10] |
| 50°C | Neutral pH | Can be tolerated for several days in an aqueous suspension without noticeable effects. | [2] |
| 100°C | Neutral pH | Can withstand for a few hours with only a slight decrease in activity. | [1][2][13] |
| 121°C | Neutral pH | Complete inactivation occurs after 30 minutes. | [3][4] |
Table 2: Degradation of this compound Under Stress Conditions
| Stress Condition | Duration | % Degradation | Degradation Products | Reference(s) |
| Acidic (0.01 N HCl) | 4 hours | 8.62% | Mycosamine, Apothis compound, Natamycinolidediol | [3][4] |
| Alkaline (0.01 N NaOH) | 4 hours | 9.18% | Natamycoic acid | [3][4] |
| Oxidative (15% H₂O₂) | 4 hours | 24.13% | Oxidized derivatives | [3][4] |
| Photolytic (Sunlight) | Not specified | 29.41% | Isomers, Epoxide ring-opening products | [3] |
| Photolytic (1000 lux fluorescent light, 4°C) | 24 hours | Complete | Various photoproducts | [1][4][5] |
| Aqueous Solution (Dark, 4°C) | 14 days | ~7.8% | Not specified | [3][4][5] |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general HPLC method for the quantitative analysis of this compound, suitable for stability studies.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of phosphate (B84403) buffer (pH 5.5) and acetonitrile (B52724) (e.g., 70:30 v/v).[14][15]
-
Injection Volume: 20 µL.
-
-
Preparation of Standard Solutions:
-
Preparation of Sample Solutions:
-
Dilute the this compound solution under investigation with the mobile phase to a concentration that falls within the linear range of the calibration curve.
-
-
Analysis:
-
Inject the standard solutions to establish a calibration curve by plotting peak area versus concentration.
-
Inject the test samples.
-
Quantify the this compound concentration in the test samples by comparing their peak areas to the calibration curve.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
-
Visualizations
Caption: Experimental workflow for a this compound stability study.
Caption: Troubleshooting decision tree for loss of this compound activity.
References
- 1. benchchem.com [benchchem.com]
- 2. chihonbio.com [chihonbio.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound: a natural preservative for food applications—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Towards elucidating the solar instability of the anti-fungal food preservative this compound: insights from spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP03071D [pubs.rsc.org]
- 7. Page loading... [guidechem.com]
- 8. fao.org [fao.org]
- 9. New high-molecular decomposition products of this compound (pimaricin) with intact lactone-ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 11. benchchem.com [benchchem.com]
- 12. WO2004105491A1 - Stable aqueous solution of this compound fungicide - Google Patents [patents.google.com]
- 13. This compound | 7681-93-8 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Determination of this compound in Turkish Yoghurt - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Natamycin and Amphotericin B on Fungal Cell Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the effects of two prominent polyene antifungal agents, Natamycin and Amphotericin B, on fungal cell membranes. The information presented is curated from experimental data to assist researchers and drug development professionals in understanding the distinct mechanisms of action and performance of these compounds.
Introduction
This compound and Amphotericin B are both polyene macrolide antifungals that target ergosterol (B1671047), an essential sterol component of fungal cell membranes.[1] While they share a common target, their mechanisms of action and the resulting effects on membrane integrity differ significantly. Amphotericin B has been a cornerstone in treating severe systemic fungal infections for decades, known for its potent fungicidal activity but also for its considerable toxicity.[1] this compound is primarily used as a topical treatment, particularly for fungal keratitis, and is also widely used as a food preservative due to its favorable safety profile.[1] This guide delves into the experimental evidence that elucidates their contrasting interactions with the fungal cell membrane.
Mechanism of Action: A Tale of Two Polyenes
The primary distinction between this compound and Amphotericin B lies in how they interact with ergosterol and the subsequent consequences for the fungal cell membrane.
Amphotericin B: The Pore-Former
Amphotericin B is widely recognized for its ability to form pores or channels in fungal cell membranes.[1] This action is dependent on its binding to ergosterol. The formation of these pores disrupts the membrane's permeability, leading to the leakage of essential intracellular components, such as potassium ions and other small molecules.[1] This disruption of ionic gradients and loss of cellular contents ultimately results in fungal cell death. Some studies also suggest that Amphotericin B can induce an oxidative burst within the fungal cell, contributing to its fungicidal activity.[1]
This compound: The Non-Permeabilizing Binder
In contrast to Amphotericin B, this compound binds specifically to ergosterol but does not form pores or significantly increase membrane permeability.[1] Instead of causing leakage, this compound's binding to ergosterol is thought to inhibit the function of membrane-embedded proteins, such as those involved in nutrient transport.[1] This leads to a fungistatic effect, arresting fungal growth without causing immediate cell lysis. Studies have shown that this compound can inhibit the fusion of vacuoles, a process known to be dependent on ergosterol, further highlighting its non-lytic mechanism of action.[1]
Data Presentation
The following tables summarize the comparative performance of this compound and Amphotericin B based on experimental data.
Table 1: General Comparison of Properties
| Feature | This compound | Amphotericin B |
| Primary Mechanism | Binds to ergosterol, inhibiting membrane protein function.[1] | Binds to ergosterol, forming pores in the membrane.[1] |
| Membrane Permeabilization | Does not cause significant membrane permeabilization or leakage.[1] | Causes significant leakage of ions and cellular contents.[1] |
| Mode of Action | Primarily fungistatic.[1] | Primarily fungicidal.[1] |
| Toxicity Profile | Generally low toxicity.[1] | Significant dose-dependent toxicity (e.g., nephrotoxicity).[1] |
| Clinical Use | Primarily topical (e.g., fungal keratitis) and as a food preservative.[1] | Systemic treatment of severe fungal infections.[1] |
Table 2: Comparative In Vitro Antifungal Activity (MIC in µg/mL)
The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.[1] The following table summarizes the MIC ranges of this compound and Amphotericin B against several clinically relevant fungal species.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | References |
| Candida albicans | 1 - 8 | 0.125 - 2 | [1] |
| Aspergillus fumigatus | 4 - 16 | 0.5 - 2 | [1] |
| Fusarium solani | 2 - 16 | 1 - 8 | [1] |
| Aspergillus flavus | 32 - 64 | 0.5 - 4 | [1] |
| Candida glabrata | 1 - 16 | 0.25 - 2 | [1] |
| Candida krusei | 2 - 32 | 0.5 - 4 | [1] |
Note: MIC values can vary depending on the specific strain and the testing methodology used.[1]
Experimental Protocols for Membrane Permeability Assessment
To experimentally validate the differential effects of this compound and Amphotericin B on fungal cell membrane integrity, two key assays are commonly employed: the potassium leakage assay and the hemolysis assay.[1]
Potassium (K+) Leakage Assay
This assay directly measures the integrity of the fungal cell membrane by quantifying the leakage of intracellular potassium ions into the surrounding medium upon exposure to an antifungal agent.[1]
Experimental Protocol:
-
Fungal Cell Preparation:
-
Culture the desired fungal species (e.g., Saccharomyces cerevisiae or Candida albicans) in an appropriate liquid medium to the mid-logarithmic growth phase.[1]
-
Harvest the cells by centrifugation.
-
Wash the cells twice with a low-potassium buffer (e.g., MES-Tris buffer) to remove any extracellular potassium.[1]
-
Resuspend the cells in the same low-potassium buffer to a specific cell density.
-
-
Treatment with Antifungal Agents:
-
Aliquots of the fungal cell suspension are incubated with varying concentrations of this compound, Amphotericin B, or a vehicle control.
-
A positive control for maximum potassium release, such as a cell-lysing agent (e.g., nisin or heat treatment), should be included.
-
-
Measurement of Potassium Leakage:
-
At specified time intervals, samples are taken from each treatment group and centrifuged to pellet the fungal cells.
-
The supernatant, containing the extracellular potassium, is carefully collected.
-
The potassium concentration in the supernatant is measured using an ion-selective electrode or atomic absorption spectrophotometry.
-
-
Data Analysis:
-
The amount of potassium released is expressed as a percentage of the total intracellular potassium, which is determined from the positive control sample.
-
Plot the percentage of potassium leakage versus the drug concentration.
-
Hemolysis Assay
The hemolysis assay provides an indirect measure of a compound's membrane-disrupting activity by assessing its ability to lyse red blood cells (RBCs).[1] While RBCs have cholesterol instead of ergosterol in their membranes, this assay is useful for evaluating the general membrane toxicity of antifungal agents.[1]
Experimental Protocol:
-
Red Blood Cell (RBC) Preparation:
-
Obtain fresh whole blood (e.g., from a sheep or human donor) containing an anticoagulant.
-
Wash the RBCs three times with sterile phosphate-buffered saline (PBS) by repeated centrifugation and resuspension to remove plasma and buffy coat.[1]
-
Prepare a final suspension of RBCs in PBS at a specific concentration (e.g., 2% v/v).[1]
-
-
Treatment with Antifungal Agents:
-
In a 96-well plate, serially dilute this compound and Amphotericin B in PBS.
-
Add the RBC suspension to each well containing the antifungal dilutions.
-
Include a negative control (RBCs in PBS only) and a positive control for 100% hemolysis (RBCs in a hypotonic solution or with a detergent like Triton X-100).[1]
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).[1]
-
After incubation, centrifuge the plate to pellet the intact RBCs.
-
Carefully transfer the supernatant to a new plate.
-
Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).[1]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100.[1]
-
Plot the percentage of hemolysis versus the drug concentration.
-
Conclusion
The comparative study of this compound and Amphotericin B reveals two distinct strategies for targeting ergosterol in fungal cell membranes. Amphotericin B's potent, pore-forming mechanism leads to rapid fungal cell death but is associated with higher toxicity.[1] In contrast, this compound's non-permeabilizing, function-inhibiting mechanism results in a fungistatic effect with a more favorable safety profile.[1] This fundamental difference in their interaction with the fungal cell membrane underpins their respective clinical applications and toxicological profiles. For researchers and drug developers, understanding these nuances is crucial for the rational design of new antifungal therapies and for selecting the appropriate agent for a given application.
References
A Comparative Guide to the Efficacy of Natamycin and Nystatin Against Oral Candida Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two polyene antifungal agents, natamycin (B549155) and nystatin (B1677061), against common Candida species implicated in oral candidiasis. The information presented is supported by in vitro experimental data to assist researchers and drug development professionals in their evaluation of these compounds.
Introduction
Oral candidiasis, commonly known as thrush, is an opportunistic fungal infection of the mucous membranes of the mouth, predominantly caused by species of the genus Candida. Candida albicans is the most frequent causative agent, but other species such as C. glabrata, C. tropicalis, and C. krusei are also significant pathogens, particularly in immunocompromised individuals. This compound and nystatin are both polyene macrolide antifungals that target the fungal cell membrane, but their mechanisms of action and in vitro efficacy can vary. This guide aims to provide a direct comparison of their performance based on available experimental data.
Mechanism of Action
Both this compound and nystatin exert their antifungal effects by binding to ergosterol (B1671047), a primary sterol component of the fungal cell membrane. However, the downstream consequences of this binding differ significantly.
Nystatin: Upon binding to ergosterol, nystatin molecules aggregate to form pores or channels in the fungal cell membrane.[1] This disrupts the membrane's integrity, leading to the leakage of essential intracellular ions, particularly potassium (K+), which results in fungal cell death.[1] This mechanism makes nystatin both fungistatic at lower concentrations and fungicidal at higher concentrations.
This compound: In contrast, this compound's interaction with ergosterol does not lead to the formation of pores or increased membrane permeability.[1] Instead, it is understood to inhibit fungal growth by preventing the fusion of vesicles with the cell membrane, thereby disrupting crucial cellular processes like nutrient transport.[1] This mode of action is primarily fungistatic.
Data Presentation: In Vitro Efficacy
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound and nystatin against various oral Candida species, compiled from multiple sources. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism, while MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
| Candida Species | This compound MIC (µg/mL) | Nystatin MIC (µg/mL) | This compound MFC (µg/mL) | Nystatin MFC (µg/mL) |
| C. albicans | 1.56[2] | 0.383 - 2 | 12.5 - 200.0[3] | 0.5 - 64[4] |
| C. glabrata | Data less available | 0.625 - 1.25[1] | Data less available | 0.5 - 64[4] |
| C. tropicalis | Data less available | 0.248 - 1.25 | Data less available | 0.5 - 64[4] |
| C. krusei | Data less available | 2 - 8[1] | Data less available | 0.5 - 64[4] |
| C. parapsilosis | Data less available | 0.443 - 4 | Data less available | 0.5 - 64[4] |
Note: Direct comparative studies for MFC values are limited. The provided ranges are based on available data for each compound individually.
Experimental Protocols
The following protocols describe the standard methodologies used to determine the MIC and MFC values presented in this guide.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (CLSI M27-A3)
This method is a standardized procedure for testing the in vitro susceptibility of yeasts to antifungal agents.
-
Preparation of Antifungal Stock Solutions:
-
This compound and nystatin are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create high-concentration stock solutions.
-
Serial two-fold dilutions of each antifungal agent are prepared in RPMI 1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS) in 96-well microtiter plates.
-
-
Inoculum Preparation:
-
Candida species are cultured on Sabouraud Dextrose Agar (B569324) for 24-48 hours at 35°C.
-
A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
The inoculum is further diluted in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the prepared yeast suspension.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included on each plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MIC Reading:
-
The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control well. This can be assessed visually or with a spectrophotometer.
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is determined as a secondary step after the MIC has been established.
-
Subculturing:
-
Following the MIC reading, a small aliquot (typically 10-20 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC).
-
The aliquot is subcultured onto a sterile Sabouraud Dextrose Agar plate.
-
-
Incubation:
-
The agar plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control subcultures.
-
-
MFC Reading:
-
The MFC is the lowest concentration of the antifungal agent that results in no growth or a significant reduction in the number of colonies (≥99.9%) compared to the initial inoculum count.
-
Summary and Conclusion
Both this compound and nystatin demonstrate in vitro activity against a range of oral Candida species. Nystatin generally exhibits lower MIC values and has demonstrated fungicidal activity. This compound, while having a primarily fungistatic mechanism, is also effective at low concentrations. The development of resistance to both agents is considered rare.[1]
The choice between this compound and nystatin for research or drug development purposes may depend on the specific Candida species being targeted, the desired mechanism of action (fungicidal vs. fungistatic), and the formulation being considered. While in vitro data provides a valuable baseline, further clinical studies are essential to determine the comparative in vivo efficacy and safety of these two agents for the treatment of oral candidiasis.[1] Other antifungal agents, such as miconazole (B906) and fluconazole, may show higher cure rates in certain patient populations.[1]
References
Synergistic Antifungal Effects of Natamycin and Fluconazole: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of combining natamycin (B549155), a polyene antifungal, with fluconazole (B54011), a triazole antifungal agent. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the development of more effective antifungal combination therapies. This document summarizes available experimental data, details relevant methodologies, and visualizes the underlying mechanisms of action.
Executive Summary
The combination of this compound and fluconazole has demonstrated enhanced efficacy in clinical settings, particularly in the treatment of fungal keratitis, suggesting a synergistic or additive relationship. While direct in vitro studies quantifying the synergy of this specific pairing are limited, data from combinations with other azoles, such as voriconazole (B182144), show significant synergistic potential against a range of fungal pathogens. This guide explores the mechanistic basis for this synergy, presents available clinical and in vitro data, and provides detailed experimental protocols for further research.
Data Presentation: A Comparative Analysis
The following tables summarize the clinical outcomes of this compound and fluconazole combination therapy and the in vitro synergistic effects of this compound with the closely related azole, voriconazole.
Table 1: Clinical Efficacy of this compound and Fluconazole Combination Therapy in Fungal Keratitis
| Study / Cohort | Treatment Group | Control Group (this compound Monotherapy) | Outcome Measure | Key Findings |
| Sun et al. (2013) [1][2] | 5% this compound + 0.2% Fluconazole | - | Healing Rate (Non-severe cases) | 95.8% healed in the combination group.[1][2] |
| Healing Rate (Severe cases) | 29.3% healed in the combination group.[1][2] | |||
| A prospective, randomized, clinical study (2019) [3] | 5% this compound + 0.3% Fluconazole | 5% this compound | Overall Efficacy Rate | 82% in the combination group vs. 33% in the monotherapy group (P < 0.0001).[3] |
| Healed Patients | 42% in the combination group vs. 6% in the monotherapy group.[3] |
Table 2: In Vitro Synergistic Effects of this compound in Combination with Voriconazole (as a proxy for Fluconazole) against Various Fungal Species
| Fungal Species | Number of Isolates | Percentage of Synergy (FICI ≤ 0.5) | Reference |
| Fusarium spp. | 20 | 70% | [4] |
| Candida spp. | 6 | 33.3% | [5] |
| Curvularia spp. | 13 | 23.1% | [5] |
| Aspergillus spp. | 9 | 22.2% | [5] |
Note: The Fractional Inhibitory Concentration Index (FICI) is a standard measure of drug interaction. An FICI of ≤ 0.5 indicates synergy, > 0.5 to ≤ 4.0 indicates an additive or indifferent interaction, and > 4.0 indicates antagonism.
It is important to note that one in vitro study has suggested potential antagonism between this compound and azoles, including fluconazole, against Fusarium species. This highlights the need for further research to clarify the nature of the interaction between these two agents against a broader range of fungal isolates.
Proposed Mechanism of Synergy
The synergistic interaction between this compound and fluconazole is believed to stem from their distinct yet complementary mechanisms of action, both targeting the integrity of the fungal cell membrane through its essential component, ergosterol (B1671047).
Fluconazole's Primary Action: Fluconazole inhibits the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, specifically converting lanosterol (B1674476) to ergosterol. By blocking this step, fluconazole depletes the fungal cell membrane of ergosterol and leads to the accumulation of toxic sterol precursors, thereby weakening the membrane.
This compound's Primary Action: this compound, a polyene, directly binds to ergosterol within the fungal cell membrane. This binding disrupts membrane-dependent processes such as vacuolar fusion and nutrient transport, ultimately inhibiting fungal growth.
The Synergistic "Two-Hit" Hypothesis:
-
Initial Weakening by Fluconazole: Fluconazole first inhibits the synthesis of new ergosterol, compromising the structural integrity of the fungal cell membrane.
-
Enhanced this compound Binding: The altered and weakened cell membrane may then allow this compound to bind more effectively to the remaining ergosterol, leading to a more profound disruption of membrane function and a more potent antifungal effect than either agent could achieve alone.
Caption: Proposed synergistic mechanism of this compound and fluconazole.
Experimental Protocols
Checkerboard Broth Microdilution Assay
The checkerboard assay is the standard method for determining the in vitro interaction between two antimicrobial agents. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Antifungal Stock Solutions:
-
Prepare stock solutions of this compound and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide) at a concentration at least 10 times the highest final concentration to be tested.
2. Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for the required incubation period.
-
Prepare a fungal suspension in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
3. Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Dispense 50 µL of RPMI 1640 medium into each well.
-
Create serial twofold dilutions of this compound along the y-axis (rows) and fluconazole along the x-axis (columns).
-
This creates a matrix of wells with varying concentrations of both drugs.
-
Include a row and a column with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs).
-
Designate wells for a growth control (no drug) and a sterility control (no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).
-
Incubate the plate at 35°C for 24-48 hours.
5. Reading the Results:
-
The MIC is determined as the lowest concentration of the drug(s) that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity compared to the growth control).
6. Calculation of the Fractional Inhibitory Concentration Index (FICI):
-
The FICI is calculated using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of Fluconazole in combination / MIC of Fluconazole alone)
-
The interaction is interpreted as follows:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
Caption: Experimental workflow for the checkerboard assay.
Conclusion
The available evidence strongly suggests a beneficial interaction between this compound and fluconazole, particularly in clinical applications for fungal keratitis. While in vitro data for this specific combination is not extensive, the synergistic effects observed with other azoles provide a solid rationale for their combined use. The proposed "two-hit" mechanism on ergosterol homeostasis offers a plausible explanation for the enhanced antifungal activity. Further in vitro studies using the checkerboard method are warranted to definitively quantify the synergistic, additive, or indifferent interactions against a wider array of fungal pathogens. Such research will be pivotal in optimizing combination therapies to combat the growing challenge of antifungal resistance.
References
- 1. Combined application of 5% this compound and 0.2% fluconazole for the treatment of fungal keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.amegroups.cn [cdn.amegroups.cn]
- 3. ijss-sn.com [ijss-sn.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro synergy of this compound and voriconazole against clinical isolates of Fusarium, Candida, Aspergillus and Curvularia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Natamycin Quantification in Biological Samples
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of natamycin (B549155) in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of various validated HPLC methods, presenting their performance data and detailed experimental protocols to aid in selecting the most appropriate method for specific research needs.
Comparison of HPLC Method Performance
The selection of an HPLC method for this compound quantification is a critical decision that influences the sensitivity, selectivity, and robustness of the analytical results. The following table summarizes the key performance parameters of three distinct validated HPLC methods, including two Reverse-Phase HPLC (RP-HPLC) methods with UV/Diode Array Detection (DAD) and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
| Parameter | Method 1: RP-HPLC with C18 Column | Method 2: RP-HPLC with C8 Column | Method 3: LC-MS/MS with Cyano Column |
| Stationary Phase | X-Terra RP18 (250 mm x 4.6 mm, 5 µm) or similar C18[1] | C8 (150 mm x 4.6 mm, 5 µm)[1][2][3] | Cyano (100 mm x 2 mm, 3 µm)[4][5] |
| Mobile Phase | Acetonitrile (B52724):Water (30:70 v/v)[1] | Methanol (B129727):Water:Acetic Acid (12:8:1 v/v/v)[1][2][3] | Methanol:aqueous 3.5 mM ammonium (B1175870) acetate (B1210297) (pH 4) (90:10 v/v)[4] |
| Flow Rate | 0.8 mL/min[1] | 1.0 mL/min[1][2] | Not specified, but run time is 5 min[4][5] |
| Detection | Diode Array Detector (DAD) at 305 nm[1] | DAD at 303 nm[1][2][3] | Tandem Mass Spectrometry (MS/MS)[4][5] |
| Linearity Range | 0.05 - 2.5 µg/mL | 0.01 - 0.8 mg/L[1][2][3] | 6.25 - 400 ng/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1] | > 0.999[1][2][3] | > 0.9981[4] |
| Limit of Detection (LOD) | 0.01 µg/mL[1] | 0.321 mg/kg[1][2][3] | 3.12 ng/mL[4] |
| Limit of Quantification (LOQ) | 0.05 µg/mL[1] | 0.388 mg/kg (for cheese samples)[1][2][3] | Not explicitly stated, but linearity starts at 6.25 ng/mL[4] |
| Accuracy (Recovery) | Not explicitly stated, but the method is validated. | 90 - 110% (for spiked cheese samples)[2][3] | 72.37% and 84.10% at 12.5 and 400 ng/mL, respectively[4] |
| Precision (%RSD/%CV) | Not explicitly stated, but the method is validated. | Intra-day: 1.874%, Inter-day: 3.442%[2][3] | Within acceptable limits as per FDA guidelines (<15%)[4][6] |
| Analysis Time | ~ 6 minutes[1] | ~ 7 minutes[1][2] | 5 minutes[4] |
Experimental Protocols
Below are the detailed methodologies for the three compared HPLC methods.
Method 1: RP-HPLC with C18 Column
This method is a widely used approach for the determination of this compound in various samples.[1]
1. Instrumentation:
-
HPLC system with a pump, autosampler, and a Diode Array Detector (DAD).
-
X-Terra RP18 column (250 mm x 4.6 mm, 5 µm particle size).[1]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water in a 30:70 (v/v) ratio.[1]
-
Flow Rate: 0.8 mL/min.[1]
-
Column Temperature: Ambient.
-
Detection Wavelength: 305 nm.[1]
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to achieve a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired linear range.
-
Sample Preparation (from biological fluid): Protein precipitation is a common technique. Add a threefold volume of a precipitating agent (e.g., acetonitrile or methanol) to the sample, vortex, and centrifuge. The resulting supernatant is then filtered through a 0.45 µm filter before injection.
Method 2: RP-HPLC with C8 Column
This method offers an alternative selectivity for this compound analysis and has been validated for dairy products.[1][2][3]
1. Instrumentation:
-
HPLC system equipped with a pump, autosampler, and a DAD.
2. Reagents and Standards:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Acetic Acid (glacial, analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol, water, and acetic acid in a 12:8:1 (v/v/v) ratio.[1][2][3]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in methanol.
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of standards for the calibration curve.
-
Sample Preparation (from biological tissue): Homogenize the tissue sample in a suitable solvent (e.g., methanol). Centrifuge the homogenate and collect the supernatant. The extract may require a clean-up step, such as solid-phase extraction (SPE), before being filtered (0.45 µm) and injected into the HPLC system.
Method 3: LC-MS/MS for High-Sensitivity Quantification
This method provides superior sensitivity and selectivity, making it ideal for applications requiring the detection of low concentrations of this compound, such as in pharmacokinetic studies.[4][6]
1. Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
2. Reagents and Standards:
-
Methanol (LC-MS grade).
-
Ammonium acetate.
-
Water (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS), e.g., Amphotericin B.[4]
3. Chromatographic and MS Conditions:
-
Mobile Phase: Isocratic elution with methanol and 3.5 mM aqueous ammonium acetate (pH 4) in a 90:10 (v/v) ratio.[4]
-
Flow Rate: Not specified, but a short run time of 5 minutes is achieved.[4]
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative or positive mode depending on the analyte and adduct formation.
-
MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard. For this compound, a transition of m/z 664.5→137.2 has been used.[4]
4. Standard and Sample Preparation:
-
Standard and Quality Control (QC) Samples: Prepare stock solutions of this compound and the IS in a suitable solvent like methanol. Spike appropriate volumes into blank biological matrix (e.g., plasma) to create calibration standards and QC samples.[4]
-
Sample Preparation (from plasma): A protein precipitation extraction is typically employed. For instance, add a precipitating solvent containing the internal standard to the plasma sample, vortex, and centrifuge. The supernatant is then collected for injection.[4]
Workflow for HPLC Method Validation
The validation of an analytical method is crucial to ensure its reliability for the intended application. The following diagram illustrates a typical workflow for the validation of an HPLC method for this compound quantification.
Caption: A generalized workflow for the validation of an HPLC method.
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. LC–MS/MS assay for the determination of this compound in rabbit and human plasma: Application to a pharmacokinetics and protein binding study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioanalytical method development and validation of this compound in rabbit tears and its application to ocular pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Cross-Resistance Between Natamycin and Other Polyene Antifungals
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of natamycin (B549155) with other polyene antifungals, specifically amphotericin B and nystatin (B1677061), focusing on the critical issue of cross-resistance. The information herein is supported by experimental data to facilitate a deeper understanding of their mechanisms of action, resistance pathways, and comparative in vitro efficacy.
Introduction: The Polyene Antifungal Class
Polyene antifungals have long been a cornerstone in the treatment of fungal infections. Their primary mechanism of action involves binding to ergosterol (B1671047), an essential sterol in the fungal cell membrane.[1][2] This interaction disrupts membrane integrity, leading to fungal cell death. The three most well-known polyenes in clinical and industrial use are this compound, amphotericin B, and nystatin. While they share a common target, their specific molecular interactions and the potential for cross-resistance are of significant interest to the scientific community.
Mechanisms of Action: A Tale of Two Effects
While all three polyenes target ergosterol, their downstream effects on the fungal cell membrane differ significantly.
-
Amphotericin B and Nystatin: The Pore-Formers Amphotericin B and nystatin are known for their ability to form pores or channels in the fungal cell membrane after binding to ergosterol.[2][3] This pore formation leads to the leakage of essential intracellular components, such as potassium ions, and ultimately results in fungal cell death, classifying them as fungicidal agents.[2]
-
This compound: The Non-Permeabilizing Binder In contrast, this compound also binds specifically to ergosterol but does not typically form pores or significantly increase membrane permeability.[3] Its antifungal effect is largely considered fungistatic and is attributed to the inhibition of membrane-embedded proteins involved in crucial processes like nutrient transport.[3] Some research also suggests that this compound can inhibit the fusion of vacuoles within the fungal cell.[3]
Caption: Comparative Mechanisms of Polyene Antifungals.
The Ergosterol Biosynthesis Pathway and Resistance
The primary mechanism of acquired resistance to polyene antifungals is the alteration of the sterol composition of the fungal cell membrane, which reduces the amount of ergosterol available for the drug to bind.[4] This is often due to mutations in the genes of the ergosterol biosynthesis pathway, commonly referred to as the ERG genes.
Caption: Ergosterol Biosynthesis and Polyene Resistance.
Comparative In Vitro Activity and Cross-Resistance
Experimental data on the Minimum Inhibitory Concentrations (MICs) of these antifungals against various fungal species, including those with developed resistance, are crucial for understanding cross-resistance patterns.
MIC of Polyenes Against Susceptible Fungal Species
The following table summarizes the typical MIC ranges for this compound, amphotericin B, and nystatin against common fungal pathogens.
| Fungal Species | This compound MIC (µg/mL) | Amphotericin B MIC (µg/mL) | Nystatin MIC (µg/mL) |
| Candida albicans | 1 - 8[3] | 0.125 - 2[3] | 0.125 - 16 |
| Aspergillus fumigatus | 4 - 16[3] | 0.5 - 2[3] | 2 - >16 |
| Fusarium solani | 2 - 16[3] | 1 - 8[3] | Not widely reported |
Note: MIC values can vary depending on the specific strain and testing methodology.
Cross-Resistance in Polyene-Resistant Strains
Studies have demonstrated that resistance to one polyene can confer resistance to others, indicating cross-resistance.
Table 2: MIC of Polyenes Against a Polyene-Susceptible and a Polyene-Resistant Candida albicans Strain
| Strain | Antifungal | MIC (µg/mL) |
| C. albicans SN152 (Polyene-Susceptible) | Amphotericin B | 0.5 |
| Nystatin | 2 | |
| This compound | 4 | |
| C. albicanserg3Δ/Δ erg11Δ/Δ (Polyene-Resistant) | Amphotericin B | >64 |
| Nystatin | >64 | |
| This compound | >64 | |
| Data adapted from a study on polyene-sensitive and -resistant C. albicans strains.[5] |
Induced Tolerance and Cross-Resistance
Prolonged exposure to one polyene can lead to increased tolerance to others.
Table 3: Impact of this compound "Training" on Polyene Susceptibility in Aspergillus ochraceus
| Antifungal | MIC Before Training (µM) | MIC After Training (µM) | Fold Increase |
| This compound | 4.8 | 19.8 | 4.1 |
| Amphotericin B | 0.9 | 3.8 | 4.2 |
| Nystatin | 3.8 | 15.0 | 3.9 |
| Data from a study on the development of tolerance to this compound.[6] |
These data suggest that alterations in the fungal cell membrane that confer resistance to this compound can also reduce the efficacy of amphotericin B and nystatin.
Experimental Protocols
Accurate and reproducible experimental data are fundamental to cross-resistance studies. The following are detailed methodologies for key experiments.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Based on CLSI M27)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a yeast.
Caption: Broth Microdilution MIC Testing Workflow.
Methodology:
-
Inoculum Preparation:
-
From a fresh 24-48 hour culture on Sabouraud Dextrose Agar (SDA), select several well-isolated colonies.
-
Suspend the colonies in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Antifungal Preparation:
-
Prepare stock solutions of this compound, amphotericin B, and nystatin in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate.
-
Include a drug-free well as a positive growth control and an uninoculated well as a negative control.
-
Incubate the plate at 35°C for 24 to 48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% for some agents, or complete visual inhibition for polyenes) compared to the growth control well.
-
Time-Kill Assay
This assay evaluates the rate and extent of fungicidal or fungistatic activity of an antifungal agent over time.
Caption: Antifungal Time-Kill Assay Workflow.
Methodology:
-
Inoculum Preparation:
-
Prepare a standardized fungal suspension as described for the MIC assay, with a starting inoculum of approximately 1-5 x 10⁵ CFU/mL in RPMI 1640 medium.
-
-
Assay Setup:
-
Prepare flasks or tubes with the appropriate volume of RPMI 1640 medium containing the desired concentrations of the antifungal agent (e.g., 0x MIC [growth control], 1x MIC, 4x MIC, 16x MIC).
-
Inoculate each flask/tube with the prepared fungal suspension.
-
-
Incubation and Sampling:
-
Incubate all flasks/tubes at 35°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), remove an aliquot from each culture.
-
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours, or until colonies are visible.
-
Count the number of colonies and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each antifungal concentration to generate time-kill curves.
-
Fungicidal activity is often defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.
-
Conclusion
The evidence presented in this guide indicates a significant potential for cross-resistance between this compound, amphotericin B, and nystatin. The shared mechanism of targeting ergosterol, albeit with different downstream effects, means that alterations in the ergosterol biosynthesis pathway are likely to reduce the susceptibility to all three agents. For researchers and drug development professionals, this underscores the importance of considering the entire polyene class when evaluating the resistance profiles of fungal isolates. Understanding these shared resistance pathways is crucial for the development of novel antifungal strategies and for the effective use of existing polyene antifungals in clinical and industrial settings.
References
- 1. In Vitro Activity of Nystatin Compared with Those of Liposomal Nystatin, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fungal strains and the development of tolerance against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Natamycin: A Potent Alternative Against Azole-Resistant Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Efficacy of Natamycin (B549155)
The rise of azole-resistant fungal infections presents a formidable challenge in clinical practice and agricultural settings. This guide provides a comprehensive comparison of the efficacy of this compound, a polyene macrolide antifungal, against azole-resistant fungal isolates, supported by experimental data. We delve into the distinct mechanisms of action, present available susceptibility data, and detail the experimental protocols used to generate this information.
Executive Summary
This compound demonstrates significant in vitro activity against a broad spectrum of fungal pathogens, including isolates that have developed resistance to azole-based drugs. Its unique mechanism of action, which involves binding directly to ergosterol (B1671047) in the fungal cell membrane rather than inhibiting its synthesis, allows it to bypass the common resistance pathways that affect azoles. While direct comparative studies on isogenic resistant and susceptible strains are limited, the available data indicates that this compound retains its efficacy against many azole-resistant phenotypes.
Mechanism of Action: A Different Target, A Different Outcome
The fundamental difference in the mechanism of action between this compound and azoles is the primary reason for this compound's efficacy against azole-resistant strains.
-
Azole Antifungals: Azoles, such as fluconazole (B54011) and itraconazole, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 or CYP51A gene. This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this step, azoles deplete ergosterol, leading to the accumulation of toxic sterol precursors and ultimately disrupting the fungal cell membrane's integrity and function.[1]
-
This compound: In contrast, this compound does not interfere with ergosterol synthesis. Instead, it directly binds to ergosterol molecules already present in the fungal cell membrane.[2] This binding does not create pores or cause leakage of cellular contents, a characteristic of other polyenes like amphotericin B. Instead, it is thought to inhibit the function of membrane-embedded proteins, including those involved in nutrient transport, and interfere with processes like vacuolar fusion.[3][4] This distinct mechanism means that the common routes of azole resistance have a limited impact on this compound's activity.
Overcoming Azole Resistance: A Mechanistic Perspective
Fungi have evolved several mechanisms to resist the effects of azole antifungals. This compound's different mode of action allows it to circumvent these key resistance strategies:
-
Target Site Mutations (ERG11/CYP51A): Azole resistance frequently arises from point mutations in the ERG11 or CYP51A gene, which reduce the binding affinity of azole drugs to the target enzyme.[5] Since this compound does not target this enzyme, such mutations do not confer resistance to this compound.
-
Overexpression of Efflux Pumps: Another common resistance mechanism is the overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporter families (e.g., Cdr1, Cdr2, Mdr1).[6] These pumps actively transport azole drugs out of the fungal cell, reducing their intracellular concentration. While specific studies on this compound and these pumps are not abundant, the principle of its action—binding to membrane ergosterol—suggests that its efficacy is less dependent on intracellular accumulation compared to azoles.
-
Upregulation of the Ergosterol Biosynthesis Pathway: Fungi can also develop resistance by upregulating the entire ergosterol biosynthesis pathway, often through gain-of-function mutations in transcription factors like UPC2 or PDR1.[7] This leads to increased production of the target enzyme, requiring higher concentrations of azoles to achieve an inhibitory effect. As this compound's target is the final product, ergosterol, this upregulation does not directly impact its binding and inhibitory action.
Comparative In Vitro Efficacy of this compound
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound against various fungal isolates. It is important to note that direct comparative studies testing this compound against characterized azole-resistant isolates and their isogenic susceptible parent strains are not widely available in the reviewed literature. The data presented here is compiled from studies testing this compound against clinical and environmental isolates, some of which are known to be resistant to azoles.
Table 1: this compound MICs for Aspergillus Species
| Fungal Species | Isolate Type | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | Ocular isolates | 1 - 4 | 2 | 4 | [8] |
| Aspergillus flavus | Ocular isolates | 8 - 64 | 32 | 64 | [8] |
| Aspergillus flavus | Ocular isolates (some resistant to this compound) | Not specified | Not specified | 64 | [9] |
| Aspergillus terreus | Ocular isolates | 4 - 16 | Not specified | Not specified | [8] |
| Aspergillus niger | Ocular isolates | 1 - 4 | Not specified | Not specified | [8] |
Table 2: this compound MICs for Candida Species
| Fungal Species | Isolate Type | This compound Efficacy | Reference(s) |
| Candida albicans | Corneal isolates | 100% inhibition | [10] |
| Non-albicans Candida | Corneal isolates | 100% inhibition | [10] |
Table 3: this compound MICs for Fusarium Species
| Fungal Species | Isolate Type | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference(s) |
| Fusarium spp. | Ocular isolates | 2 - 8 | 4 | 4 | [8] |
Experimental Protocols
The in vitro susceptibility data presented is primarily generated using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI). The specific protocols for yeasts and filamentous fungi are detailed in documents M27 and M38, respectively.
CLSI Broth Microdilution Method for Yeasts (M27)
This method is used for determining the MICs of antifungal agents against yeast isolates, such as Candida species.
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[11]
-
Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared yeast suspension. The plates are incubated at 35°C for 24-48 hours.[11]
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and 100% for polyenes) compared to the growth control well.[11]
CLSI Broth Microdilution Method for Filamentous Fungi (M38)
This protocol is adapted for the testing of molds like Aspergillus and Fusarium.
-
Inoculum Preparation: Conidia are harvested from mature fungal cultures and suspended in sterile saline containing a wetting agent (e.g., Tween 20). The turbidity of the suspension is adjusted spectrophotometrically and then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.[4]
-
Antifungal Agent Preparation: Similar to the M27 protocol, the antifungal agents are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The wells are inoculated with the conidial suspension and incubated at 35°C for 48-72 hours, or until sufficient growth is observed in the control well.[4]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal that shows 100% inhibition of growth.[4]
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Conclusion
This compound presents a compelling alternative to azole antifungals, particularly in the context of rising resistance. Its distinct mechanism of action, targeting ergosterol directly, allows it to remain effective against fungal isolates that have developed resistance to azoles through common mechanisms such as target site mutation and efflux pump overexpression. While more direct comparative studies are needed to fully quantify its efficacy against a broad range of characterized azole-resistant strains, the available data and mechanistic understanding strongly support its role as a valuable tool in the management of difficult-to-treat fungal infections. For researchers and drug development professionals, this compound's unique properties warrant further investigation, both as a standalone therapy and in combination with other antifungal agents.
References
- 1. Antifungal Efficacy of Redox-Active this compound against Some Foodborne Fungi—Comparison with Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound blocks fungal growth by binding specifically to ergosterol without permeabilizing the membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi [clsi.org]
- 5. A Clinical Isolate of Candida albicans with Mutations in ERG11 (Encoding Sterol 14α-Demethylase) and ERG5 (Encoding C22 Desaturase) Is Cross Resistant to Azoles and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting efflux pumps to overcome antifungal drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gain of Function Mutations in CgPDR1 of Candida glabrata Not Only Mediate Antifungal Resistance but Also Enhance Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro this compound Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated this compound Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Azithromycin Are Synergistic In Vitro against Ocular Pathogenic Aspergillus flavus Species Complex and Fusarium solani Species Complex Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative antifungal susceptibility analysis of Candida albicans versus non-albicans Candida corneal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparative in vitro activity of natamycin and voriconazole against Fusarium
A Comparative Analysis for Researchers and Drug Development Professionals
The management of infections caused by the fungal genus Fusarium presents a significant clinical challenge, largely due to the intrinsic resistance of many species to conventional antifungal agents. This is particularly critical in cases of fungal keratitis, where Fusarium is a frequent and aggressive pathogen. This guide offers an objective, data-driven comparison of the in vitro activity of two prominent antifungal drugs, natamycin (B549155) and voriconazole (B182144), against Fusarium species.
Performance Snapshot: Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents the visible growth of a microorganism. A lower MIC value signifies greater potency. The following table summarizes the MIC ranges, MIC₅₀, and MIC₉₀ values for this compound and voriconazole against clinical Fusaurusarium isolates, compiled from multiple studies.
| Antifungal Agent | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Key Findings |
| This compound | 4 to >32[1] | 4 - 32[1] | 8 - 64[1] | While often exhibiting higher MIC values in vitro compared to voriconazole, topical this compound has demonstrated superior clinical outcomes in the treatment of Fusarium keratitis.[1][2] |
| Voriconazole | 4 to >128[1][2] | 4[1] | 8[1] | Demonstrates a wide range of in vitro activity; however, this does not always correlate with clinical success, particularly in cases of fungal keratitis.[1][3] Some Fusarium isolates exhibit high-level resistance.[2] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values at which 50% and 90% of the isolates were inhibited, respectively. The presented ranges are a synthesis of findings from multiple studies.
Experimental Protocols
The data presented in this guide are predominantly derived from studies employing the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in document M38-A2.[4][5][6] This reference method is crucial for ensuring the reproducibility and comparability of antifungal susceptibility testing results.
A generalized workflow for this methodology is as follows:
-
Isolate Preparation: Clinical isolates of Fusarium species are cultured on a suitable medium, such as Sabouraud Dextrose Agar, to ensure purity and viability.[7]
-
Inoculum Preparation: A standardized suspension of fungal conidia is prepared and its concentration is adjusted spectrophotometrically to fall within a defined range (e.g., 0.09 to 0.17 optical density), which corresponds to a specific conidial density.[8] This suspension is then further diluted in the test medium.
-
Antifungal Agent Dilution: Serial twofold dilutions of this compound and voriconazole are prepared in 96-well microtiter plates using RPMI 1640 medium.
-
Inoculation and Incubation: Each well is inoculated with the standardized fungal suspension. The plates are then incubated at 35°C for 48 to 72 hours.[1]
-
MIC Determination: Following incubation, the MIC is determined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth compared to a drug-free control well. For voriconazole, some studies may consider an 80% reduction in turbidity as the endpoint.[1]
Mechanisms of Action
The differing in vitro and clinical activities of this compound and voriconazole against Fusarium can be attributed to their distinct mechanisms of action at the cellular level.
-
This compound: As a polyene macrolide, this compound's primary target is ergosterol (B1671047), a vital component of the fungal cell membrane.[1][9][10] this compound binds to ergosterol, which disrupts the integrity and permeability of the cell membrane.[1] This leads to the leakage of essential cellular components and ultimately results in fungal cell death, making its action fungicidal.[1]
-
Voriconazole: Voriconazole is a triazole antifungal that inhibits the synthesis of ergosterol.[11][12] It specifically targets and inhibits the fungal cytochrome P450 enzyme 14α-lanosterol demethylase.[1][11] This enzyme is crucial for the conversion of lanosterol (B1674476) to ergosterol.[11] By blocking this step, voriconazole leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell membrane, compromising its structure and function.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Antifungal Susceptibility Testing of Fusarium: A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njccwei.com [njccwei.com]
- 7. In vitro synergy of this compound and voriconazole against clinical isolates of Fusarium, Candida, Aspergillus and Curvularia spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. What is the mechanism of Voriconazole? [synapse.patsnap.com]
- 12. Voriconazole: the newest triazole antifungal agent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and voriconazole in Fusarium and Aspergillus keratitis: subgroup analysis of a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Natamycin MIC Testing Protocols Based on CLSI Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of methodologies for determining the Minimum Inhibitory Concentration (MIC) of natamycin (B549155), a polyene antifungal agent. The protocols detailed herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), primarily referencing documents M27 for yeasts and M38 for filamentous fungi. This guide aims to equip researchers with the necessary information to conduct accurate and reproducible this compound susceptibility testing.
Introduction
This compound is a crucial antifungal agent, particularly in the treatment of fungal keratitis caused by organisms such as Aspergillus and Fusarium species. Accurate determination of its MIC is essential for both clinical management and the development of new antifungal therapies. The CLSI provides standardized reference methods for antifungal susceptibility testing to ensure inter-laboratory reproducibility and to provide a benchmark for comparing results.
CLSI-Standardized Broth Microdilution Protocol for this compound MIC Testing
The CLSI reference method for antifungal susceptibility testing of both yeasts and filamentous fungi is broth microdilution. This method is considered the gold standard for its reproducibility and is detailed in CLSI documents M27 (for yeasts) and M38 (for filamentous fungi).
Experimental Protocol: Broth Microdilution
This protocol outlines the key steps for performing this compound MIC testing in accordance with CLSI standards.
1. Preparation of this compound Stock Solution:
-
Due to its low aqueous solubility, a stock solution of this compound should be prepared in 100% dimethyl sulfoxide (B87167) (DMSO).
-
The final concentration of DMSO in the testing wells should not exceed 1% to avoid any inhibitory effects on fungal growth.
2. Inoculum Preparation:
-
For Yeasts (e.g., Candida species) following CLSI M27:
-
Subculture the yeast isolate on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Prepare a suspension of the yeast cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
For Filamentous Fungi (e.g., Aspergillus, Fusarium species) following CLSI M38:
-
Culture the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 7 days, or until adequate sporulation is observed.
-
Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a spectrophotometer or hemocytometer.
-
3. Preparation of Microtiter Plates:
-
Use sterile 96-well microtiter plates.
-
Perform serial two-fold dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentration range.
-
The final volume in each well should be 200 µL, with 100 µL of the diluted antifungal agent and 100 µL of the fungal inoculum.
-
Include a growth control well (inoculum without this compound) and a sterility control well (medium only).
4. Incubation:
-
Incubate the microtiter plates at 35°C.
-
Incubation times vary by organism:
-
Candida species: 24-48 hours.
-
Aspergillus species: 48 hours.
-
Fusarium species: 48-72 hours.
-
5. MIC Endpoint Determination:
-
The MIC is defined as the lowest concentration of this compound that causes a 100% inhibition of visible growth compared to the growth control well.[1][2][3]
6. Quality Control (QC):
-
It is important to note that the CLSI has not yet established specific quality control ranges for this compound.[1][3]
-
It is recommended to include well-characterized reference strains in each run to monitor the consistency and accuracy of the testing procedure. Suggested QC strains from the literature for general antifungal susceptibility testing include Candida parapsilosis ATCC 22019 and Aspergillus flavus ATCC 204304.[3]
Comparison of this compound MIC Testing Methods
While broth microdilution is the CLSI reference method, other methods such as agar dilution and E-test are also used for antifungal susceptibility testing.
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution (CLSI Reference) | Serial dilution of the antifungal agent in a liquid medium in a microtiter plate, followed by inoculation with a standardized fungal suspension. | - High reproducibility- Quantitative results (MIC values)- Standardized by CLSI | - Labor-intensive- Can be affected by drug precipitation |
| Agar Dilution | The antifungal agent is incorporated into an agar medium in a series of plates with varying concentrations. A standardized fungal inoculum is then spotted onto the surface of each plate. | - Can test multiple isolates simultaneously- Useful for large-scale studies | - Less standardized than broth microdilution- Reading endpoints can be subjective |
| E-test (Gradient Diffusion) | A plastic strip with a predefined gradient of the antifungal agent is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip. | - Simple to perform- Provides a direct MIC value | - More expensive than other methods- Performance can vary between fungal species and antifungal agents |
This compound MIC Data Summary
The following tables summarize published this compound MIC data for common fungal pathogens, determined using CLSI-based broth microdilution methods.
Table 1: this compound MIC Distribution for Aspergillus Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus flavus | 1 - >64 | 16 - 32 | 32 - 64 | [4][5] |
| Aspergillus fumigatus | Not specified | 4 | 4 | [5] |
| Other Aspergillus spp. | 1 - 8 | Not specified | Not specified | [4] |
Table 2: this compound MIC Distribution for Fusarium Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Fusarium spp. | 2 - 32 | 4 | 4 - 8 | [4][6][7] |
Table 3: this compound MIC Distribution for Candida Species
| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | Not specified | Not specified | Not specified | [8] |
| Candida spp. (non-albicans) | Not specified | Not specified | Not specified | [8] |
Note: MIC₅₀ and MIC₉₀ represent the MIC values that inhibit 50% and 90% of the isolates, respectively.
Visualizing the Experimental Workflow
The following diagram illustrates the experimental workflow for the validation of a this compound MIC testing protocol according to CLSI standards.
Conclusion
Standardized MIC testing of this compound according to CLSI guidelines is crucial for the accurate assessment of its antifungal activity. The broth microdilution method remains the reference standard, providing a reliable framework for researchers. While alternative methods exist, their correlation with the CLSI reference method for this compound requires further investigation. The provided protocols and data serve as a valuable resource for laboratories involved in antifungal drug development and research. It is imperative to acknowledge the current lack of official CLSI quality control ranges for this compound and to implement robust internal quality assurance measures.
References
- 1. Association Between In Vitro Susceptibility to this compound and Voriconazole and Clinical Outcomes in Fungal Keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro this compound Susceptibility of Ocular Isolates of Fusarium and Aspergillus Species: Comparison of Commercially Formulated this compound Eye Drops to Pharmaceutical-Grade Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Voriconazole Exhibit Synergistic Interactions with Nonantifungal Ophthalmic Agents against Fusarium Species Ocular Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Comparative antifungal susceptibility analysis of Candida albicans versus non-albicans Candida corneal isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Natamycin: A Comparative Analysis of Monotherapy vs. Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Natamycin (B549155), a polyene macrolide antifungal agent, stands as a cornerstone in the management of fungal infections, particularly in ophthalmology. Its efficacy as a monotherapy is well-established, yet the evolving landscape of antifungal resistance and the pursuit of enhanced therapeutic outcomes have driven investigations into its use in combination with other antifungal agents. This guide provides an objective comparison of this compound's performance as a monotherapy versus its role in combination therapy, supported by clinical and in vitro experimental data.
Clinical Efficacy: Monotherapy vs. Combination Therapy
Clinical trials have primarily focused on the treatment of fungal keratitis, offering a real-world perspective on the comparative efficacy of this compound monotherapy against combination regimens. The most studied combination is with the triazole antifungal, voriconazole (B182144).
A prospective, double-masked, randomized clinical trial provides key insights into this comparison. The study evaluated the efficacy of 5% this compound monotherapy against a combination of 5% this compound and 1% voriconazole in patients with smear- or culture-positive fungal keratitis. The primary outcome was complete ulcer resolution with medical therapy alone.
Key Findings:
-
Overall Efficacy: The addition of topical voriconazole to this compound did not significantly improve the rates of ulcer resolution. Complete healing was observed in 76.1% of the monotherapy group compared to 79.2% in the combination therapy group.[1]
-
Time to Healing: There was no significant difference in the median time to epithelial healing between the two groups, with the monotherapy group healing in 39 days and the combination therapy group in 38 days.[1]
-
Visual Acuity: Final best-corrected visual acuity (BCVA) was not significantly different between the two treatment arms.[1]
-
Non-Aspergillus Keratitis: Interestingly, in cases of non-Aspergillus fungal keratitis, this compound monotherapy was associated with better visual outcomes.[1]
These findings suggest that for fungal keratitis, 5% this compound remains a highly effective first-line monotherapy, and the addition of voriconazole may not provide a general synergistic benefit.[1]
Data Summary: Clinical Trial of this compound Monotherapy vs. Combination Therapy for Fungal Keratitis
| Outcome Measure | This compound Monotherapy (5%) | This compound (5%) + Voriconazole (1%) Combination Therapy | p-value |
| Complete Ulcer Resolution | 35 of 46 eyes (76.1%) | 38 of 48 eyes (79.2%) | 0.70 |
| Median Time to Epithelial Healing | 39 days | 38 days | 0.86 |
| Final Mean Best-Corrected Visual Acuity (logMAR) | 0.58 | 0.43 | 0.07 |
In Vitro Efficacy: Synergistic Potential of this compound
While clinical trials in fungal keratitis have not demonstrated a clear advantage for combination therapy, in vitro studies provide a more nuanced picture of this compound's interactive potential with other antifungals against a broader range of fungal species. The synergistic, additive, or antagonistic effects of these combinations are typically quantified using the Fractional Inhibitory Concentration Index (FICI), where an FICI of ≤ 0.5 indicates synergy.
Key Findings from In Vitro Studies:
-
Combination with Azoles (Voriconazole, Itraconazole): A strong synergistic relationship has been observed between this compound and voriconazole, particularly against Fusarium species. In one study, this combination was synergistic against 70% of Fusarium strains tested.[2][3][4][5] The combination of this compound and itraconazole (B105839) showed synergy against 15% of Fusarium strains, with the remaining showing an additive effect.[2][3][4][5]
-
Combination with Echinocandins (Micafungin): The combination of this compound with micafungin (B1204384) demonstrated synergy against a smaller percentage (5%) of Fusarium strains, with the majority showing an additive effect.[2][3][4][5]
-
Combination with other Polyenes (Amphotericin B): In vitro studies have not shown a synergistic effect when this compound is combined with amphotericin B against Fusarium and Aspergillus species.[6][7] This is likely because both drugs belong to the same class and are thought to have a similar mechanism of action.[6]
Data Summary: In Vitro Synergistic Interactions of this compound Combinations
| Fungal Species | Combination Agent | Interaction Observed | Percentage of Isolates Showing Synergy (FICI ≤ 0.5) |
| Fusarium spp. | Voriconazole | Synergy | 70% |
| Fusarium spp. | Itraconazole | Synergy/Additive | 15% |
| Fusarium spp. | Micafungin | Synergy/Additive | 5% |
| Fusarium and Aspergillus spp. | Amphotericin B | Indifference | 0% |
| Candida spp. | Voriconazole | Synergy | 33.3% |
| Curvularia spp. | Voriconazole | Synergy | 23.1% |
| Aspergillus spp. | Voriconazole | Synergy | 22.2% |
Experimental Protocols
Clinical Trial Protocol: this compound Monotherapy vs. Combination Therapy for Fungal Keratitis
This protocol is based on a prospective, double-masked, randomized clinical trial design.[1]
-
Patient Population: Adults with smear- or culture-positive fungal keratitis.
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound 5% monotherapy or this compound 5% plus voriconazole 1% combination therapy.
-
Treatment Regimen:
-
Monotherapy Group: Receives this compound 5% eye drops and a placebo.
-
Combination Therapy Group: Receives this compound 5% and voriconazole 1% eye drops.
-
Dosing: Drops are instilled hourly for the first 72 hours, after which the frequency is tapered over a period of two weeks.
-
Concomitant Therapy: All patients also receive oral ketoconazole (B1673606) and cycloplegic eye drops.
-
-
Primary Outcome: Complete ulcer resolution, defined as epithelial closure with scarring, without the need for therapeutic penetrating keratoplasty.
-
Secondary Outcomes: Time to epithelial healing, best-corrected visual acuity (BCVA), and incidence of adverse events.
In Vitro Synergy Testing Protocol: Checkerboard Microdilution Assay
This protocol outlines the standardized method for determining the synergistic interactions between this compound and other antifungal agents.
-
Fungal Isolate Preparation: Clinical isolates of the target fungi are cultured on an appropriate medium (e.g., Sabouraud Dextrose Agar). A standardized inoculum suspension is prepared to a concentration equivalent to a 0.5 McFarland standard.
-
Drug Dilution:
-
Serial twofold dilutions of this compound and the partner antifungal agent are prepared in RPMI 1640 medium in separate 96-well microtiter plates.
-
-
Plate Setup (Checkerboard):
-
50 µL of RPMI 1640 medium is dispensed into each well of a 96-well plate.
-
50 µL of each this compound concentration is added to the wells in a horizontal orientation (rows).
-
50 µL of each concentration of the partner antifungal is added to the wells in a vertical orientation (columns), creating a matrix of drug combinations.
-
Control wells for each drug alone, a growth control (no drug), and a sterility control (no inoculum) are included.
-
-
Inoculation: 100 µL of the final fungal inoculum is added to each well (except the sterility control).
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that causes a significant inhibition of visible growth compared to the growth control.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of this compound in combination / MIC of this compound alone) + (MIC of partner drug in combination / MIC of partner drug alone)
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: FICI > 0.5 to ≤ 4.0
-
Antagonism: FICI > 4.0
-
Mandatory Visualizations
This compound's Mechanism of Action: Signaling Pathway
This compound exerts its antifungal effect through a unique mechanism that does not involve the formation of pores in the fungal cell membrane, a characteristic that distinguishes it from other polyene antifungals.[8][9] Its primary target is ergosterol (B1671047), an essential sterol in the fungal cell membrane.[8][9]
Caption: this compound's mechanism of action targeting ergosterol.
Experimental Workflow: Checkerboard Microdilution Assay
The checkerboard assay is a robust method for evaluating the in vitro interaction between two antimicrobial agents.
Caption: Workflow for the checkerboard microdilution assay.
Logical Relationship: Monotherapy vs. Combination Therapy Decision Pathway
The decision to use this compound as a monotherapy or in combination is influenced by both clinical and in vitro evidence.
Caption: Decision pathway for this compound therapy selection.
References
- 1. This compound inhibits vacuole fusion at the priming phase via a specific interaction with ergosterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In vitro combinations of this compound with voriconazole, itraconazole and micafungin against clinical Fusarium strains causing keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Amphotericin B and this compound are not synergistic in vitro against Fusarium and Aspergillus spp. isolated from keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Assessing the Development of Fungal Tolerance to Natamycin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the development of fungal tolerance to natamycin (B549155), a widely used polyene antifungal agent. While this compound is known for its low incidence of resistance development, studies have demonstrated that prolonged exposure can induce tolerance in various fungal species.[1] This document summarizes key experimental findings, details the methodologies used to assess tolerance, and illustrates the underlying biological pathways and experimental workflows.
Quantitative Assessment of this compound Tolerance Development
A key study by Streekstra et al. (2016) systematically investigated the development of this compound tolerance in a panel of 20 fungal species through a process of "training," which involves prolonged exposure to gradually increasing concentrations of the antifungal agent.[2][3][4] The following table summarizes the Minimum Inhibitory Concentration (MIC) values before and after this training period, providing a quantitative measure of the induced tolerance.
Table 1: Comparison of this compound MIC Values Before and After Tolerance Induction Training [2][3][4][5]
| Fungal Species | Initial MIC (µM) | MIC after Training (µM) | Fold Change in MIC |
| Aspergillus clavatus | 4.9 | 9.8 | 2.0 |
| Aspergillus fumigatus | 4.9 | 7.3 | 1.5 |
| Aspergillus niger | 9.8 | 9.8 | 1.0 |
| Aspergillus ochraceus | 4.9 | 19.5 | 4.0 |
| Aspergillus parasiticus | 4.9 | 9.8 | 2.0 |
| Aspergillus versicolor | 4.9 | 7.3 | 1.5 |
| Candida albicans | 4.9 | 9.8 | 2.0 |
| Candida guilliermondii | 4.9 | 7.3 | 1.5 |
| Candida kefyr | 4.9 | 4.9 | 1.0 |
| Candida krusei | 9.8 | 9.8 | 1.0 |
| Colletotrichum musae | 2.4 | 9.8 | 4.1 |
| Fusarium oxysporum | 4.9 | 14.6 | 3.0 |
| Fusarium proliferatum | 4.9 | 7.3 | 1.5 |
| Mucor circinelloides | 9.8 | 9.8 | 1.0 |
| Penicillium chrysogenum | 4.9 | 7.3 | 1.5 |
| Penicillium roqueforti | 9.8 | 14.6 | 1.5 |
| Rhodotorula mucilaginosa | 4.9 | 7.3 | 1.5 |
| Saccharomyces cerevisiae | 4.9 | 9.8 | 2.0 |
| Trichoderma harzianum | 9.8 | 9.8 | 1.0 |
| Trichosporon asahii | 1.2 | 4.9 | 4.1 |
Summary of Findings:
-
Out of the 20 fungal species tested, 13 demonstrated an increase in their MIC values after prolonged exposure to this compound.[2][3][4]
-
Four strains, Aspergillus ochraceus, Colletotrichum musae, Fusarium oxysporum, and Trichosporon asahii, exhibited a greater than two-fold increase in tolerance.[2][3][4][5]
-
The average MIC for all tested strains increased from 6.1 µM to 8.6 µM.[2][3][4][5]
-
Notably, the Aspergillus ochraceus strain that developed increased tolerance to this compound also showed cross-tolerance to other polyenes like amphotericin B and nystatin.[2][3][4][5]
Experimental Protocols
The following sections detail the methodologies for inducing and assessing fungal tolerance to this compound, based on established protocols.
Protocol 1: Fungal Tolerance Induction by "Training"
This protocol, adapted from the methodology described by Streekstra et al. (2016), is designed to induce tolerance in fungal strains through gradual exposure to increasing concentrations of this compound.[2][6]
1. Fungal Strains and Culture Conditions:
- Obtain pure cultures of the desired fungal species.
- Maintain the cultures on a suitable solid medium, such as Potato Dextrose Agar (B569324) (PDA), at an appropriate temperature for optimal growth and sporulation.
2. Preparation of this compound Stock Solution:
- Prepare a high-concentration stock solution of this compound (e.g., 5000 mg/L) in a suitable solvent like 85% (v/v) dimethyl sulfoxide (B87167) (DMSO) in water.[3]
- Ensure the stock solution is freshly prepared before each use.[3]
3. Serial Passage and Increasing this compound Concentration:
- Prepare a series of agar plates containing increasing concentrations of this compound. The initial concentration should be below the known MIC of the fungus.
- Inoculate the first plate (lowest this compound concentration) with spores or mycelial fragments of the fungus.
- Incubate the plate until growth is observed.
- Transfer a small amount of the fungal growth from the edge of the colony to a fresh plate with a slightly higher concentration of this compound.
- Repeat this serial passage process for a prolonged period (e.g., several weeks to months), gradually increasing the this compound concentration in the agar with each transfer.
4. Assessment of Tolerance:
- After the "training" period, determine the new MIC of the "trained" fungal strain using a standardized method such as the broth microdilution assay (see Protocol 2).
- Compare the post-training MIC to the initial MIC of the non-trained, wild-type strain to quantify the level of induced tolerance.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the standardized broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI) M38 and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[3]
1. Preparation of Fungal Inoculum:
- Harvest fungal spores from a fresh culture and suspend them in sterile saline or culture medium.
- Adjust the spore suspension to a standardized concentration (e.g., 0.5 x 10^5 to 2.5 x 10^5 CFU/mL) using a spectrophotometer or hemocytometer.[1]
2. Serial Dilution of this compound in a 96-Well Plate:
- In a 96-well microtiter plate, add 100 µL of sterile culture medium (e.g., RPMI 1640) to all wells except the first column.[1]
- Add 200 µL of the this compound working solution (at twice the highest desired final concentration) to the first column.[1]
- Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate.[1]
3. Inoculation and Incubation:
- Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilutions.[1]
- Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).[1]
- Seal the plate and incubate at the optimal temperature for the specific fungus (e.g., 25-37°C) for a defined period (e.g., 24-72 hours).[1]
4. Determination of MIC:
- The MIC is the lowest concentration of this compound that shows no visible growth of the fungus. This can be determined visually or by measuring the absorbance using a microplate reader.[1]
Visualizing Key Pathways and Workflows
Signaling Pathway for Fungal Response to this compound
This compound's primary mechanism of action is binding to ergosterol (B1671047), a vital component of the fungal cell membrane.[4][7][8][9] This interaction does not create pores but rather inhibits the function of membrane-embedded proteins involved in nutrient transport, leading to growth arrest.[1][7][9] Fungal tolerance can develop through mechanisms that counteract this stress, primarily involving the regulation of the ergosterol biosynthesis pathway.
Caption: Fungal response pathway to this compound-induced stress.
Experimental Workflow for Assessing this compound Tolerance
The following diagram illustrates the logical flow of an experiment designed to assess the development of fungal tolerance to this compound.
Caption: Workflow for inducing and quantifying fungal tolerance to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Experimental Evolution of Antifungal Resistance in Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fungal strains and the development of tolerance against this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 7. Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of Drug Resistance in Experimental Populations of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Natamycin: A Guide for Laboratory Professionals
Natamycin (B549155), an antifungal agent utilized in research and development, requires conscientious handling and disposal to ensure laboratory safety and environmental protection. Although not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible management of its waste streams is imperative.[1] Adherence to national and local regulations is the primary principle governing its disposal.
This compound Waste Stream Management
Proper segregation of this compound waste at the point of generation is crucial for safe and compliant disposal. Different forms of this compound waste necessitate distinct disposal pathways. The following table summarizes the recommended procedures for each waste stream.
| Waste Stream | Description | Recommended Disposal Procedure |
| Unused/Expired Solid this compound | Pure, solid this compound powder that is expired or no longer needed. | 1. Keep in its original, clearly labeled container. 2. Do not mix with other chemical waste. 3. Consult your institution's Environmental Health & Safety (EHS) office or a certified waste disposal contractor for pickup and disposal through a licensed facility.[1][2] |
| Contaminated Solid Waste | Items such as gloves, pipette tips, bench paper, and vials contaminated with this compound. | 1. Collect in a designated, lined, puncture-proof container with a lid. 2. Clearly label the container as "Non-hazardous Chemical Waste" or as required by your institution's policy. 3. Keep the container closed when not in use. 4. Arrange for pickup and disposal through your institution's EHS office or a certified waste disposal contractor.[1] |
| Aqueous Solutions Containing this compound | Buffers or other aqueous solutions containing this compound. | 1. Collect in a designated, sealed, and leak-proof carboy. 2. Label the container with its contents (e.g., "Aqueous Waste with this compound"). 3. Do not pour down the drain. 4. Arrange for pickup by your institution's EHS office.[1] |
| Empty this compound Containers | Original packaging that has held this compound. | 1. Handle the uncleaned container as you would the product itself. 2. For containers ≤ 5 gallons, triple rinse with a suitable solvent (e.g., water), collecting the rinsate as aqueous waste. 3. After proper rinsing, the container may be offered for recycling, if available, or disposed of in regular trash. 4. Do not reuse the container for other purposes.[1] |
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate any potential hazards.
For Solid Spills:
-
Avoid actions that generate dust.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Cover drains to prevent entry into waterways.
-
Carefully sweep or scoop the dry material into a container for disposal.
-
Clean the affected area thoroughly.
-
Dispose of the collected material and cleaning supplies as contaminated solid waste.[1]
For Liquid Spills:
-
Absorb the spill with an inert material.
-
Place the absorbent material into a sealed container for disposal.
-
Clean the spill area thoroughly with plenty of water.[2]
This compound Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound waste in a laboratory setting.
It is important to note that while this compound is not regulated as a dangerous good for transport, all chemical waste must be managed responsibly to prevent environmental contamination.[1] Always consult your institution's specific waste management policies and your Environmental Health & Safety department for guidance.[1]
References
Safeguarding Your Research: A Comprehensive Guide to Handling Natamycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Natamycin, a naturally occurring antifungal agent. Adherence to these procedures is critical for minimizing exposure risk and maintaining a secure workspace.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive barrier against potential exposure is mandatory when handling this compound. The following table summarizes the required personal protective equipment.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][2] | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (Nitrile, vinyl, or other impermeable materials).[1][3] A lab coat or protective clothing is also required.[1][4] | Prevents direct skin contact with this compound. |
| Respiratory Protection | In well-ventilated areas, a dust mask may be sufficient for handling small quantities.[1] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[1][2] | Avoids inhalation of this compound dust or aerosols.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of contamination and exposure.
1. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.[1]
-
Label: Ensure the container is clearly labeled with the substance name and any hazard warnings.[1]
-
Store: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5] Recommended storage temperatures are between 2°C and 8°C.[1][6] Protect from light and moisture.[1][7]
2. Handling and Use:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1][2]
-
Avoid Dust: Take precautions to avoid the formation of dust and aerosols during handling.[1][2][5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1] Wash hands thoroughly after handling the substance.[1]
-
Clothing: Wear appropriate protective clothing to prevent skin exposure.[1][4]
Emergency Procedures: In Case of a Spill
In the event of a spill, a swift and informed response is crucial.
-
Evacuate: Evacuate non-essential personnel from the spill area.[1][2]
-
Ventilate: Ensure adequate ventilation of the area.[1]
-
Contain: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.[1]
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1][8]
-
For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[1]
-
Clean the spill area thoroughly with plenty of water.[1]
-
Disposal Plan: Responsible Waste Management
All waste contaminated with this compound should be treated as chemical waste and disposed of in compliance with all local, state, and national regulations.[1][8]
| Waste Stream | Recommended Disposal Procedure |
| Unused/Expired Solid this compound | 1. Keep in its original, clearly labeled container. 2. Do not mix with other chemical waste.[8] 3. Offer the remaining product to a licensed waste disposal facility.[8] |
| Contaminated Solid Waste (e.g., gloves, wipes) | 1. Collect in a designated, lined, puncture-proof container with a lid.[8] 2. Label the container clearly as "Hazardous Waste" and include the name "this compound."[1] 3. Arrange for pickup and disposal through a certified waste disposal contractor.[8] |
| Aqueous Solutions Containing this compound | 1. Collect in a designated, sealed, and leak-proof carboy.[8] 2. Label the container with its contents (e.g., "Aqueous Waste with this compound").[8] 3. Do not pour down the drain.[8] |
| Empty this compound Containers | 1. Do not reuse empty containers.[1] 2. For containers ≤ 5 gallons, triple rinse with a suitable solvent, collecting the rinsate as aqueous waste.[8] 3. After rinsing, the container may be offered for recycling, if available, or disposed of in regular trash.[8] |
This compound Handling Workflow
The following diagram illustrates the key steps for safely handling this compound from receipt to disposal, emphasizing the integration of safety measures at each stage.
Caption: Workflow for safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chihonbio.com [chihonbio.com]
- 4. neogen.com [neogen.com]
- 5. hmdb.ca [hmdb.ca]
- 6. This compound: The Ultimate Guide For Food Importers And Compounding Pharmacies | OCTAGONCHEM [octagonchem.com]
- 7. neogen.com [neogen.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
